3,3-Diethyl-2-methylhexane
Description
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Properties
CAS No. |
61868-67-5 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,3-diethyl-2-methylhexane |
InChI |
InChI=1S/C11H24/c1-6-9-11(7-2,8-3)10(4)5/h10H,6-9H2,1-5H3 |
InChI Key |
QNRHKXCWHYUEKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
3,3-Diethyl-2-methylhexane chemical properties and structure
An In-depth Technical Guide to 3,3-Diethyl-2-methylhexane
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a saturated, branched-chain alkane. As an isomer of undecane (B72203) (C11H24), its physical and chemical properties are of interest in various fields, including organic synthesis, fuel science, and as a reference compound in analytical chemistry. This document provides a comprehensive overview of its chemical structure, known properties, and identifiers based on currently available data.
Chemical Structure and Identification
The structure of this compound is defined by a six-carbon hexane (B92381) main chain, substituted with a methyl group at the second carbon and two ethyl groups at the third carbon.
IUPAC Nomenclature and Synonyms
Chemical Identifiers
A comprehensive list of identifiers is provided in the table below, facilitating its tracking across various chemical databases and literature.
| Identifier Type | Value | Source |
| CAS Number | 61868-67-5 | [1][2][3] |
| Molecular Formula | C11H24 | [1][2][3] |
| InChI | InChI=1S/C11H24/c1-6-9-11(7-2,8-3)10(4)5/h10H,6-9H2,1-5H3 | [1][2] |
| InChIKey | QNRHKXCWHYUEKP-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCC(CC)(CC)C(C)C | [1] |
| PubChem CID | 23384867 | [1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below.
Physicochemical Properties
The quantitative properties of this compound are summarized below. Specific experimental data for properties such as boiling point, melting point, and density are limited in publicly accessible databases.
| Property | Value | Unit | Notes / Source |
| Molecular Weight | 156.31 | g/mol | Computed by PubChem.[1] |
| 156.3083 | g/mol | As per NIST.[2] | |
| Boiling Point | Data available | °C | Listed in SpringerMaterials, but a specific value is not provided in the search results.[1] |
| Melting Point | Not available | °C | |
| Density | Not available | g/cm³ | |
| Solubility | Not available | Expected to be soluble in non-polar organic solvents and insoluble in water, typical for alkanes. |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not available in the reviewed database entries.
General Synthetic Approach: Branched alkanes such as this are typically synthesized through methods like the coupling of organometallic reagents (e.g., Grignard or organocuprate reagents) with appropriate alkyl halides, or through the isomerization and reforming of petroleum feedstocks.
General Analytical Workflow:
-
Purity Assessment: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) would be the standard method to determine the purity of a sample.
-
Structural Elucidation: The identity of the compound would be confirmed using a combination of techniques:
-
Mass Spectrometry (MS): GC-MS would provide the molecular weight and a characteristic fragmentation pattern.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the carbon skeleton and the connectivity of the various alkyl groups.
-
Infrared (IR) Spectroscopy: Would show characteristic C-H stretching and bending vibrations for an alkane.
-
The logical flow for identifying an unknown sample suspected to be this compound is outlined below.
Spectroscopic Data
Specific, publicly available spectroscopic datasets (NMR, IR, Mass Spectrum) for this compound were not identified in the initial search. For related alkanes, such data is often available in databases like the NIST Chemistry WebBook, which could serve as a reference for expected spectral features.[2]
Conclusion
References
An In-depth Technical Guide to 3,3-Diethyl-2-methylhexane (CAS: 61868-67-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Diethyl-2-methylhexane, a branched alkane with the CAS number 61868-67-5. Due to the limited availability of specific experimental data for this compound, this paper synthesizes information based on the known properties and reactions of structurally similar branched alkanes. The guide covers its physicochemical properties, potential synthesis routes, characteristic chemical reactions, and prospective applications. Furthermore, it explores toxicological considerations and potential metabolic pathways based on the general behavior of C11 isoalkanes. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or have an interest in this and related long-chain branched alkanes.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61868-67-5 | [1] |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methyl-3,3-diethylhexane | [1] |
| Predicted Boiling Point | 185-195 °C | Estimation based on similar branched alkanes |
| Predicted Melting Point | < -20 °C | Estimation based on similar branched alkanes |
| Predicted Density | ~0.76 g/cm³ | Estimation based on similar branched alkanes |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether) | General alkane properties |
Synthesis and Spectroscopic Analysis
The synthesis of highly branched alkanes like this compound can be approached through several established organometallic reactions. Spectroscopic methods are essential for the characterization of the final product.
Experimental Synthesis Protocols
Two plausible, though not specifically documented for this compound, synthetic routes are the Grignard reaction and the Wurtz reaction.
2.1.1. Grignard Reaction
This method involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation to yield the target alkane.
-
Step 1: Grignard Reagent Formation: Prepare a Grignard reagent, for example, ethylmagnesium bromide (CH₃CH₂MgBr), by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Step 2: Reaction with a Ketone: React the Grignard reagent with a ketone such as 2-methyl-3-pentanone. This will form a tertiary alcohol intermediate.
-
Step 3: Dehydration: The tertiary alcohol is then dehydrated using a strong acid catalyst (e.g., H₂SO₄) to form an alkene.
-
Step 4: Hydrogenation: The resulting alkene is hydrogenated using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure to yield this compound.
2.1.2. Wurtz Reaction
The Wurtz reaction provides a method for coupling two alkyl halides in the presence of sodium metal. To synthesize an asymmetrical alkane like this compound, a mixture of products would be expected, making this a less efficient route for a specific target. However, it remains a fundamental method for C-C bond formation.
-
Reaction: A reaction between 2-bromo-3,3-diethylpentane and methyl iodide in the presence of sodium metal and dry ether would theoretically produce this compound, alongside other coupled products. Due to the formation of multiple products, purification by fractional distillation would be necessary.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted.
-
¹H NMR: The proton NMR spectrum would be complex due to the number of chemically non-equivalent protons. One would expect to see signals in the 0.8-1.5 ppm range, characteristic of alkane protons. The methyl groups would likely appear as triplets and doublets, while the methylene (B1212753) and methine protons would exhibit more complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would fall within the typical range for sp³ hybridized carbons in alkanes (approximately 10-40 ppm).
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characterized by the loss of alkyl fragments. Common fragments would be expected at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), and larger alkyl groups, with the most stable carbocation fragments being the most abundant.[2][3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be relatively simple, showing characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Chemical Reactivity
As a saturated hydrocarbon, this compound is relatively inert. Its reactions are characteristic of alkanes and typically require harsh conditions such as high temperatures or UV light.
Table 2: Key Reactions of Alkanes
| Reaction | Description | Conditions |
| Combustion | Complete combustion yields carbon dioxide and water. Incomplete combustion can produce carbon monoxide and soot. | High temperature, excess oxygen |
| Halogenation | Substitution of a hydrogen atom with a halogen (e.g., Cl₂, Br₂). This reaction proceeds via a free-radical mechanism. | UV light or high temperature |
| Pyrolysis (Cracking) | Decomposition at high temperatures to form smaller alkanes and alkenes. | High temperature, with or without a catalyst |
| Isomerization | Rearrangement of the carbon skeleton to form a structural isomer. | Catalyst (e.g., AlCl₃) and heat |
Potential Applications
Branched alkanes are important components of various fuels. Their primary application lies in their combustion properties.
-
Fuel Additives: Highly branched alkanes generally have higher octane (B31449) ratings than their straight-chain counterparts, making them valuable as components in gasoline to prevent engine knocking.
-
Solvents: Due to their nonpolar nature, alkanes can be used as solvents for other nonpolar substances.
-
Lubricants: Higher molecular weight branched alkanes are components of lubricating oils.
Toxicology and Safety
Specific toxicological data for this compound is not available. However, data on similar C9-C11 isoalkanes can provide an indication of its potential hazards.
-
Acute Toxicity: Generally, C9-C14 aliphatic hydrocarbons exhibit low acute oral, dermal, and inhalation toxicity.
-
Aspiration Hazard: Like many low-viscosity hydrocarbons, it is likely to be an aspiration hazard, meaning ingestion followed by entry into the lungs can cause severe chemical pneumonitis.
-
Skin and Eye Irritation: Prolonged or repeated skin contact may cause dryness, cracking, and irritation.[4][5] Direct eye contact may cause mild irritation.
-
Respiratory Effects: Inhalation of high concentrations of vapor may cause drowsiness and dizziness.
Biological Activity and Metabolism
As a saturated hydrocarbon, this compound is not expected to have significant specific biological activity in the context of drug development. Its primary biological relevance is in the context of biodegradation and potential toxicity.
Biodegradation
Microorganisms, particularly certain bacteria and fungi, are capable of degrading branched alkanes. The biodegradation of such compounds is a critical process in the environmental fate of hydrocarbons.
-
Metabolic Pathway: The aerobic degradation of alkanes is typically initiated by an oxidation reaction catalyzed by monooxygenase enzymes. This introduces a hydroxyl group, converting the alkane into an alcohol. The alcohol is then further oxidized to an aldehyde and then a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway for further metabolism. Terminal branching can sometimes inhibit the rate of biodegradation.
Below is a generalized diagram illustrating a potential biodegradation pathway for a branched alkane.
Experimental Workflow for Biodegradation Study
A typical experimental workflow to assess the biodegradation of this compound is outlined below.
Conclusion
This compound is a representative highly branched C11 alkane. While specific experimental data for this compound is scarce, its properties and reactivity can be largely inferred from the well-established chemistry of alkanes. Its primary relevance is likely within the fuel industry. From a biological and toxicological standpoint, it is expected to have low acute toxicity but poses an aspiration hazard, similar to other hydrocarbons of its class. The potential for microbial degradation is an important consideration for its environmental fate. Further experimental investigation is required to fully elucidate the specific properties and potential biological interactions of this molecule.
References
Technical Guide: Physical Properties of 3,3-Diethyl-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Physical and Chemical Properties
3,3-Diethyl-2-methylhexane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a non-polar molecule, which dictates its solubility and intermolecular force characteristics. The primary intermolecular forces are weak van der Waals forces (London dispersion forces).
Data Presentation
The following table summarizes the key physical properties of this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₂₄ | - |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 61868-67-5 | [1][2] |
| Boiling Point | Data not available. Estimated to be lower than its straight-chain isomer, n-undecane (196 °C), due to increased branching. | Branching in alkanes typically reduces the surface area available for intermolecular forces, leading to lower boiling points.[3] |
| Melting Point | Data not available. | Highly branched alkanes can have higher melting points than their straight-chain isomers if they can pack more efficiently into a crystal lattice, but specific data for this compound is unavailable. |
| Density | Data not available. Expected to be less than water (~0.7-0.8 g/cm³ at 20°C). | Alkanes are generally less dense than water.[3] |
| Refractive Index (n_D) | Data not available. | Expected to be in the range of other C₁₁ alkane isomers. |
| Solubility in Water | Insoluble | As a non-polar compound, it is hydrophobic ("water-fearing") and will not dissolve in polar solvents like water.[3][4][5][6] |
| Solubility in Organic Solvents | Soluble | Expected to be soluble in non-polar organic solvents such as benzene, hexane, and diethyl ether.[4][5][6] |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the primary physical properties of a liquid organic compound like this compound.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
High-temperature thermometer (e.g., -10 to 250 °C)
-
Capillary tubes (sealed at one end)
-
Small test tube (Durham tube)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.
-
Capillary Tube Insertion: Place a capillary tube into the test tube with the open end submerged in the liquid.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.
-
Observation: Heat the Thiele tube's side arm gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination (Pycnometer Method)
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Distilled water
-
Acetone (B3395972) (for cleaning and drying)
Procedure:
-
Calibration (Determination of Pycnometer Volume):
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer (m_pyc).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Ensure the capillary is filled, and dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water (m_water).
-
Calculate the volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the specific temperature: V_pyc = (m_water - m_pyc) / ρ_water.
-
-
Measurement of Sample Density:
-
Empty, clean, and dry the calibrated pycnometer.
-
Fill the pycnometer with this compound.
-
Thermostat the filled pycnometer in the constant temperature bath to the same temperature used for calibration.
-
Dry the exterior and weigh the pycnometer filled with the sample (m_sample).
-
Calculate the density of the sample (ρ_sample) using: ρ_sample = (m_sample - m_pyc) / V_pyc.
-
Refractive Index Determination (Abbe Refractometer)
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Dropper or pipette
-
Soft lens tissue
-
Acetone or ethanol (B145695) (for cleaning)
Procedure:
-
Calibration: Turn on the refractometer's light source. Check the calibration using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Adjust the coarse and fine control knobs until the light and dark fields are sharply focused in the eyepiece. Rotate the prism assembly until the dividing line between the light and dark fields is centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Temperature Correction: Record the temperature from the thermometer attached to the prisms. If the measurement temperature (T) is not the standard 20°C, a correction can be applied using the formula: n_D²⁰ = n_Dᵀ + 0.00045 * (T - 20).
-
Cleaning: Clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone after the measurement.
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of a liquid organic compound.
Conclusion
This guide summarizes the essential physical properties of this compound. While specific experimental values for properties like boiling point, melting point, and density are not widely published, their characteristics can be reliably predicted based on the established behavior of branched alkanes. The provided experimental protocols offer a standardized approach for researchers to empirically determine these values, contributing to a more complete physicochemical profile of this compound.
References
- 1. This compound | C11H24 | CID 23384867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hexane, 3,3-diethyl-2-methyl- [webbook.nist.gov]
- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. All about Solubility of Alkanes [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Spectroscopic Analysis of 3,3-Diethyl-2-methylhexane
Abstract: This document provides a technical overview of the spectroscopic characteristics of 3,3-Diethyl-2-methylhexane. Due to the absence of publicly available experimental spectroscopic data, this guide focuses on predicted data, standard experimental protocols for relevant spectroscopic techniques, and a generalized workflow for spectroscopic analysis. The information herein is intended to serve as a reference for researchers working with this or structurally similar branched alkanes.
Introduction
This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] As a branched alkane, its structural elucidation relies heavily on spectroscopic techniques such as Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR). This guide outlines the expected spectroscopic behavior and the methodologies used to acquire such data.
Compound Details:
-
IUPAC Name: this compound
-
CAS Number: 61868-67-5[2]
-
Molecular Formula: C₁₁H₂₄[1]
-
Molecular Weight: 156.31 g/mol [1]
-
SMILES: CCCC(CC)(CC)C(C)C[1]
Predicted Spectroscopic Data
As of the date of this publication, experimental Mass, ¹³C-NMR, and ¹H-NMR spectra for this compound are not available in public databases such as the NIST WebBook or PubChem. The data presented below are predictions based on computational models and empirical rules.
The ¹³C-NMR spectrum is predicted to show 11 unique signals, corresponding to the 11 carbon atoms in the molecule, due to the absence of symmetry. The chemical shifts are estimated for a standard deuterated chloroform (B151607) (CDCl₃) solvent.
Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity (Proton-coupled) |
| C1 (CH₃) | ~14.5 | Quartet |
| C2 (CH) | ~35.0 | Doublet |
| C3 (C) | ~42.0 | Singlet |
| C4 (CH₂) | ~25.0 | Triplet |
| C5 (CH₂) | ~23.0 | Triplet |
| C6 (CH₃) | ~14.0 | Quartet |
| C1' (CH₂) | ~28.0 | Triplet |
| C2' (CH₃) | ~9.0 | Quartet |
| C1'' (CH₂) | ~28.0 | Triplet |
| C2'' (CH₃) | ~9.0 | Quartet |
| C2-Methyl (CH₃) | ~16.0 | Quartet |
Note: These values are predictions generated using established algorithms for alkane ¹³C-NMR chemical shift prediction and should be used as a guide for experimental data interpretation. The exact values may vary based on experimental conditions.
In an Electron Ionization Mass Spectrometry (EI-MS) experiment, this compound would undergo fragmentation. The molecular ion (M⁺) peak at m/z = 156 would likely be of low abundance. Prominent peaks would be expected from the loss of alkyl fragments.
Table 2: Plausible Mass Spectrometry Fragments
| m/z Value | Plausible Fragment Ion | Notes |
| 156 | [C₁₁H₂₄]⁺• | Molecular Ion |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 113 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 99 | [M - C₄H₉]⁺ | Loss of a butyl group |
| 85 | [C₆H₁₃]⁺ | Cleavage at the quaternary center |
| 71 | [C₅H₁₁]⁺ | Further fragmentation |
| 57 | [C₄H₉]⁺ | t-Butyl cation (stable) or fragment |
| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectroscopic data discussed.
Electron Ionization (EI) is a hard ionization technique suitable for volatile, thermally stable compounds like branched alkanes.
-
Sample Introduction: The sample is introduced into the ion source via a gas chromatography (GC) column for separation from any impurities, or directly using a heated probe if the sample is pure. The source is maintained under a high vacuum (typically 10⁻⁵ to 10⁻⁸ torr).[3]
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically accelerated to 70 electron volts (eV).[4][5] This energy is sufficient to knock a valence electron from the molecule, forming a positively charged radical cation (molecular ion, M⁺•).[4]
-
Fragmentation: The excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H-NMR Spectroscopy Protocol:
-
Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle to allow for faster repetition, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-4 seconds.[2]
-
Relaxation Delay: A relaxation delay (d1) of 1-2 seconds is generally used. For quantitative analysis, a longer delay (5x the longest T1) is necessary.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.
¹³C-NMR Spectroscopy Protocol:
-
Acquisition: A standard proton-decoupled experiment is used to produce a spectrum with single lines for each unique carbon atom.[6]
-
Parameters: A 90° pulse angle is often used, with a wider spectral width (e.g., 0-220 ppm).[7]
-
Decoupling: Broadband proton decoupling is applied during acquisition to collapse C-H coupling and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).[8]
-
Relaxation Delay: Due to the longer relaxation times of quaternary carbons, a relaxation delay of 2-5 seconds is recommended.[7]
-
Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required compared to ¹H-NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[8]
-
Processing: Similar to ¹H-NMR, the FID is Fourier transformed and processed. The CDCl₃ solvent signal (triplet centered at ~77.16 ppm) is typically used for chemical shift calibration.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. CASPRE [caspre.ca]
- 2. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. books.rsc.org [books.rsc.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
An In-depth Technical Guide to the Isomers of Undecane (C11H24)
Undecane (B72203), with the chemical formula C11H24, is an alkane hydrocarbon with a total of 159 structural isomers.[1][2][3][4][5] This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) names and known synonyms for these isomers. The structural diversity of these isomers leads to a range of physical properties, which are of interest in various fields of chemical research and development.
Nomenclature of Undecane Isomers
The systematic naming of the isomers of undecane follows the IUPAC nomenclature rules for organic chemistry. This involves identifying the longest continuous carbon chain as the parent alkane and then naming the various alkyl groups attached to this chain.
Straight-Chain Isomer
The simplest isomer of C11H24 is the straight-chain alkane, n-undecane.
| IUPAC Name | Synonyms |
| Undecane | n-Undecane, Hendecane[1][5][6][7] |
Branched-Chain Isomers
The remaining 158 isomers are branched-chain alkanes. These are systematically named based on the longest carbon chain in the molecule. Most of these highly branched isomers are referred to primarily by their IUPAC name, and common synonyms are rare.
The isomers can be classified based on the length of their parent carbon chain. The following diagram illustrates this classification.
Caption: Hierarchical classification of C11H24 isomers.
The table below provides the IUPAC names for a selection of the 159 isomers of undecane, categorized by their parent alkane chain.[8]
| Parent Chain | IUPAC Name of Isomer | Synonyms |
| Decane | 2-Methyldecane | Isoundecane |
| 3-Methyldecane | - | |
| 4-Methyldecane | - | |
| 5-Methyldecane | - | |
| Nonane | 2,2-Dimethylnonane | - |
| 2,3-Dimethylnonane | - | |
| 2,4-Dimethylnonane | - | |
| 2,5-Dimethylnonane | - | |
| 2,6-Dimethylnonane | - | |
| 2,7-Dimethylnonane | - | |
| 2,8-Dimethylnonane | - | |
| 3,3-Dimethylnonane | - | |
| 3,4-Dimethylnonane | - | |
| 3,5-Dimethylnonane | - | |
| 3,6-Dimethylnonane | - | |
| 3,7-Dimethylnonane | - | |
| 4,4-Dimethylnonane | - | |
| 4,5-Dimethylnonane | - | |
| 4,6-Dimethylnonane | - | |
| 5,5-Dimethylnonane | - | |
| 3-Ethylnonane | - | |
| 4-Ethylnonane | - | |
| 5-Ethylnonane | - | |
| Octane | 2,2,3-Trimethyloctane | - |
| 2,2,4-Trimethyloctane | - | |
| 2,2,5-Trimethyloctane | - | |
| 2,2,6-Trimethyloctane | - | |
| 2,2,7-Trimethyloctane | - | |
| 3-Ethyl-2-methyloctane | - | |
| 4-Ethyl-2-methyloctane | - | |
| 3-Propyloctane | - | |
| 4-Propyloctane | - | |
| Heptane | 2,2,3,3-Tetramethylheptane | - |
| 2,2,3,4-Tetramethylheptane | - | |
| 3-Ethyl-2,2-dimethylheptane | - | |
| 4-Ethyl-2,2-dimethylheptane | - | |
| 3,3-Diethylheptane | - | |
| 3,4-Diethylheptane | - | |
| Hexane | 2,2,3,3,4-Pentamethylhexane | - |
| 2,2,3,4,4-Pentamethylhexane | - | |
| 3-Ethyl-2,2,3-trimethylhexane | - | |
| 3,3-Diethyl-2-methylhexane | - | |
| Pentane | 2,2,3,3,4,4-Hexamethylpentane | - |
| 3,3-Diethyl-2,2-dimethylpentane | - |
Note on Experimental Protocols and Signaling Pathways: The characterization of chemical isomers primarily involves analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate their molecular structure. As alkanes, the isomers of undecane are generally considered to be biologically inert and are not involved in specific biological signaling pathways. Their relevance in drug development is typically as excipients or solvents, where their physicochemical properties are of importance.
References
- 1. Undecane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Undecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Undecane [chem.ucla.edu]
- 5. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]
- 6. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Undecane [webbook.nist.gov]
- 8. List of isomers of undecane - Wikipedia [en.wikipedia.org]
The Dawn of Molecular Architecture: A Technical History of Highly Branched Alkanes
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Characterization of Highly Branched Alkanes
Introduction
Highly branched alkanes, hydrocarbons characterized by a carbon backbone with numerous alkyl substituents, represent a cornerstone in the development of organic chemistry. Their unique physical and chemical properties, born from their compact and intricate molecular architecture, have not only driven significant advancements in fuel technology but have also provided a fundamental platform for understanding reaction mechanisms and stereochemistry. This technical guide delves into the discovery and history of these fascinating molecules, offering a comprehensive overview for researchers, scientists, and drug development professionals. From the early grappling with the concept of isomerism to the elucidation of complex rearrangement reactions and the development of sophisticated analytical techniques, the story of highly branched alkanes is a testament to the evolution of chemical science. This document will explore the key discoveries, present collated quantitative data, detail seminal experimental protocols, and visualize the logical progression of this field.
Historical Development: From Isomerism to Controlled Synthesis
The journey to understanding highly branched alkanes began with the very concept of isomerism—the realization that compounds could share the same molecular formula yet exhibit distinct properties. Initially, this was a revolutionary and contested idea. The progression from simple observation to the deliberate synthesis of highly branched structures is marked by several key milestones.
A pivotal figure in the early history was the Russian chemist Vladimir Markovnikov . In 1869, he formulated what is now famously known as Markovnikov's rule, which described the regioselectivity of electrophilic addition reactions to unsymmetrical alkenes.[1][2][3] This rule, which dictates that the hydrogen atom of a protic acid adds to the carbon with more hydrogen substituents, provided a foundational principle for predicting the formation of branched structures.[1]
The early 20th century witnessed a surge in the study of hydrocarbon chemistry, largely driven by the burgeoning automotive industry and the need for higher-quality fuels. This era saw the rise of the octane (B31449) rating scale, a standardized measure of a fuel's ability to resist "knocking" or premature detonation in an engine.[4] It was discovered that branched alkanes burned more smoothly and had higher knock resistance than their straight-chain counterparts. The highly branched isomer of octane, 2,2,4-trimethylpentane (B7799088) , was found to have excellent anti-knock properties and was assigned the benchmark of 100 on the octane scale.[5][6] This discovery spurred intense research into the synthesis and properties of other highly branched alkanes.
A significant conceptual leap came from the work of American chemist Frank C. Whitmore in the 1930s. He proposed the concept of carbocation rearrangements , a mechanism that explained the formation of more stable, often more highly branched, products in certain reactions.[7][8] Whitmore's theory, initially met with skepticism, suggested that a less stable carbocation intermediate could rearrange to a more stable one through a "1,2-shift" of a hydride ion or an alkyl group.[4] This provided a theoretical framework for understanding how seemingly simple reactions could yield complex, highly branched alkane derivatives.
Another notable highly branched alkane, triptane (2,2,3-trimethylbutane) , was first synthesized in 1922 by Belgian chemists Georges Chavanne and B. Lejeune. Triptane exhibited an even higher octane rating than 2,2,4-trimethylpentane and became a subject of intense research for its potential as a high-performance aviation fuel additive.
The following diagram illustrates a simplified timeline of these key discoveries:
Quantitative Data: Physical Properties of Highly Branched Alkanes
The degree of branching in an alkane has a profound impact on its physical properties. Generally, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to their straight-chain isomers. Melting points, however, are influenced by both intermolecular forces and how well the molecules can pack into a crystal lattice. Highly symmetrical, branched molecules can sometimes have higher melting points than their less branched counterparts.
The following table summarizes key physical properties of several highly branched alkanes and their corresponding straight-chain isomers for comparison.
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |
| n-Heptane | Heptane | C₇H₁₆ | 100.21 | 98.4 | -90.6 | 0.684 | 1.387 |
| Triptane | 2,2,3-Trimethylbutane | C₇H₁₆ | 100.21 | 80.9 | -25.0 | 0.690 | 1.389 |
| n-Octane | Octane | C₈H₁₈ | 114.23 | 125.7 | -56.8 | 0.703 | 1.398 |
| Isooctane | 2,2,4-Trimethylpentane | C₈H₁₈ | 114.23 | 99.2 | -107.4 | 0.692 | 1.391 |
| n-Nonane | Nonane | C₉H₂₀ | 128.26 | 150.8 | -53.5 | 0.718 | 1.405 |
| 2,2,4,4-Tetramethylpentane | 2,2,4,4-Tetramethylpentane | C₉H₂₀ | 128.26 | 122.2 | - | 0.716 | 1.404 |
Data compiled from various sources. Exact values may vary slightly depending on the source.
Experimental Protocols
The characterization and synthesis of highly branched alkanes have evolved significantly over time. Early methods relied on classical techniques for purification and property measurement, while modern approaches utilize sophisticated spectroscopic and chromatographic methods.
Historical Synthesis: Preparation of Triptane (2,2,3-Trimethylbutane)
A historical laboratory-scale synthesis of triptane, as described in the literature, often involved the dehydration of pinacolyl alcohol followed by hydrogenation. The following is a generalized protocol based on early 20th-century synthetic methods:
Step 1: Dehydration of Pinacolyl Alcohol to Trimethylethylene
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, and a receiving flask. The reaction flask is equipped with a dropping funnel.
-
Reaction: Pinacolyl alcohol (3,3-dimethyl-2-butanol) is placed in the reaction flask. A dehydrating agent, such as concentrated sulfuric acid or anhydrous oxalic acid, is slowly added from the dropping funnel while gently heating the flask.
-
Distillation: The resulting alkene, primarily 2,3-dimethyl-2-butene (B165504) (trimethylethylene), along with some isomeric alkenes, is distilled from the reaction mixture as it is formed.
-
Purification: The crude alkene distillate is washed with a dilute sodium carbonate solution to remove any acidic impurities, followed by washing with water. It is then dried over a suitable drying agent like anhydrous calcium chloride. A final fractional distillation is performed to obtain the purified trimethylethylene.
Step 2: Hydrogenation of Trimethylethylene to Triptane
-
Catalyst Preparation: A hydrogenation catalyst, such as platinum oxide (Adams' catalyst) or Raney nickel, is prepared and placed in a high-pressure hydrogenation apparatus (autoclave).
-
Hydrogenation: The purified trimethylethylene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) and introduced into the autoclave containing the catalyst. The apparatus is sealed, flushed with hydrogen gas, and then pressurized with hydrogen to a specified pressure.
-
Reaction Conditions: The mixture is agitated (stirred or shaken) and may be gently heated to facilitate the reaction. The progress of the reaction is monitored by the drop in hydrogen pressure.
-
Workup: Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the autoclave is carefully depressurized. The catalyst is removed by filtration.
-
Purification: The solvent is removed from the filtrate by distillation. The resulting crude triptane is then purified by fractional distillation to yield the final product.
Modern Analytical Protocols: Spectroscopic Characterization
Modern analysis of highly branched alkanes relies heavily on spectroscopic techniques to unambiguously determine their structure.
1. Mass Spectrometry (MS)
-
Principle: In electron ionization mass spectrometry (EI-MS), the alkane is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule.
-
Protocol:
-
Sample Introduction: A dilute solution of the alkane in a volatile solvent is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the components of the mixture.
-
Ionization: As the alkane elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by electron impact.
-
Fragmentation: The molecular ion undergoes fragmentation. Highly branched alkanes show a propensity for cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[2][3] Consequently, the molecular ion peak (M+) is often weak or absent.[2]
-
Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Interpretation: For example, in the mass spectrum of 2,2,4-trimethylpentane, the base peak (most abundant fragment) is often observed at m/z = 57, corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shift, integration, and multiplicity of the signals reveal the different types of protons and carbons and their connectivity.
-
Protocol:
-
Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
-
Data Interpretation:
-
¹H NMR: Protons in alkanes typically resonate in the upfield region (δ 0.5-2.0 ppm). The chemical shifts of methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons in different environments can often be distinguished.
-
¹³C NMR: The ¹³C spectrum shows a single peak for each unique carbon atom. The chemical shifts can differentiate between primary, secondary, tertiary, and quaternary carbons. For example, in the ¹³C NMR spectrum of 2,2,4-trimethylpentane, distinct signals would be observed for the five different types of carbon atoms present in the molecule.
-
-
The following diagram illustrates a general workflow for the synthesis and characterization of a highly branched alkane.
Key Conceptual Developments: The Whitmore Carbocation Rearrangement
Frank C. Whitmore's proposal of carbocation rearrangements was a paradigm shift in understanding organic reaction mechanisms.[7][8] It explained how the carbon skeleton of a molecule could reorganize during a reaction to form a more stable product. The driving force for this rearrangement is the inherent stability of carbocations, which follows the order: tertiary > secondary > primary.
The mechanism involves a 1,2-shift, where a group (either a hydride ion, H⁻, or an alkyl group, R⁻) on a carbon atom adjacent to the carbocation center moves to the positively charged carbon, taking its bonding electrons with it. This results in the formation of a new, more stable carbocation.
The following diagram illustrates the mechanism of a 1,2-hydride shift and a 1,2-methanide (alkyl) shift in the context of the reaction of 3-methyl-1-butene (B165623) with HCl, an example studied in the development of this theory.
Conclusion
The discovery and study of highly branched alkanes have been instrumental in shaping our modern understanding of organic chemistry. From the foundational concepts of isomerism and reaction regioselectivity to the sophisticated theories of carbocation rearrangements, these molecules have served as both a subject of inquiry and a tool for discovery. The practical applications, particularly in the development of high-octane fuels, have had a profound impact on technology and society. For today's researchers, scientists, and drug development professionals, the history of highly branched alkanes offers valuable insights into the principles of molecular design, reaction mechanisms, and analytical science. The intricate relationship between structure and property, so vividly demonstrated by these compounds, continues to be a guiding principle in the quest for new materials and medicines.
References
- 1. matmake.com [matmake.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Properties of 3,3-Diethyl-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of the branched alkane, 3,3-Diethyl-2-methylhexane. The information herein is intended to support research and development activities where this compound may be used as a reference standard, a component in complex hydrocarbon mixtures, or a non-polar solvent.
Core Compound Data
This compound is a saturated acyclic hydrocarbon. Its structure consists of a six-carbon hexane (B92381) chain substituted with a methyl group at the second position and two ethyl groups at the third position. This specific branching influences its physical properties, such as boiling point and viscosity, relative to its isomers.
All quantitative data regarding the compound's fundamental chemical properties are summarized in the table below. The molecular weight is calculated using the atomic weights of its constituent elements.[1][2]
| Parameter | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₁H₂₄ | [3][4] |
| Molecular Weight | 156.31 g/mol | [3][4] |
| CAS Registry Number | 61868-67-5 | [4] |
Logical Derivation of Molecular Properties
The molecular formula and weight are directly derived from the compound's IUPAC name, which defines its molecular structure. The diagram below illustrates the logical workflow from nomenclature to the final calculated molecular weight.
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
To verify the identity and determine the purity of a this compound sample, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.
Objective: To confirm the molecular weight and fragmentation pattern of this compound and to quantify its purity by separating it from any volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the this compound reference standard in high-purity n-hexane.
-
Create a serial dilution to generate calibration standards (e.g., 1, 5, 10, 50, 100 ppm).
-
Dilute the test sample to fall within the calibration range (e.g., a 1:1000 dilution in n-hexane).
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph (GC):
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, set to 250°C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
-
Mass Spectrometer (MS):
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard. The acquired mass spectrum for this peak should be compared against a reference library (e.g., NIST). The spectrum should exhibit a molecular ion peak (M⁺) or characteristic fragment ions consistent with C₁₁H₂₄ (e.g., loss of methyl or ethyl groups).
-
Quantification: Generate a calibration curve from the standard solutions. Purity is determined by calculating the area percent of the primary peak relative to the total integrated peak area in the sample chromatogram.
-
The workflow for this experimental protocol is visualized below.
References
An In-depth Technical Guide to the Boiling and Melting Points of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the boiling and melting points of branched alkanes. Understanding these physical properties is crucial in various scientific disciplines, including drug development, where molecular structure dictates behavior and efficacy. This document details the underlying intermolecular forces, presents quantitative data for comparison, outlines experimental protocols for measurement, and provides a visual representation of the logical relationships influencing these properties.
Core Principles: Intermolecular Forces and Molecular Structure
The boiling and melting points of alkanes are primarily determined by the strength of intermolecular forces, specifically van der Waals forces (also known as London dispersion forces). These are weak, transient attractions between molecules that arise from temporary fluctuations in electron distribution. The strength of these forces is influenced by two key molecular characteristics: surface area and molecular symmetry.
Boiling Point:
The boiling point of a substance is the temperature at which it transitions from a liquid to a gaseous state. For this to occur, the kinetic energy of the molecules must overcome the intermolecular forces holding them together in the liquid phase.
-
Effect of Branching on Boiling Point: As the degree of branching in an alkane isomer increases, the molecule becomes more compact and spherical.[1][2][3] This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces.[1][2][4] Consequently, less energy is required to separate the molecules, resulting in a lower boiling point compared to their straight-chain counterparts of the same molecular weight.[1][3][5] For instance, n-pentane has a boiling point of 36.1 °C, while its more branched isomer, neopentane (B1206597) (2,2-dimethylpropane), boils at a significantly lower 9.5 °C.[3][6]
Melting Point:
The melting point is the temperature at which a substance transitions from a solid to a liquid. This process involves overcoming the forces that hold the molecules in a fixed, ordered crystalline lattice.
-
Effect of Branching and Symmetry on Melting Point: The melting point of branched alkanes is influenced by a combination of van der Waals forces and the efficiency with which the molecules can pack into a crystal lattice.[7] Increased branching generally leads to a more compact, symmetrical structure.[7] Highly symmetrical molecules can pack more efficiently and tightly into a crystal lattice, which increases the energy required to break the lattice structure.[7][8] This can lead to a higher melting point, sometimes even higher than the corresponding straight-chain isomer.[7] A notable example is 2,2,3,3-tetramethylbutane, a highly branched and symmetrical isomer of octane, which has a melting point of 100.7 °C, while n-octane melts at -56.8 °C.[7] However, this trend is not always straightforward, as less symmetrical branching can disrupt crystal packing and lead to a lower melting point.
Quantitative Data: Boiling and Melting Points of Alkane Isomers
The following tables summarize the boiling and melting points of various alkane isomers, providing a clear comparison of the effects of branching.
Table 1: Physical Properties of Pentane Isomers (C₅H₁₂)
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |
| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 | -129.7 |
| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.9 | -159.9 |
| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | 9.5 | -16.6 |
Data sourced from various chemistry resources.[3][6][9]
Table 2: Physical Properties of Hexane Isomers (C₆H₁₄)
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| n-Hexane | 68.7 | -95.3 |
| 2-Methylpentane | 60.3 | -153.7 |
| 3-Methylpentane | 63.3 | -118 |
| 2,2-Dimethylbutane | 49.7 | -99.9 |
| 2,3-Dimethylbutane | 58.0 | -128.5 |
Data sourced from various chemistry resources.[6]
Table 3: Physical Properties of Heptane Isomers (C₇H₁₆)
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| n-Heptane | 98.4 | -90.6 |
| 2-Methylhexane | 90.0 | -118.3 |
| 3-Methylhexane | 92.0 | -119.4 |
| 2,2-Dimethylpentane | 79.2 | -123.8 |
| 2,3-Dimethylpentane | 89.8 | -134.6 |
| 2,4-Dimethylpentane | 80.5 | -119.2 |
| 3,3-Dimethylpentane | 86.1 | -135.3 |
| 3-Ethylpentane | 93.5 | -118.6 |
| 2,2,3-Trimethylbutane | 80.9 | -25.0 |
Data sourced from various chemistry resources.[7]
Table 4: Physical Properties of Octane Isomers (C₈H₁₈)
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| n-Octane | 125.7 | -56.8 |
| 2-Methylheptane | 117.6 | -109.0 |
| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 |
| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 |
Data sourced from various chemistry resources.[3][6][7]
Experimental Protocols
Accurate determination of boiling and melting points is fundamental in chemical research. The following are detailed methodologies for two common techniques.
Determination of Boiling Point using the Thiele Tube Method
This method is suitable for small quantities of liquid and provides a relatively accurate measurement of the boiling point.
Materials:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Stand and clamp
-
Rubber band or thread
Procedure:
-
Sample Preparation: Fill the small test tube to about one-third with the liquid alkane sample.
-
Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.[10]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to the stand and fill it with heating oil to a level just above the side arm.
-
Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[11] The sample should be positioned in the main body of the Thiele tube.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[10][11] Convection currents in the oil will maintain a uniform temperature.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[12]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] Record this temperature.
Determination of Melting Point using the Capillary Tube Method
This is a standard and precise method for determining the melting point of a solid organic compound.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Solid alkane sample (must be dry and finely powdered)
-
Watch glass or weighing paper
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered solid alkane on a clean, dry watch glass.[2]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powder. Some of the solid will enter the tube.[2]
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end.[13] The packed sample should be 2-3 mm in height.
-
Placing in Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.[2]
-
Heating: Turn on the apparatus and set the heating rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[2]
-
Observation and Measurement: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[2] A pure compound will have a sharp melting range of 0.5-1.5 °C.
Visualization of Logical Relationships
The following diagram illustrates the key factors influencing the boiling and melting points of branched alkanes.
Caption: Factors affecting alkane boiling and melting points.
References
- 1. byjus.com [byjus.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Nomenclature and Physical Properties of Alkanes and Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkane - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. passmyexams.co.uk [passmyexams.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chymist.com [chymist.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Non-polar Nature of 3,3-Diethyl-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the non-polar characteristics of the branched alkane, 3,3-Diethyl-2-methylhexane. The content delves into the molecular structure, governing intermolecular forces, and resultant physical properties that define its non-polar nature. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a deep understanding of the physicochemical properties of non-polar molecules.
Molecular Structure and Electronegativity
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] Its structure consists of a hexane (B92381) backbone with a methyl group at the second carbon and two ethyl groups at the third carbon.
The fundamental reason for the non-polar nature of this compound, and alkanes in general, lies in the electronegativity difference between carbon and hydrogen atoms. Carbon has an electronegativity of approximately 2.55, while hydrogen's electronegativity is about 2.20. This small difference results in C-H bonds that are only very weakly polar.
Furthermore, the molecule's overall structure is largely symmetrical in terms of charge distribution. The individual weak bond dipoles of the numerous C-H bonds are arranged in a tetrahedral geometry around each carbon atom. This spatial arrangement causes the bond dipoles to effectively cancel each other out, leading to a molecule with no significant net dipole moment.
Diagram: Molecular Structure of this compound
Caption: Skeletal structure of this compound.
Intermolecular Forces
The primary intermolecular forces present in liquid this compound are London dispersion forces, a type of van der Waals force.[3][4][5][6][7] These are weak, transient attractions that arise from temporary fluctuations in electron density within the molecules.
-
Mechanism of London Dispersion Forces: At any given moment, the electron cloud around the molecule can be unevenly distributed, creating a temporary, instantaneous dipole. This temporary dipole can then induce a corresponding dipole in a neighboring molecule, leading to a weak electrostatic attraction between them.
The strength of London dispersion forces is influenced by the molecule's size (number of electrons) and its surface area. Larger molecules with more electrons exhibit stronger dispersion forces. However, the branching in this compound plays a crucial role. The presence of ethyl and methyl groups leads to a more compact, spherical shape compared to a straight-chain alkane with the same number of carbon atoms (n-undecane). This reduced surface area limits the points of contact between adjacent molecules, resulting in weaker overall London dispersion forces compared to its linear isomer.[3][4][5][6] This generally leads to a lower boiling point for branched alkanes compared to their straight-chain counterparts.[3][4][5][6]
Diagram: Intermolecular Forces in Liquid this compound
Caption: Representation of London dispersion forces between molecules.
Physical and Chemical Properties
The non-polar nature of this compound dictates its key physical and chemical properties. While specific experimental data for this compound is sparse, its behavior can be accurately predicted based on the properties of similar alkanes.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | n-Undecane (Isomer) | Hexane (for comparison) | Water (Polar Reference) |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₆H₁₄ | H₂O |
| Molecular Weight ( g/mol ) | 156.31[1] | 156.31 | 86.18 | 18.02 |
| Boiling Point (°C) | ~165-170 (estimated) | 196 | 69 | 100 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Miscible |
| Solubility in Non-polar Solvents | Soluble | Soluble | Soluble | Insoluble |
| Dipole Moment (Debye) | ~0 D (expected) | ~0 D | 0.08 D | 1.85 D |
| Dielectric Constant | ~2 (expected) | ~2 | 1.88 | 80.1 |
Note: Some values for this compound are estimated based on the properties of similar branched alkanes.
The principle of "like dissolves like" governs the solubility of this compound. Due to its non-polar nature and reliance on London dispersion forces for intermolecular interactions, it is miscible with other non-polar solvents such as benzene, toluene, and other hydrocarbons. The energy required to break the weak van der Waals forces between the alkane molecules is comparable to the energy released when new van der Waals forces are formed with the non-polar solvent molecules.
Conversely, this compound is immiscible with polar solvents like water. The strong hydrogen bonds between water molecules are energetically much more favorable than the weak London dispersion forces that would form between the alkane and water molecules. Consequently, the alkane does not dissolve and will form a separate phase when mixed with water.
As a non-polar molecule, the permanent dipole moment of this compound is expected to be negligible, close to zero Debye. This is a direct consequence of the low polarity of its C-H bonds and its symmetrical charge distribution.
The dielectric constant, which is a measure of a substance's ability to store electrical energy in an electric field, is also anticipated to be very low, likely around 2. This low value is characteristic of non-polar substances and reflects the inability of the molecules to align significantly with an external electric field.
Experimental Protocols
The non-polar characteristics of this compound can be experimentally verified using several standard laboratory procedures.
Objective: To qualitatively determine the solubility of this compound in polar and non-polar solvents.
Materials:
-
This compound
-
Distilled water
-
Hexane (or another non-polar solvent)
-
Test tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of distilled water to a clean, dry test tube.
-
Add 1 mL of this compound to the same test tube.
-
Vortex the mixture for 30 seconds.
-
Allow the mixture to stand and observe for the formation of distinct layers. The presence of two layers indicates immiscibility.
-
Repeat steps 1-4 using hexane as the solvent instead of water. A single, clear solution indicates miscibility.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Objective: To determine the dielectric constant of liquid this compound.
Principle: The dielectric constant can be determined by measuring the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.
Apparatus:
-
Capacitance meter
-
Coaxial cylindrical capacitor cell
-
Temperature-controlled bath
-
This compound sample
Procedure:
-
Calibrate the capacitance meter.
-
Measure the capacitance of the empty capacitor cell (C_air).
-
Fill the capacitor cell with the this compound sample, ensuring no air bubbles are present.
-
Place the filled cell in a temperature-controlled bath set to a standard temperature (e.g., 25°C) and allow it to equilibrate.
-
Measure the capacitance of the filled cell (C_sample).
-
The dielectric constant (ε) is calculated as the ratio: ε = C_sample / C_air.
Objective: To experimentally determine the dipole moment of this compound.
Principle: The dipole moment of a non-polar substance is expected to be zero. This can be confirmed by measuring the molar polarization of the substance in a non-polar solvent at various concentrations and extrapolating to infinite dilution. For a non-polar molecule, the molar polarization will be independent of temperature.
Apparatus:
-
Dielectric constant measurement setup (as above)
-
Refractometer
-
Density meter
-
Solutions of this compound in a non-polar solvent (e.g., cyclohexane) at various known concentrations.
Procedure:
-
Measure the dielectric constant and density of the pure non-polar solvent and of each prepared solution.
-
Measure the refractive index of the pure solvent and each solution.
-
Calculate the molar polarization for each solution using the Debye equation.
-
Plot the molar polarization as a function of the mole fraction of the solute.
-
Extrapolate the plot to infinite dilution to obtain the molar polarization of the solute at infinite dilution.
-
Repeat the measurements at different temperatures. For a non-polar molecule, the molar polarization should show no significant temperature dependence.
Conclusion
References
- 1. This compound | C11H24 | CID 23384867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hexane, 3,3-diethyl-2-methyl- [webbook.nist.gov]
- 3. tutorchase.com [tutorchase.com]
- 4. Why do branched alkanes have lower boiling points than straight-chain isomers ? | Sathee Forum [forum.prutor.ai]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. courses.lumenlearning.com [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Ubiquitous Yet Understated Role of Branched C11 Alkanes in Nature: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, biosynthesis, and signaling functions of branched C11 alkanes. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the diverse roles of these specialized hydrocarbons.
Branched C11 alkanes, a specific group of saturated hydrocarbons with a carbon backbone of eleven atoms and one or more methyl branches, are increasingly recognized for their critical roles in the natural world. While seemingly simple in structure, these molecules are integral to the survival and communication of numerous organisms, particularly insects. This technical guide provides an in-depth exploration of the natural occurrence of branched C11 alkanes, their biosynthesis, the experimental methods for their study, and their function in critical signaling pathways.
Natural Occurrence and Quantitative Distribution
Branched C11 alkanes are most prominently found as components of cuticular hydrocarbons (CHCs) in insects.[1] This waxy layer on the insect's exoskeleton is crucial for preventing desiccation, a major physiological challenge for terrestrial arthropods.[1] Beyond this protective function, these compounds act as semiochemicals, mediating a wide range of behaviors including species and nestmate recognition, and sexual communication.[2][3]
The specific isomers of branched C11 alkanes, such as 2-methyldecane, 3-methyldecane, and 4-methyldecane, often occur in complex mixtures with other hydrocarbons. Their relative abundance can be species-specific and even vary between different colonies of the same species, providing a chemical signature for recognition.[3][4] For instance, in the ant Formica argentea, methyl-branched alkanes play a significant role in nestmate recognition, with changes in their signature leading to increased aggression.[3]
While extensive qualitative data exists, precise quantitative data on the abundance of specific C11 alkane isomers across a wide range of species is still an active area of research. The following table summarizes available quantitative data on the relative abundance of branched C11 alkanes in select insect species.
| Insect Species | Branched C11 Alkane Isomer | Relative Abundance (%) | Analytical Method | Reference |
| Formica argentea | Methyl-branched C29 alkanes (used as a proxy for general branched alkane importance) | Colony-specific signature | GC-MS | [3] |
| Vespa velutina nigrithorax (workers) | Total Branched Alkanes | ~26% | GC-MS | [5] |
| Myrmica species | Dimethyl alkanes | Variable among species | GC-MS | [6] |
Note: Specific quantitative data for individual C11 isomers is often embedded within broader analyses of CHC profiles and can be difficult to isolate. The table reflects the general importance of branched alkanes in these species.
Biosynthesis of Branched C11 Alkanes
The biosynthesis of branched C11 alkanes in insects is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes.[7] The pathway is closely linked to fatty acid metabolism and involves the following key steps:
-
Initiation with a Branched Starter Unit: The synthesis begins with a branched acyl-CoA primer, or the incorporation of methylmalonyl-CoA instead of malonyl-CoA by fatty acid synthase (FAS).[7][8] This initial step determines the position of the methyl branch on the hydrocarbon chain.
-
Elongation: The fatty acyl chain is then elongated by a series of membrane-bound elongase enzymes. Each cycle adds two carbon units from malonyl-CoA.[7]
-
Reduction to Aldehyde: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).[7]
-
Decarbonylation: The final step is the conversion of the fatty aldehyde to a hydrocarbon through oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme from the CYP4G family.[7]
The following diagram illustrates the general biosynthetic pathway for branched alkanes in insects.
Caption: Biosynthetic pathway of branched alkanes in insects.
Pheromonal Signaling Pathway
When acting as pheromones, branched C11 alkanes are detected by the insect's olfactory system, typically located on the antennae. The signal transduction cascade involves a series of proteins that convert the chemical signal into an electrical signal in the sensory neurons.[8]
-
Binding to Odorant-Binding Proteins (OBPs): Volatile pheromone molecules enter the sensillum lymph through pores in the cuticle and are bound by odorant-binding proteins (OBPs). These proteins solubilize the hydrophobic pheromones and transport them to the receptors on the dendritic membrane of olfactory receptor neurons (ORNs).[9]
-
Receptor Activation: The OBP-pheromone complex interacts with a specific pheromone receptor (PR), which is a type of odorant receptor (OR). Insect ORs are ligand-gated ion channels, and in many cases, they are G-protein coupled receptors (GPCRs).[8][10]
-
Signal Transduction: Upon binding of the pheromone, the receptor undergoes a conformational change, leading to the opening of an ion channel and depolarization of the neuron. In the case of GPCRs, this involves the activation of a G-protein and a downstream second messenger cascade, which ultimately leads to the opening of ion channels.[10][11]
-
Signal Transmission: The depolarization of the ORN generates an action potential that is transmitted to the antennal lobe of the brain for processing, leading to a behavioral response.[8]
The following diagram illustrates a generalized pheromone signaling pathway in insects.
Caption: Generalized insect pheromone signaling pathway.
Experimental Protocols
The identification and quantification of branched C11 alkanes from natural sources rely heavily on chromatographic and spectrometric techniques. The following is a generalized protocol for the extraction and analysis of insect cuticular hydrocarbons.
Protocol: Extraction and Analysis of Cuticular Hydrocarbons
1. Sample Collection and Preparation:
-
Collect insects of the desired species, sex, and developmental stage.
-
If live analysis is not required, insects can be frozen at -20°C or -80°C until extraction.
-
For quantitative analysis, record the weight of each individual or pool of insects.
2. Extraction of Cuticular Hydrocarbons:
-
Place the insect(s) in a clean glass vial.
-
Add a known volume of a non-polar solvent, such as hexane (B92381) or pentane (B18724) (typically 200-500 µL per insect, depending on size).[5][12]
-
Agitate the vial gently for a short period (e.g., 5-10 minutes) to wash the CHCs from the cuticle.[5] Prolonged extraction times can lead to the extraction of internal lipids, which should be avoided.
-
Carefully remove the insect(s) from the vial.
-
The resulting solvent, containing the CHCs, can be concentrated under a gentle stream of nitrogen if necessary.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is the standard instrument for CHC analysis.[5]
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for separating hydrocarbons.
-
Injection: Inject a small volume (e.g., 1 µL) of the CHC extract into the GC inlet. Splitless injection is often used for trace analysis.
-
GC Oven Program: A temperature gradient is used to separate the hydrocarbons based on their boiling points. A typical program might start at a low temperature (e.g., 50-70°C), ramp up to a high temperature (e.g., 300-320°C), and then hold for a period to ensure all compounds have eluted.[13]
-
MS Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is set to scan for fragments characteristic of hydrocarbons.
-
Data Analysis:
-
Identification: Individual compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by interpreting the fragmentation patterns. Branched alkanes show characteristic fragmentation patterns that can help determine the position of the methyl group.
-
Quantification: The relative abundance of each compound is determined by integrating the area under its corresponding peak in the total ion chromatogram. For absolute quantification, an internal standard (a hydrocarbon not present in the sample) is added to the extract before analysis.[13]
-
4. Derivatization (Optional):
-
For certain applications, derivatization can be used to improve the chromatographic properties or detectability of the analytes. However, for simple alkanes, derivatization is generally not necessary.[14][15]
The following diagram outlines the general workflow for the extraction and analysis of insect cuticular hydrocarbons.
Caption: Workflow for insect CHC extraction and analysis.
Conclusion
Branched C11 alkanes, though structurally simple, are molecules of significant biological importance. Their roles as key components of the insect cuticle, providing protection from desiccation, and as highly specific chemical signals in communication, underscore their evolutionary significance. Understanding their natural occurrence, biosynthesis, and the mechanisms by which they elicit behavioral responses is crucial for fields ranging from chemical ecology to the development of novel pest management strategies. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating and functionally diverse natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Colony-specific cuticular hydrocarbon profile in Formica argentea ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myrmecologicalnews.org [myrmecologicalnews.org]
- 5. mdpi.com [mdpi.com]
- 6. Species-Specific Cuticular Hydrocarbon Stability within European Myrmica Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of the G-Protein-Coupled Dopamine/Ecdysteroid Receptor DopEcR in the Behavioral Response to Sex Pheromone in an Insect | PLOS One [journals.plos.org]
- 11. Frontiers | The GPCR membrane receptor, DopEcR, mediates the actions of both dopamine and ecdysone to control sex pheromone perception in an insect [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
Methodological & Application
Synthesis of 3,3-Diethyl-2-methylhexane via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step synthesis of 3,3-diethyl-2-methylhexane. The synthetic strategy is centered around a key Grignard reaction to form a tertiary alcohol, which is subsequently converted to the target alkane. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a saturated hydrocarbon. This document outlines a reliable three-step synthesis beginning with the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene, and concluding with catalytic hydrogenation to yield the final alkane product. The chosen synthetic pathway is designed to be robust and adaptable for laboratory-scale synthesis.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step reaction sequence:
-
Step 1: Grignard Reaction. The synthesis commences with the reaction of 3-ethyl-2-pentanone with sec-butylmagnesium bromide. This nucleophilic addition of the Grignard reagent to the ketone forms the tertiary alcohol, 3,3-diethyl-2-methylhexan-2-ol.
-
Step 2: Dehydration. The tertiary alcohol is then subjected to acid-catalyzed dehydration to yield a mixture of isomeric alkenes, with the major product being 3,3-diethyl-2-methylhex-1-ene.
-
Step 3: Hydrogenation. The final step involves the catalytic hydrogenation of the alkene mixture to produce the saturated alkane, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| 3-Ethyl-2-pentanone | Molecular Weight: 114.19 g/mol | [1] |
| 2-Bromobutane (B33332) | Molecular Weight: 137.02 g/mol | [2] |
| Magnesium Turnings | Atomic Weight: 24.31 g/mol | [2] |
| Intermediate Products | ||
| 3,3-Diethyl-2-methylhexan-2-ol | Molecular Weight: 172.31 g/mol | |
| 3,3-Diethyl-2-methylhex-1-ene | Molecular Weight: 154.30 g/mol | |
| Final Product | ||
| This compound | Molecular Weight: 156.31 g/mol | [3] |
| CAS Number: 61868-67-5 | [3] | |
| Reaction Conditions & Yields | ||
| Grignard Reaction Temperature | 0 °C to room temperature | [2] |
| Dehydration Temperature | 25-80 °C (for tertiary alcohols) | [4][5] |
| Hydrogenation Pressure | Atmospheric pressure (balloon) | [6] |
| Estimated Yield (Grignard Reaction) | ~85-95% | |
| Estimated Yield (Dehydration) | ~80-90% | |
| Estimated Yield (Hydrogenation) | >95% | [6] |
| Overall Estimated Yield | ~65-80% |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All glassware must be thoroughly dried before use in the Grignard reaction to prevent quenching of the Grignard reagent. Diethyl ether is extremely flammable and should be handled with care, away from ignition sources.
Protocol 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
2-Bromobutane
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Nitrogen or argon gas inlet
Procedure:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the magnesium turnings.
-
In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromobutane solution to the magnesium turnings. The disappearance of the iodine color and the gentle boiling of the ether indicate the initiation of the reaction.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.[2]
-
Cool the Grignard reagent solution to room temperature before proceeding to the next step.
Protocol 2: Synthesis of 3,3-Diethyl-2-methylhexan-2-ol (Grignard Reaction)
Materials:
-
sec-Butylmagnesium bromide solution (from Protocol 1)
-
3-Ethyl-2-pentanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Cool the prepared sec-butylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of 3-ethyl-2-pentanone (1.0 equivalent relative to 2-bromobutane) in anhydrous diethyl ether in a dropping funnel.
-
Add the 3-ethyl-2-pentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[7]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude tertiary alcohol, 3,3-diethyl-2-methylhexan-2-ol. The product can be purified by distillation if necessary.
Protocol 3: Synthesis of 3,3-Diethyl-2-methylhex-1-ene (Dehydration)
Materials:
-
3,3-Diethyl-2-methylhexan-2-ol (from Protocol 2)
-
Concentrated sulfuric acid or phosphoric acid
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Place the crude 3,3-diethyl-2-methylhexan-2-ol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
The alkene product will distill as it is formed. Collect the distillate.
-
Work-up: Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
The resulting alkene mixture can be used in the next step without further purification.
Protocol 4: Synthesis of this compound (Hydrogenation)
Materials:
-
3,3-Diethyl-2-methylhexene mixture (from Protocol 3)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or ethyl acetate (B1210297)
-
Hydrogen gas (balloon)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the alkene mixture in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent by rotary evaporation to yield the final product, this compound. The product can be purified by distillation if necessary.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Grignard reaction step.
References
- 1. chembk.com [chembk.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | C11H24 | CID 23384867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Wurtz Coupling of Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wurtz coupling reaction is a well-established method in organic chemistry for the synthesis of alkanes by the reductive coupling of two alkyl halides in the presence of a highly reactive metal, typically sodium. This application note provides a detailed experimental protocol for this reaction, a summary of representative yields, and visualizations of the experimental workflow and reaction mechanism. The information is intended to guide researchers in the practical application of the Wurtz coupling for the formation of carbon-carbon bonds.
Introduction
Discovered by Charles Adolphe Wurtz in 1855, the Wurtz reaction facilitates the formation of a new carbon-carbon single bond, thereby producing a symmetrical alkane with a longer carbon chain from two molecules of an alkyl halide. The general transformation is represented as follows:
2 R-X + 2 Na → R-R + 2 NaX
Where 'R' represents an alkyl group and 'X' is a halogen. The reaction is typically conducted in an anhydrous ethereal solvent to prevent the highly reactive sodium metal from reacting with moisture. While historically significant, the classical Wurtz reaction is often associated with moderate to low yields due to competing side reactions, such as elimination and disproportionation, particularly with secondary and tertiary alkyl halides. Nevertheless, it remains a valuable tool for the synthesis of symmetrical alkanes and for intramolecular cyclization reactions.
Data Presentation
The yield of the Wurtz coupling reaction is highly dependent on the nature of the alkyl halide and the reaction conditions. Primary alkyl halides generally provide better yields for intermolecular coupling compared to secondary and tertiary halides, which are more prone to elimination side reactions. Intramolecular Wurtz reactions, especially for the formation of strained rings, can be surprisingly efficient.
| Alkyl Halide | Product | Metal | Solvent | Yield (%) |
| 1-Bromopropane (B46711) | n-Hexane | Na | Dry Ether | ~50 |
| 1-Iodobutane | n-Octane | Na | Dry Ether | 45-60 |
| Ethyl Bromide | n-Butane | Na | Dry Ether | 40-50 |
| 1-Bromopentane | n-Decane | Na | Dry Ether | 35-45 |
| 1,5-Dibromopentane | Cyclopentane | Na | Dry Ether | 60-70 |
| 1,6-Dibromohexane | Cyclohexane | Na | Dry Ether | 70-80 |
| 1-Bromo-3-chlorocyclobutane | Bicyclobutane | Na | Dioxane | ~95 |
Experimental Protocols
The following is a representative experimental protocol for the Wurtz coupling reaction, specifically for the synthesis of n-hexane from 1-bromopropane.
Materials:
-
1-Bromopropane
-
Sodium metal
-
Anhydrous diethyl ether
-
Absolute ethanol (B145695) (for quenching)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reaction Initiation: The flask is charged with finely cut sodium metal pieces in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Alkyl Halide: A solution of 1-bromopropane in anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the stirred suspension of sodium metal. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for a specified period to ensure complete conversion.
-
Work-up:
-
The reaction mixture is cooled in an ice bath.
-
Unreacted sodium is quenched by the slow, careful addition of absolute ethanol.
-
Water is then added to dissolve the sodium bromide salt.
-
The ethereal layer containing the product is separated using a separatory funnel.
-
The organic layer is washed sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration.
-
The diethyl ether is removed by simple distillation.
-
The resulting n-hexane can be further purified by fractional distillation.
-
Mandatory Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental steps involved in a typical Wurtz coupling reaction.
Reaction Mechanism
The mechanism of the Wurtz reaction is thought to proceed through one of two primary pathways: an organometallic mechanism or a free radical mechanism. The organometallic pathway is generally more accepted.
Application Notes and Protocols for 3,3-Diethyl-2-methylhexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties, potential applications, and handling protocols for 3,3-Diethyl-2-methylhexane, a branched alkane, for its use as a non-polar solvent in research and drug development. Due to the limited availability of specific experimental data for this compound, information from structurally similar alkanes and general principles of non-polar solvents are used as a reference.
Physicochemical Properties
This compound (C₁₁H₂₄) is a non-polar solvent with properties characteristic of branched alkanes. Its molecular structure influences its physical properties, making it a potential alternative to more common non-polar solvents like hexane (B92381) or heptane (B126788) in specific applications.[1][2]
Table 1: Physicochemical Properties of this compound and Related Solvents
| Property | This compound | n-Hexane | n-Heptane |
| Molecular Formula | C₁₁H₂₄[1][2] | C₆H₁₄ | C₇H₁₆ |
| Molecular Weight ( g/mol ) | 156.31[1] | 86.18 | 100.21 |
| CAS Number | 61868-67-5[1][2] | 110-54-3 | 142-82-5 |
| Boiling Point (°C) | Estimated: 170-190 | 69 | 98 |
| Density (g/mL at 20°C) | Estimated: ~0.75 | 0.659 | 0.684 |
| Viscosity (cP at 20°C) | Estimated: ~0.6-0.8[3] | 0.31[3] | 0.42[3] |
| Solubility in Water | Immiscible | Immiscible | Immiscible |
| Solubility in Organic Solvents | Soluble in most non-polar organic solvents | Soluble in many organic solvents | Soluble in many organic solvents |
| Vapor Pressure | Lower than hexane and heptane (inferred) | ~150 mmHg at 20°C | ~45 mmHg at 20°C |
| Flash Point | Higher than hexane and heptane (inferred) | -22°C | -4°C |
Note: "Estimated" values are based on the properties of structurally similar branched alkanes of similar molecular weight.
Potential Applications in Research and Drug Development
As a non-polar solvent, this compound can be utilized in various laboratory and industrial processes, particularly where lower volatility and potentially different selectivity compared to shorter-chain alkanes are desirable.
-
Organic Synthesis: Can serve as a reaction medium for reactions involving non-polar reagents and intermediates. Its higher boiling point allows for reactions to be conducted at elevated temperatures.
-
Extraction: Suitable for the extraction of non-polar compounds, such as lipids, oils, and other hydrophobic molecules from natural products or reaction mixtures.[4][5][6]
-
Chromatography: Can be used as a component of the mobile phase in normal-phase chromatography for the separation of non-polar to moderately polar compounds.[7][8][9][10][11]
-
Solubilizing Agent: In drug formulation, non-polar solvents can be used to dissolve poorly water-soluble active pharmaceutical ingredients (APIs).[12][13]
Experimental Protocols
The following are generalized protocols. Researchers should optimize these procedures for their specific applications.
Protocol for Extraction of a Non-Polar Compound from a Solid Matrix
This protocol describes a general procedure for the solid-liquid extraction of a non-polar analyte.
Materials:
-
This compound
-
Dried and powdered solid matrix containing the target compound
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
-
Round-bottom flask
Procedure:
-
Preparation: Weigh the powdered solid matrix and place it in an Erlenmeyer flask.
-
Solvent Addition: Add a sufficient volume of this compound to completely immerse the solid material. A general starting point is a 1:10 solid-to-solvent ratio (w/v).
-
Extraction: Stir the mixture vigorously at room temperature for a predetermined period (e.g., 1-24 hours). Gentle heating can be applied to enhance extraction efficiency, taking into account the solvent's boiling point and the stability of the target compound.
-
Filtration: Separate the extract from the solid residue by filtration. Wash the solid residue with a small volume of fresh solvent to ensure complete recovery of the extract.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the this compound and obtain the crude extract.
-
Further Purification: The crude extract can be further purified using techniques like chromatography.
Caption: Workflow for Solid-Liquid Extraction
Protocol for Normal-Phase Flash Column Chromatography
This protocol outlines the use of this compound as a non-polar component in a mobile phase for flash chromatography.
Materials:
-
Silica (B1680970) gel (for flash chromatography)
-
Glass column
-
Crude sample pre-adsorbed onto a small amount of silica gel
-
This compound
-
A more polar co-solvent (e.g., ethyl acetate (B1210297), dichloromethane)
-
Collection tubes
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% this compound or a low percentage of polar co-solvent). Pack the column with the slurry.
-
Sample Loading: Carefully load the pre-adsorbed sample onto the top of the packed silica gel bed.
-
Elution: Begin elution with the initial mobile phase.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of the polar co-solvent. This is typically done in a stepwise manner (e.g., from 2% to 5% to 10% ethyl acetate in this compound).
-
Fraction Collection: Collect fractions of the eluent in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound(s).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: Solvent Selection for Chromatography
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for similar branched alkanes should be followed.[14][15][16][17]
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[15][16][17] Avoid inhalation of vapors and contact with skin and eyes.[14][15][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][17]
-
Flammability: Alkanes are flammable. Keep away from open flames, sparks, and other sources of ignition.[16][17] Use explosion-proof equipment where necessary.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][16]
-
Disposal: Dispose of waste solvent in accordance with local, state, and federal regulations.
Conclusion
This compound presents a viable option as a non-polar solvent for various applications in research and drug development. Its higher boiling point and branched structure may offer advantages in terms of reduced volatility and altered selectivity compared to more common linear alkanes. Researchers are encouraged to perform small-scale trials to determine its suitability for their specific needs, while adhering to strict safety protocols.
References
- 1. This compound | C11H24 | CID 23384867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hexane, 3,3-diethyl-2-methyl- [webbook.nist.gov]
- 3. Viscosity [macro.lsu.edu]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. columbia.edu [columbia.edu]
- 10. longdom.org [longdom.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Nonpolar solvent: Significance and symbolism [wisdomlib.org]
- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. hmdb.ca [hmdb.ca]
- 16. airgas.com [airgas.com]
- 17. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 3,3-Diethyl-2-methylhexane as an Internal Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical technique for enhancing the accuracy and precision of analytical results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[1][3] Its purpose is to compensate for variations in injection volume, solvent evaporation, and instrument response, thereby improving the reliability of the analysis.[2] This document provides detailed application notes and protocols for the use of 3,3-diethyl-2-methylhexane as an internal standard in gas chromatography, particularly for the analysis of volatile and semi-volatile hydrocarbons.
This compound (C₁₁H₂₄) is a branched alkane that is chemically inert and possesses a boiling point suitable for co-elution with a range of analytes in the C8 to C14 hydrocarbon range. Its stability and lack of natural occurrence in most samples make it an excellent candidate for an internal standard.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective application.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| CAS Number | 61868-67-5 |
| Boiling Point | ~180-182 °C (Predicted) |
| Structure | Branched Alkane |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), pentane) |
Principle of Internal Standard Calibration
The fundamental principle of the internal standard method relies on the ratio of the analyte's response to the internal standard's response. This ratio is then used for quantification, effectively nullifying variations that affect both the analyte and the internal standard to the same extent.
Application: Analysis of Mid-Range Hydrocarbons (C8-C14) in a Non-polar Matrix
This protocol outlines the use of this compound as an internal standard for the quantification of C8 to C14 hydrocarbons in a hexane solvent matrix. This type of analysis is relevant in fields such as petrochemical analysis, environmental monitoring of gasoline range organics, and quality control of industrial solvents.
Experimental Protocol
1. Materials and Reagents
-
Analytes: n-Octane (C8), n-Decane (C10), n-Dodecane (C12), n-Tetradecane (C14)
-
Internal Standard: this compound (≥98% purity)
-
Solvent: n-Hexane (GC grade, ≥99% purity)
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in n-hexane in a 100 mL volumetric flask to achieve a concentration of approximately 1000 µg/mL.
-
Analyte Stock Solution: Prepare a mixed stock solution containing n-octane, n-decane, n-dodecane, and n-tetradecane, each at a concentration of approximately 1000 µg/mL in n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add a constant volume of the IS Stock solution to yield a final internal standard concentration of 50 µg/mL.
3. Sample Preparation
-
For unknown samples, dilute an appropriate volume with n-hexane to bring the expected analyte concentrations within the calibration range.
-
To a 1 mL aliquot of the diluted unknown sample, add the same constant volume of the IS Stock solution as used for the calibration standards to achieve a final internal standard concentration of 50 µg/mL.
4. Gas Chromatography (GC) Conditions
The following GC parameters are recommended. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Data Presentation and Analysis
1. Typical Chromatographic Data
The following table summarizes the expected retention times and peak characteristics for the analytes and the internal standard under the specified GC conditions.
| Compound | Retention Time (min) | Peak Shape | Resolution (from adjacent peak) |
| n-Octane (C8) | ~5.2 | Symmetrical | > 2.0 |
| n-Decane (C10) | ~8.5 | Symmetrical | > 2.0 |
| This compound (IS) | ~9.8 | Symmetrical | > 2.0 |
| n-Dodecane (C12) | ~11.5 | Symmetrical | > 2.0 |
| n-Tetradecane (C14) | ~14.2 | Symmetrical | > 2.0 |
2. Calibration Data
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Conc. Ratio (Analyte/IS) |
| 1 | 50 | 15,000 | 750,000 | 0.020 | 0.02 |
| 5 | 50 | 76,000 | 755,000 | 0.101 | 0.10 |
| 10 | 50 | 152,000 | 752,000 | 0.202 | 0.20 |
| 25 | 50 | 380,000 | 758,000 | 0.501 | 0.50 |
| 50 | 50 | 755,000 | 753,000 | 1.003 | 1.00 |
| 100 | 50 | 1,510,000 | 755,000 | 2.000 | 2.00 |
Note: Peak area values are representative and will vary between instruments.
A linear regression of the calibration data should yield a correlation coefficient (R²) of ≥ 0.995.
Method Validation
To ensure the reliability of the analytical method, validation should be performed according to established guidelines. Key validation parameters include:
-
Linearity: Assessed from the calibration curve.
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., quality control samples) and calculating the percent recovery.
-
Precision: Evaluated by replicate injections of a standard and expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.
Logical Relationship of Internal Standard Selection
The choice of an appropriate internal standard is paramount for the success of the analysis. The following diagram illustrates the key considerations for selecting a suitable internal standard.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of mid-range hydrocarbons by gas chromatography. Its chemical inertness, appropriate volatility, and clear separation from common analytes make it a valuable tool for researchers, scientists, and drug development professionals seeking to improve the accuracy and precision of their GC methods. The protocols and data presented herein provide a solid foundation for the implementation of this internal standard in routine and research applications.
References
Application Notes and Protocols for the Evaluation of Novel Hydrocarbons in Fuel Composition Studies
Introduction
The exploration of new chemical entities for use in fuel compositions is a critical aspect of advancing internal combustion engine technology, enhancing fuel efficiency, and meeting stringent emissions regulations. Novel hydrocarbons, such as 3,3-Diethyl-2-methylhexane, represent a class of compounds that require systematic evaluation to determine their potential as fuel components or additives. This document provides a generalized framework of application notes and experimental protocols for the comprehensive assessment of such candidate molecules. While specific data for this compound is not publicly available, the methodologies outlined herein provide a robust pathway for its evaluation, as well as for that of other novel hydrocarbon compounds.
Key Fuel Properties for Evaluation
The initial assessment of a novel hydrocarbon for fuel applications involves the characterization of its fundamental physical and chemical properties. These properties are crucial indicators of how the compound will behave in a fuel blend and impact engine performance. A summary of essential parameters is provided in the table below. Researchers can use this structure to compile data for any new compound under investigation.
Table 1: Physicochemical and Fuel-Related Properties of a Novel Hydrocarbon
| Property | Test Method | Units | Value | Notes |
| Chemical Identity | ||||
| IUPAC Name | - | - | This compound | |
| CAS Number | - | - | 61868-67-5 | |
| Molecular Formula | - | - | C₁₁H₂₄ | |
| Molecular Weight | - | g/mol | 156.31 | |
| Physical Properties | ||||
| Density @ 15°C | ASTM D4052 | g/cm³ | Data not available | |
| Boiling Point | ASTM D86 | °C | Data not available | |
| Reid Vapor Pressure (RVP) | ASTM D323 | kPa | Data not available | [1][2][3][4][5] |
| Fuel Performance Metrics | ||||
| Research Octane (B31449) Number (RON) | ASTM D2699 | - | Data not available | [6][7][8][9][10][11] |
| Motor Octane Number (MON) | ASTM D2700 | - | Data not available | [6][7][8][9][10][11] |
| Anti-Knock Index (AKI), (R+M)/2 | Calculated | - | Data not available | [8] |
| Net Heat of Combustion | ASTM D4809 | MJ/kg | Data not available |
Experimental Protocols
The following protocols are detailed methodologies for determining the key fuel properties of a novel hydrocarbon.
1. Protocol for Determination of Octane Number (RON and MON)
Objective: To determine the anti-knock characteristics of the novel hydrocarbon when blended with a base fuel.
Materials:
-
Cooperative Fuel Research (CFR) engine.[12]
-
Primary Reference Fuels (iso-octane and n-heptane).
-
The novel hydrocarbon (e.g., this compound).
-
Base gasoline of known RON and MON.
Procedure (based on ASTM D2699 for RON and ASTM D2700 for MON):
-
Blend Preparation: Prepare a blend of the novel hydrocarbon with the base gasoline at a specified volume percentage (e.g., 10%, 20%).
-
CFR Engine Setup: Calibrate and set up the CFR engine according to the specific ASTM method (D2699 for RON or D2700 for MON).[6][10] The key difference lies in the engine speed and intake air temperature; RON is tested at 600 rpm with a lower intake temperature, while MON is tested at 900 rpm with a higher intake temperature.[6][11]
-
Sample Analysis: Run the prepared fuel blend in the CFR engine.
-
Knock Intensity Measurement: Adjust the compression ratio of the engine until a standard level of knock is observed.[8]
-
Reference Fuel Comparison: Bracket the knock intensity of the sample fuel with two Primary Reference Fuel blends that give slightly higher and slightly lower knock intensities.
-
Octane Number Calculation: The octane number of the sample is determined by interpolation between the octane numbers of the two bracketing reference fuels.[10]
2. Protocol for Distillation Characteristics
Objective: To determine the boiling range of the novel hydrocarbon, which influences its volatility and combustion behavior.
Materials:
-
Distillation apparatus as specified in ASTM D86.[13][14][15]
-
The novel hydrocarbon.
-
Calibrated temperature sensor.
-
Graduated cylinder for distillate collection.
Procedure (based on ASTM D86):
-
Apparatus Setup: Assemble the distillation apparatus, including the flask, condenser, and receiving cylinder.[14][15]
-
Sample Measurement: Place a 100 mL sample of the hydrocarbon into the distillation flask.
-
Distillation: Heat the flask at a controlled rate. Record the temperature at the initial boiling point (the first drop of distillate) and throughout the distillation process as the volume of distillate in the receiving cylinder increases.[13][16]
-
Data Collection: Record the temperatures at which 10%, 50%, and 90% of the sample has evaporated, as well as the final boiling point.[12]
-
Analysis: Plot the distillation curve (temperature vs. volume percent distilled).
3. Protocol for Reid Vapor Pressure (RVP)
Objective: To measure the vapor pressure of the novel hydrocarbon, an indicator of its volatility and potential for evaporative emissions.
Materials:
Procedure (based on ASTM D323):
-
Sample Preparation: Chill the sample to between 0 and 1°C.[2][3]
-
Apparatus Preparation: Fill the chilled liquid chamber with the sample and connect it to the vapor chamber.
-
Measurement: Immerse the assembled apparatus in the water bath at 37.8°C and agitate until a constant pressure reading is obtained on the gauge.[2]
-
Correction: The observed pressure is corrected according to the ASTM method to give the Reid Vapor Pressure.
4. Protocol for Engine Performance and Emissions Testing
Objective: To evaluate the effect of the novel hydrocarbon on engine performance, fuel economy, and exhaust emissions when blended with a base fuel.
Materials:
-
A modern, instrumented test engine (e.g., a single-cylinder research engine or a multi-cylinder production engine) mounted on a dynamometer.[17]
-
Fuel delivery system capable of handling different fuel blends.
-
Exhaust gas analysis system (measuring HC, CO, NOx, CO2).
-
Data acquisition system to record engine parameters (speed, load, temperatures, pressures, fuel flow).
Procedure:
-
Baseline Test: Operate the engine on a base gasoline across a range of speeds and loads to establish baseline performance and emissions data.
-
Blend Test: Prepare a blend of the novel hydrocarbon with the base gasoline.
-
Engine Operation with Blend: Run the engine with the fuel blend under the same speed and load conditions as the baseline test.
-
Data Acquisition: For both the baseline and blend tests, record key parameters including torque, power, fuel consumption, and exhaust emissions.[17][18]
-
Data Analysis: Compare the performance (power, torque, fuel efficiency) and emissions (HC, CO, NOx) of the fuel blend to the baseline fuel to determine the effect of the novel hydrocarbon.
Visualizations
Diagram 1: Experimental Workflow for a Novel Fuel Component
Caption: Workflow for evaluating a novel hydrocarbon as a potential fuel component.
References
- 1. store.astm.org [store.astm.org]
- 2. shxf17.com [shxf17.com]
- 3. Reid vapor pressure - Wikipedia [en.wikipedia.org]
- 4. Reid Vapor Pressure Testing [intertek.com]
- 5. ASTM D323 - eralytics [eralytics.com]
- 6. Octane rating - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Gasoline explained - octane in depth - U.S. Energy Information Administration (EIA) [eia.gov]
- 9. quora.com [quora.com]
- 10. Octane Number Determination Methods [sh-sinpar.com]
- 11. bonzisports.com [bonzisports.com]
- 12. info.ornl.gov [info.ornl.gov]
- 13. store.astm.org [store.astm.org]
- 14. nazhco.com [nazhco.com]
- 15. Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure [ia600301.us.archive.org]
- 16. fluidlife.com [fluidlife.com]
- 17. scribd.com [scribd.com]
- 18. users.sussex.ac.uk [users.sussex.ac.uk]
Application Note: A Detailed Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C11 Alkane Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
C11 alkanes, commonly known as undecanes, exist as numerous structural isomers. The analysis and differentiation of these isomers are crucial in various fields, including petroleum analysis, environmental monitoring, and chemical synthesis, as their physical and chemical properties can vary significantly. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like alkane isomers.[1] This application note provides a comprehensive protocol for the GC-MS analysis of C11 alkane isomers, detailing sample preparation, instrument parameters, and data analysis. The primary challenge in this analysis lies in the chromatographic separation of isomers with similar boiling points and the interpretation of their often-similar mass spectra.[2][3]
Principle of Analysis
The GC-MS technique combines two powerful analytical methods. First, Gas Chromatography (GC) separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).[1] For non-polar compounds like alkanes, separation on a non-polar stationary phase is primarily governed by boiling point, with more volatile (often more branched) isomers eluting earlier.[4] Following separation, the eluted compounds enter the Mass Spectrometer (MS), where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio.[1] While many alkane isomers yield similar fragmentation patterns, the combination of chromatographic retention time and mass spectrum provides a high degree of confidence in identification and quantification.[2][5]
Experimental Workflow Diagram
The overall experimental process from sample receipt to final data analysis is outlined in the following workflow.
Caption: Experimental workflow for the GC-MS analysis of C11 alkane isomers.
Detailed Experimental Protocol
-
Solvents: High-purity, volatile organic solvents such as hexane, pentane, or dichloromethane.[1]
-
Standards:
-
n-Undecane (C11) standard.
-
Branched C11 alkane isomer standards (if available).
-
n-Alkane standard mixture (e.g., C8-C20) for retention index calibration.
-
-
Internal Standard (IS): A compound not present in the sample, such as deuterated alkanes or an alkane of a different chain length (e.g., Dodecane, C12), for accurate quantification.
-
Consumables:
-
2 mL glass autosampler vials with caps (B75204) and septa.[1][6]
-
Syringe filters (0.22 µm) for sample clarification.[7]
-
Micropipettes and tips.
-
-
Dilution: Dilute the sample containing C11 alkane isomers in a suitable volatile solvent (e.g., hexane) to a final concentration appropriate for the instrument's sensitivity, typically in the range of 1-10 µg/mL.[6]
-
Internal Standard Spiking: For quantitative analysis, add a known concentration of the internal standard to all samples, calibration standards, and blanks.
-
Homogenization: Vortex the sample to ensure it is thoroughly mixed.
-
Clarification: If the sample contains particulate matter, centrifuge it or filter it through a 0.22 µm filter to prevent blockage of the GC syringe and contamination of the inlet and column.[1][6][7]
-
Transfer: Transfer the final prepared sample into a labeled 2 mL glass autosampler vial for analysis.[1]
The following tables outline the recommended starting parameters for a standard GC-MS system. Optimization may be required based on the specific instrument and isomers of interest.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting |
|---|---|
| GC Column | Non-polar capillary column (e.g., HP-5ms, DB-1, ZB-5HT)[4][8][9] |
| Dimensions | 30-60 m length x 0.25 mm I.D. x 0.25 µm film thickness[4][8] |
| Carrier Gas | Helium or Hydrogen, high purity[4] |
| Flow Rate | 1.0 - 2.0 mL/min (constant flow mode)[4][8] |
| Inlet Temperature | 280 °C[4][8] |
| Injection Mode | Split (e.g., 50:1 or 100:1 ratio to prevent column overload)[4][10] |
| Injection Volume | 1.0 µL[4][10] |
| Oven Program | Initial: 40 °C, hold for 2 min. Ramp: 5 °C/min to 200 °C, hold for 5 min.[4] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
|---|---|
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI)[2] |
| Electron Energy | 70 eV[2] |
| Mass Scan Range | m/z 40 - 200 |
| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |
| Solvent Delay | 2 - 3 minutes (to protect the filament from the solvent peak) |
Data Analysis and Interpretation
-
Peak Identification: Isomers are identified by comparing their retention times to those of known standards.
-
Mass Spectrum Interpretation: The mass spectrum of each peak is compared against a spectral library (e.g., NIST). Alkanes are characterized by a series of fragment ions separated by 14 amu (-CH2- group). Common fragments for C11 alkanes include m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+).[2] The molecular ion (M+) at m/z 156 may be weak or absent in the EI spectrum.[2]
-
Elution Order: On non-polar columns, n-undecane will typically have the longest retention time. Branched isomers generally elute earlier, with elution time decreasing with increased branching or as the branching moves closer to the center of the carbon chain.[4]
-
Calibration: Prepare a series of calibration standards with known concentrations of the target C11 isomers and a constant concentration of the internal standard.
-
Peak Integration: Integrate the area of the characteristic ion peak for each isomer and for the internal standard. For C11 alkanes, a common ion like m/z 57 can be used for quantification.
-
Calculation: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use the regression equation from this curve to determine the concentration of C11 isomers in the unknown samples.[5] The response for n-undecane can often be used to estimate the concentration of all C11 isomers.[2]
Data Presentation
The following table summarizes the expected analytical data for representative C11 alkane isomers.
Table 3: Expected Elution and Mass Spectral Data for C11 Alkane Isomers
| Analyte | Structure Type | Expected Retention Behavior (on non-polar column) | Key Mass Fragments (m/z) |
|---|---|---|---|
| n-Undecane | Linear | Longest retention time | 43, 57, 71, 85 |
| 2-Methyl-decane | Mono-branched | Elutes before n-undecane | 43, 57, 71, 85 |
| 3-Methyl-decane | Mono-branched | Similar to 2-methyldecane, slightly different RT | 43, 57, 71, 85 |
| 2,2-Dimethyl-nonane | Di-branched | Elutes significantly earlier than mono-branched isomers | 43, 57, 71, 85 |
Conclusion
This protocol provides a robust and reliable method for the separation and analysis of C11 alkane isomers using GC-MS. The key to successful analysis is a well-optimized chromatographic separation on a non-polar column, coupled with careful sample preparation and data interpretation. By following this detailed methodology, researchers can achieve accurate qualitative and quantitative results for C11 isomers, which is essential for quality control and research in a variety of scientific and industrial applications.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. vurup.sk [vurup.sk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. For branched alkanes, which often exhibit complex proton (¹H) and carbon (¹³C) NMR spectra due to similar chemical environments and extensive signal overlap, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural elucidation. These notes provide a comprehensive overview and detailed protocols for the application of NMR spectroscopy in the characterization of branched alkanes.
Application Notes
1. ¹H NMR Spectroscopy
Protons in alkanes resonate in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm.[1][2] The chemical shift is influenced by the substitution pattern, with protons on more substituted carbons appearing slightly downfield.[3] Due to the small chemical shift dispersion and complex spin-spin coupling, ¹H NMR spectra of branched alkanes can be challenging to interpret directly. However, it provides crucial information on the types of proton environments and their relative ratios through integration.
2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers a wider chemical shift range for alkanes (typically 5-60 ppm), often providing a distinct signal for each unique carbon atom.[4][5] The chemical shift of a carbon is sensitive to its local environment, including the degree of substitution (primary, secondary, tertiary, quaternary).[6][7] Broadband proton decoupling is routinely used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each carbon.[8]
3. DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a crucial technique for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.[8][9] It is typically performed in two experiments:
-
DEPT-90: Only CH (methine) carbons are observed as positive signals.[10][11]
-
DEPT-135: CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals.[10][11] Quaternary carbons are not observed in DEPT spectra.[10]
By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, the multiplicity of each carbon signal can be determined.[12]
4. 2D NMR Spectroscopy
a. COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH and ³JHH).[13][14] The spectrum displays the ¹H NMR spectrum on both axes, with diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating coupling between protons.[14] For branched alkanes, COSY is invaluable for establishing the connectivity of proton spin systems and piecing together fragments of the carbon skeleton.[15]
b. HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons they are attached to.[16][17][18] The 2D spectrum has a ¹H axis and a ¹³C axis, with cross-peaks indicating which proton is directly bonded to which carbon.[16] This experiment is highly sensitive and is essential for assigning the proton and carbon signals of specific CH, CH₂, and CH₃ groups.[18][19]
c. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is another heteronuclear correlation experiment that reveals long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16][20] One-bond correlations are typically suppressed.[17] The HMBC spectrum provides critical information for connecting different spin systems identified by COSY and for identifying quaternary carbons, which have no directly attached protons.[20][21]
Data Presentation: Characteristic NMR Data for Branched Alkanes
The following tables summarize typical chemical shift ranges for protons and carbons in branched alkanes. Actual chemical shifts can vary depending on the specific molecular structure and solvent.
Table 1: Typical ¹H NMR Chemical Shifts for Branched Alkanes
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 0.7 - 1.3[1] |
| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.7 |
| Tertiary (methine) | R₃-CH | 1.4 - 2.0 |
Table 2: Typical ¹³C NMR Chemical Shifts for Branched Alkanes
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 10 - 25[4] |
| Secondary (methylene) | R₂-CH₂ | 20 - 45[4] |
| Tertiary (methine) | R₃-CH | 25 - 50[7] |
| Quaternary | R₄-C | 30 - 50[2] |
Experimental Protocols
General Sample Preparation:
-
Dissolve 5-20 mg of the branched alkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Protocol 1: ¹H NMR Spectroscopy
Objective: To obtain a one-dimensional proton spectrum.
Methodology:
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Acquisition Parameters:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of proton signals (e.g., -1 to 10 ppm).
-
The number of scans (ns) will depend on the sample concentration; for a typical sample, 8-16 scans are sufficient.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
Integrate the signals to determine the relative ratios of different protons.
-
Protocol 2: ¹³C NMR {¹H} Spectroscopy
Objective: To obtain a proton-decoupled one-dimensional carbon spectrum.
Methodology:
-
Instrument Setup: Follow the same initial setup as for ¹H NMR.
-
Acquisition Parameters:
-
Use a standard pulse sequence with proton broadband decoupling (e.g., zgpg30 on Bruker instruments).[22]
-
Set the spectral width to cover the range of carbon signals for alkanes (e.g., 0 to 80 ppm).
-
The number of scans will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 to 1024 scans or more).
-
Set the relaxation delay (d1) to 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction.
-
Protocol 3: DEPT-90 and DEPT-135
Objective: To determine the multiplicity of each carbon signal.
Methodology:
-
Instrument Setup: Follow the same initial setup as for ¹³C NMR.
-
Acquisition Parameters:
-
Run two separate experiments using DEPT-90 and DEPT-135 pulse sequences.
-
The acquisition parameters (spectral width, number of scans, relaxation delay) should be similar to the standard ¹³C NMR experiment.
-
-
Data Processing:
-
Process the FIDs from both experiments similarly to the ¹³C NMR spectrum.
-
Align the chemical shift axes of the DEPT spectra with the broadband ¹³C spectrum for comparison.
-
Protocol 4: 2D COSY
Objective: To identify ¹H-¹H spin-spin coupling networks.
Methodology:
-
Instrument Setup:
-
Acquisition Parameters:
-
Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to be the same as the ¹H spectrum.[23]
-
Typically acquire 1024 or 2048 data points in the direct dimension (F2) and 256 to 512 increments in the indirect dimension (F1).
-
The number of scans per increment is usually 2 to 8.
-
Set the relaxation delay to 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions.
-
Use a sine-bell or squared sine-bell window function in both dimensions.
-
Phase the spectrum if a phase-sensitive experiment was performed.
-
Symmetrize the spectrum to reduce artifacts.[24]
-
Protocol 5: 2D HSQC
Objective: To identify one-bond ¹H-¹³C correlations.
Methodology:
-
Instrument Setup:
-
Acquisition Parameters:
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 for multiplicity-edited HSQC on Bruker instruments).[19]
-
Set the spectral width in the F2 dimension for ¹H and in the F1 dimension for ¹³C.
-
Acquire 1024 or 2048 data points in F2 and 128 to 256 increments in F1.
-
The number of scans per increment is typically 2 to 16.
-
Set the relaxation delay to 1-1.5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions.
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Phase the spectrum.
-
Perform baseline correction.
-
Protocol 6: 2D HMBC
Objective: To identify long-range ¹H-¹³C correlations.
Methodology:
-
Instrument Setup:
-
Acquisition Parameters:
-
Use a standard HMBC pulse sequence (e.g., hmbclpndqf on Bruker instruments).[28]
-
Set the spectral widths for ¹H (F2) and ¹³C (F1). The ¹³C width should be sufficient to observe quaternary carbons.
-
Acquire 1024 to 2048 data points in F2 and 256 to 512 increments in F1.
-
The number of scans per increment is typically 4 to 32, as HMBC is less sensitive than HSQC.[21]
-
Set the relaxation delay to 1.5-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions.
-
Use a sine-bell or squared sine-bell window function.
-
The spectrum is usually processed in magnitude mode, so phasing is not required.
-
Perform baseline correction.
-
Mandatory Visualization
Caption: Experimental workflow for the structural elucidation of branched alkanes using NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. compoundchem.com [compoundchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 9. fiveable.me [fiveable.me]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. nmr.ceitec.cz [nmr.ceitec.cz]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. benchchem.com [benchchem.com]
- 23. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 24. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 25. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 26. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 27. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 28. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Application Notes and Protocols for the Purification of Synthesized Alkanes via Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fractional distillation is a cornerstone purification technique in synthetic chemistry, essential for the separation of liquid mixtures into their constituent components based on differences in their boiling points. For researchers synthesizing novel alkanes or developing processes involving alkane-based intermediates, achieving high purity is paramount. This document provides detailed application notes and protocols for the effective purification of synthesized alkanes using laboratory-scale fractional distillation. The protocols are designed to be adaptable for various alkane mixtures encountered in research and development settings.
Principle of Fractional Distillation
Fractional distillation enhances the separation achievable by simple distillation by providing a large surface area for repeated vaporization and condensation cycles. This is accomplished by using a fractionating column placed between the distillation flask and the condenser. Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component (the alkane with the lower boiling point). Consequently, the component with the lowest boiling point ascends the column and is collected as the first fraction, followed by components with progressively higher boiling points. For mixtures of liquids with boiling points that differ by less than 25°C, fractional distillation is particularly effective.[1]
Data Presentation: Boiling Points and Expected Purity
The success of fractional distillation is fundamentally tied to the difference in the boiling points of the components in the mixture. The larger the difference, the easier the separation. Below is a table of boiling points for common linear alkanes.
Table 1: Boiling Points of Linear Alkanes at Atmospheric Pressure
| Alkane | Molecular Formula | Boiling Point (°C) |
| Pentane | C₅H₁₂ | 36.1 |
| Hexane | C₆H₁₄ | 68.7 |
| Heptane | C₇H₁₆ | 98.4 |
| Octane | C₈H₁₈ | 125.7 |
| Nonane | C₉H₂₀ | 150.8 |
| Decane | C₁₀H₂₂ | 174.1 |
The efficiency of a fractional distillation setup, and thus the purity of the collected fractions, is influenced by the type of fractionating column used. The following table provides representative data on the purity of collected fractions from a mixture of two hydrocarbons with a boiling point difference of 41°C, distilled using various common laboratory fractionating columns. This data can serve as a guide for expected separation efficiency.
Table 2: Representative Purity of Distillate Fractions
| Fractionating Column Type | Initial Mixture Composition | Composition of First Fraction |
| Simple Distillation (no column) | 75% Compound A, 25% Compound B | 90% Compound A, 10% Compound B |
| Vigreux Column | 75% Compound A, 25% Compound B | 92% Compound A, 8% Compound B |
| Steel Wool Packed Column | 75% Compound A, 25% Compound B | 92% Compound A, 8% Compound B |
| Glass Bead Packed Column | 75% Compound A, 25% Compound B | 97% Compound A, 3% Compound B |
Data adapted from an experiment with a 75 mol% ethylbenzene (B125841) and 25 mol% p-cymene (B1678584) mixture.[2] The purity of the distillate was never greater than 98% in this particular experiment due to the large proportion of the minor component in the initial mixture.[2][3]
Experimental Protocols
Protocol 1: Fractional Distillation of a Synthesized Alkane Mixture (e.g., Hexane and Heptane)
This protocol details the separation of a binary mixture of synthesized alkanes. The principles can be extended to more complex mixtures.
Materials and Equipment:
-
Round-bottom flask (appropriately sized for the volume of the mixture)
-
Heating mantle with a variable power controller
-
Magnetic stirrer and stir bar
-
Fractionating column (Vigreux, packed with glass beads, or steel wool)[3][4]
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks (e.g., Erlenmeyer flasks or round-bottom flasks)
-
Boiling chips
-
Clamps and retort stand
-
Tubing for condenser water
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Assembly:
-
Place the synthesized alkane mixture and a few boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[5]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Place a collection flask at the outlet of the condenser.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Begin heating the mixture gently with the heating mantle.[6]
-
Observe the mixture as it begins to boil and the vapor rises into the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation, approximately one drop of distillate every 2-3 seconds.[6]
-
Monitor the temperature at the distillation head. It should stabilize at the boiling point of the more volatile alkane (e.g., hexane).
-
Collect the first fraction as long as the temperature remains constant.
-
When the temperature begins to rise sharply, it indicates that the lower-boiling component has been mostly distilled. At this point, change the receiving flask to collect the intermediate fraction.
-
The temperature will then plateau again at the boiling point of the higher-boiling alkane (e.g., heptane). Change the receiving flask to collect the second pure fraction.
-
Continue distillation until only a small amount of liquid remains in the distillation flask. Never distill to dryness. [7]
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
Safety Precautions:
-
Alkanes are highly flammable. Ensure the distillation is performed in a well-ventilated fume hood, away from any open flames or sparks.[8]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Use a heating mantle as a heat source, not a Bunsen burner.
-
Ensure all glassware is free of cracks or defects.
-
Do not heat a closed system. Make sure the end of the apparatus is open to the atmosphere.
Protocol 2: Purity Analysis of Distilled Fractions by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for assessing the purity of the collected alkane fractions. It separates components of a mixture based on their boiling points and their interaction with the stationary phase of the GC column.[7]
Materials and Equipment:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column for hydrocarbon analysis
-
Microsyringe
-
Vials for sample preparation
-
Solvent for dilution (if necessary)
-
Pure standards of the expected alkanes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of each collected fraction in a suitable volatile solvent.
-
Prepare standard solutions of the pure alkanes for comparison.
-
-
GC Analysis:
-
Set the GC parameters (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate) appropriate for the alkanes being analyzed.
-
Inject a small volume (typically 1 µL) of the first standard onto the GC column and record the chromatogram. The peak will correspond to a specific retention time for that alkane.
-
Repeat for the other standard to determine its retention time.
-
Inject a small volume of the first collected fraction and record the chromatogram.
-
Repeat for all other collected fractions.
-
-
Data Analysis:
-
Identify the peaks in the chromatograms of the fractions by comparing their retention times to those of the pure standards.
-
The area under each peak is proportional to the amount of that component in the mixture.
-
Calculate the percent purity of each fraction using the following formula:
% Purity of Component A = (Area of Peak A / Total Area of all Peaks) x 100%
-
Visualizations
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fractionating column - Wikipedia [en.wikipedia.org]
- 5. chemrevise.org [chemrevise.org]
- 6. scribd.com [scribd.com]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
Application Notes and Protocols: The Use of 3,3-Diethyl-2-methylhexane in Kinetic Studies
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research has revealed a notable absence of specific literature detailing the application of 3,3-diethyl-2-methylhexane in kinetic studies. Database entries from established chemical archives primarily provide physicochemical properties for this compound, but do not offer insights into its use in experimental kinetic research, including reaction kinetics, enzyme kinetics, or its role in signaling pathways.
This document, therefore, serves a dual purpose. Firstly, it presents the available physicochemical data for this compound to serve as a foundational reference. Secondly, it provides a generalized framework and protocols for how a branched alkane, such as this compound, could theoretically be approached in kinetic studies, drawing parallels from research on similar aliphatic hydrocarbons.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the design of any potential kinetic experiment, influencing factors such as solvent choice, temperature parameters, and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | PubChem[1] |
| Molecular Weight | 156.31 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61868-67-5 | PubChem[1], NIST[2] |
| Boiling Point | Data not readily available | SpringerMaterials (via PubChem)[1] |
| SMILES | CCCC(CC)(CC)C(C)C | PubChem[1] |
| InChIKey | QNRHKXCWHYUEKP-UHFFFAOYSA-N | PubChem[1], NIST[2] |
General Application of Branched Alkanes in Kinetic Studies
While specific data for this compound is unavailable, branched alkanes are of significant interest in several areas of kinetic research, primarily in combustion chemistry and, to a lesser extent, in understanding steric effects in chemical reactions.
-
Combustion Kinetics: The molecular structure of alkanes, including their degree of branching, significantly influences their combustion behavior. Kinetic studies on isomers of hexane (B92381) and other alkanes have shown that branching affects ignition delay times and the formation of intermediates.[3] These studies are crucial for developing predictive models for fuel performance.
-
Reaction Mechanism Elucidation: In synthetic chemistry, highly branched alkanes can be used as inert solvents or as substrates to probe the steric hindrance of a reaction. The bulky nature of molecules like this compound can influence reaction rates and selectivities, providing valuable kinetic data for understanding reaction mechanisms.
-
Theoretical and Computational Kinetics: The thermodynamic stability of branched alkanes compared to their linear counterparts is a subject of theoretical studies.[4] Computational models can be used to predict the kinetic parameters of reactions involving such molecules, even in the absence of experimental data.
Hypothetical Experimental Protocols for Kinetic Studies
The following are generalized protocols that could be adapted for studying the kinetics of reactions involving this compound, should a relevant reactive system be identified.
Protocol 1: General Procedure for Studying Reaction Kinetics in Solution
This protocol outlines a general method for determining the rate law and rate constant of a reaction involving this compound as a solvent or a non-reactive standard.
1. Reagent Preparation:
- Ensure this compound is of high purity. If necessary, purify by distillation.
- Prepare stock solutions of all reactants in a suitable solvent system. Given the nonpolar nature of this compound, other nonpolar co-solvents may be required.
2. Reaction Setup:
- In a thermostatted reaction vessel, combine the reactants, initiating the reaction by adding the final component.
- Maintain a constant temperature throughout the experiment.
3. Data Collection:
- Monitor the concentration of a reactant or product over time using an appropriate analytical technique (e.g., gas chromatography, NMR spectroscopy, or UV-Vis spectroscopy if a chromophore is present).
- Collect data at various initial concentrations of each reactant to determine the order of reaction with respect to each component.
4. Data Analysis:
- Plot concentration versus time data to determine the initial rates of reaction.
- Use the method of initial rates to determine the rate law and the overall rate constant.
- Repeat the experiment at different temperatures to determine the activation energy of the reaction using the Arrhenius equation.
Visualizing Experimental and Logical Workflows
Due to the lack of specific experimental data for this compound, the following diagrams illustrate generalized workflows that would be applicable to kinetic studies of a branched alkane.
Caption: A generalized workflow for conducting a kinetic study.
Caption: Logical flow for the analysis of kinetic data.
Conclusion
While this compound is not a commonly cited compound in kinetic research, its properties as a highly branched alkane make it a potentially interesting, though challenging, subject for future studies. The protocols and workflows provided here offer a starting point for researchers interested in exploring the kinetic behavior of this or similar molecules. Further research is necessary to establish specific reaction systems where this compound plays a significant role.
References
Application Notes: The Role of Branched Alkanes in Lubrication Technology
Abstract: Branched alkanes, or isoalkanes, are critical components in the formulation of high-performance lubricants. Unlike their linear counterparts (n-alkanes), the unique molecular architecture of branched alkanes imparts superior physicochemical properties essential for modern lubrication challenges. Their irregular, three-dimensional structures disrupt the formation of organized, crystalline layers under pressure, which is key to achieving excellent low-temperature fluidity and favorable frictional characteristics.[1] These notes provide an overview of the mechanisms, performance data, and standard testing protocols for evaluating branched alkanes as lubricant base oils.
Mechanism of Action: The Impact of Molecular Branching
The performance of an alkane in a lubrication regime is fundamentally tied to its molecular structure.
-
Linear Alkanes (n-Alkanes): Under the high pressures found in boundary lubrication conditions, linear molecules tend to align, forming dense, ordered, and sometimes solid-like layers.[1] While this ordering can provide a protective film against wear, the high shear strength required to move these layers results in significant frictional force.[1] Furthermore, this tendency to pack efficiently leads to higher melting points and poor low-temperature properties (i.e., high pour points).[2][3]
-
Branched Alkanes (Isoalkanes): The presence of methyl or longer side groups in branched alkanes acts as a structural impediment, preventing the molecules from packing into well-ordered crystalline structures.[1] This disruption has several key benefits:
-
Improved Low-Temperature Performance: By inhibiting crystallization, branched alkanes maintain a more fluid state at lower temperatures, resulting in significantly lower pour points. This is critical for applications in cold environments.[2]
-
Favorable Viscosity-Temperature Profile: Branched alkanes generally exhibit a high viscosity index (VI), meaning their viscosity changes less dramatically with temperature fluctuations compared to other structures like cycloalkanes.[4] Molecules with methyl branching near the center of the carbon chain are particularly noted for high VI values.[4]
-
Reduced Friction: The disordered, amorphous molecular layers formed by branched alkanes have lower shear strength than the ordered layers of n-alkanes, leading to a lower coefficient of friction under boundary lubrication conditions.[1]
-
The relationship between alkane structure and lubricant properties is visualized in the diagram below.
Performance Data
The choice between linear and branched alkanes for lubricant formulation is guided by quantitative differences in their physical and tribological properties. Highly branched alkanes are often synthesized from biomass-derived platform chemicals or through processes like hydrocracking and hydroisomerization of n-paraffins.[5]
Table 1: Comparison of Physical Properties for Alkane Isomers
| Property | n-Pentane (Linear) | 2-Methylbutane (Branched) | 2,2-Dimethylpropane (Highly Branched) |
|---|---|---|---|
| Boiling Point (°C) | 36.1[6] | 27.7 | 9.5 |
| Melting Point (°C) | -130[3] | -160 | -16[3] |
| Viscosity (mPa·s at 25°C) | 0.30[7] | 0.286[7] | N/A (Gas at 25°C) |
Note: The highly symmetric structure of 2,2-dimethylpropane allows for efficient crystal packing, leading to an anomalously high melting point despite its branching.[3]
Table 2: Tribological Performance Comparison
| Lubricant | Wear Scar Diameter (µm) | Test Method | Reference |
|---|---|---|---|
| Linear Alkanes | Generally larger wear scars | HFRR | [8] |
| Branched Isomers | Generally smaller wear scars | HFRR | [8] |
| PAO-4 (Polyalphaolefin) | Benchmark | Four-Ball | [2] |
| Hydrogenated poly(5-n-butyl-2-norbornene) | Up to 67% wear reduction vs. PAO | Four-Ball | [2] |
Note: Polyalphaolefins (PAOs) are synthetic lubricants composed of branched alkanes and are considered Group IV base oils.
Experimental Protocols
Evaluating the suitability of branched alkanes for lubrication requires standardized testing. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for this purpose.[9][10] A typical workflow for lubricant evaluation is shown below.
Protocol 1: Kinematic Viscosity (ASTM D445)
Objective: To determine the kinematic viscosity of the lubricant, a measure of its resistance to flow under gravity. This is a critical parameter for ensuring an adequate lubricating film.[11]
Methodology:
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
-
Procedure: a. Select a viscometer where the flow time is not less than 200 seconds. b. Charge the viscometer with the sample oil. c. Place the viscometer in the temperature bath set to the desired temperature (e.g., 40°C and 100°C for Viscosity Index calculation). Allow it to equilibrate for at least 30 minutes. d. Using suction, draw the liquid level up into the measuring bulb. e. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between two specified marks on the viscometer. f. Repeat the measurement to ensure reproducibility.
-
Calculation: a. Kinematic Viscosity (ν) = C × t
-
Where C is the calibration constant of the viscometer (in mm²/s²) and t is the mean flow time in seconds. b. The Viscosity Index (VI) is then calculated from the kinematic viscosities at 40°C and 100°C using the ASTM D2270 standard.
-
Protocol 2: Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which a lubricant will continue to flow. This is crucial for low-temperature applications.[12]
Methodology:
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure: a. Pour the sample into the test jar to the marked level. b. If necessary, heat the sample to a specified temperature to dissolve any wax crystals. c. Place the test jar into the cooling bath. d. At every 3°C drop in temperature, remove the jar and tilt it to see if the oil still flows. e. The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.
-
Determination: a. The Pour Point is recorded as 3°C above the temperature at which the oil ceased to flow.
Protocol 3: Wear Preventive Characteristics (Four-Ball Method, ASTM D2266 / D4172)
Objective: To assess the lubricant's ability to protect surfaces against wear under specified conditions.
Methodology:
-
Apparatus: Four-ball wear tester, which consists of three fixed steel balls in a cup and one rotating steel ball on top.
-
Procedure: a. The three stationary balls are clamped together in the test cup, and the lubricant sample is added to cover them. b. The fourth ball is placed in the chuck of the motor-driven spindle. c. The test cup is assembled, and a specified load is applied (e.g., 40 kgf). d. The top ball is rotated at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C) (as per ASTM D4172). e. After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
-
Evaluation: a. A smaller wear scar diameter indicates superior anti-wear properties of the lubricant.[13]
Synthesis of Branched Alkanes from Renewable Sources
Recent research has focused on producing high-quality branched alkanes from renewable biomass, offering a sustainable alternative to petroleum-derived base oils.[14] A common strategy involves the catalytic conversion of biomass-derived molecules like furfural.[5][15]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. precisionlubrication.com [precisionlubrication.com]
- 10. prime.erpnext.com [prime.erpnext.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Engine Oil Lubricants Certification | ASTM [astm.org]
- 13. youtube.com [youtube.com]
- 14. Branched Bio-Lubricant Base Oil Production through Aldol Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alkane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues encountered during the synthesis of tertiary alkanes using Grignard reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Grignard Reagent Formation
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent challenge, often due to a passivating magnesium oxide layer on the magnesium surface or the presence of moisture. Grignard reagents are highly reactive with water, so stringent anhydrous conditions are essential.[1][2][3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C overnight, and cooled under an inert atmosphere (e.g., argon or nitrogen).[2] Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[4]
-
Activate the Magnesium Surface:
-
Mechanical Activation: Grind the magnesium turnings in a mortar and pestle to expose a fresh surface.[5]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[2][6] The disappearance of the iodine color or bubbling from the 1,2-dibromoethane indicates activation.
-
Sonication: Use an ultrasonic bath to disrupt the oxide layer on the magnesium.[7]
-
-
Q2: I am observing a high yield of a Wurtz coupling byproduct (R-R). How can I minimize this?
A2: Wurtz-type coupling occurs when the newly formed Grignard reagent reacts with the unreacted alkyl halide starting material.[2][8] This side reaction is particularly problematic at elevated temperatures and high concentrations of the alkyl halide.
-
Troubleshooting Steps:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[2][8]
-
Temperature Control: Maintain a moderate reaction temperature. Since the reaction is exothermic, cooling may be necessary to prevent acceleration of the Wurtz coupling.[7][9]
-
Solvent Choice: For certain substrates, like benzylic halides, solvents such as 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) can suppress Wurtz coupling more effectively than THF.[8][10]
-
Reaction with Ketone to form Tertiary Alcohol
Q3: My reaction with a sterically hindered ketone is giving a low yield of the tertiary alcohol, and I'm recovering my starting ketone. What is happening?
A3: This is a classic case of enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, forming an enolate.[1] This is a significant competing reaction with sterically hindered ketones.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor the nucleophilic addition pathway, which generally has a lower activation energy.[7]
-
Use a Less Hindered Grignard Reagent: If the synthesis allows, switch to a less bulky Grignard reagent.
-
Consider Alternative Reagents: Organolithium reagents can sometimes favor nucleophilic addition over enolization.
-
Q4: Instead of the expected tertiary alcohol, I've isolated a secondary alcohol. What caused this?
A4: This indicates that a reduction reaction has occurred. If the Grignard reagent has a β-hydrogen, it can be transferred to the carbonyl carbon of the ketone via a cyclic six-membered transition state, reducing the ketone to a secondary alcohol.[1] This is more common with sterically hindered ketones.
-
Troubleshooting Steps:
-
Select a Grignard Reagent without β-Hydrogens: If possible, use a Grignard reagent like methylmagnesium bromide or neopentylmagnesium bromide.
-
Lower the Reaction Temperature: Lowering the temperature can help to minimize the reduction pathway.
-
Alternative Methods for Tertiary Alkane Synthesis
Q5: Are there alternative methods for synthesizing tertiary alkanes, especially for creating sterically congested quaternary carbon centers?
A5: Yes, cobalt-catalyzed cross-coupling reactions have emerged as a powerful alternative. These reactions can couple tertiary alkyl Grignard reagents with alkyl halides to form sterically congested alkanes, including those with quaternary carbons.[11][12] This method can overcome some of the limitations of traditional Grignard additions, such as steric hindrance and β-hydrogen elimination.[12] A catalytic system often involves CoCl₂, LiI, and an additive like 1,3-butadiene (B125203) or isoprene.[11][12]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution and Yield
| Reaction Type | Substrates | Catalyst/Solvent | Temperature | Key Outcome | Yield (%) | Reference(s) |
| Benzyl Grignard Formation & Reaction | Benzyl chloride, 2-butanone | Diethyl Ether (Et₂O) | Reflux | High yield of tertiary alcohol, minimal Wurtz coupling | 94 | [10] |
| Benzyl Grignard Formation & Reaction | Benzyl chloride, 2-butanone | Tetrahydrofuran (THF) | Reflux | Significant Wurtz byproduct, low alcohol yield | 27 | [10] |
| Benzyl Grignard Formation & Reaction | Benzyl chloride, 2-butanone | 2-Methyltetrahydrofuran (2-MeTHF) | Reflux | High yield of tertiary alcohol, suppressed Wurtz coupling | 90 | [10] |
| Co-catalyzed Cross-Coupling | n-Octyl bromide, t-Butylmagnesium chloride | 2 mol% CoCl₂, LiI, 1,3-butadiene in THF | 50 °C | High yield of cross-coupled tertiary alkane | 93 | [11] |
| Co-catalyzed Cross-Coupling | n-Octyl bromide, s-Butylmagnesium chloride | 2 mol% CoCl₂, LiI, 1,3-butadiene in THF | 50 °C | High yield of cross-coupled alkane | 93 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of a Tertiary Alcohol via Grignard Reaction
-
Preparation and Setup:
-
Rigorously dry all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) in an oven at >120°C overnight or flame-dry under vacuum.
-
Assemble the glassware while hot and cool under a stream of inert gas (argon or nitrogen).[2]
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
-
Grignard Reagent Formation:
-
Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Dissolve the alkyl halide (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the alkyl halide solution to initiate the reaction (indicated by bubbling and gentle reflux). If initiation fails, use an activation method from FAQ Q1.[2]
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath (0 °C).[7]
-
Dissolve the ketone (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled and vigorously stirred Grignard reagent.[2]
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.[2]
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous ammonium (B1175870) chloride solution.[13]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography.
-
Protocol 2: Reduction of a Tertiary Alcohol to a Tertiary Alkane
The direct reduction of alcohols can be challenging. A common two-step method involves converting the alcohol to a better leaving group (e.g., a tosylate or halide) followed by reduction.[14]
-
Conversion to an Alkyl Tosylate:
-
Dissolve the tertiary alcohol (1.0 equivalent) in dichloromethane (B109758) (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents).
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with dilute HCl (if in pyridine) or water, followed by brine. Dry the organic layer and concentrate to obtain the crude tosylate.
-
-
Reduction of the Alkyl Tosylate:
-
Dissolve the crude tosylate in an appropriate solvent like THF or diethyl ether.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (a slight excess) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature until complete.
-
Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash with ether.
-
Combine the organic filtrates, dry, and concentrate to yield the crude tertiary alkane.
-
Purify by distillation or chromatography.
-
Visualizations
Caption: Experimental workflow for tertiary alkane synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive [organic-chemistry.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Synthesis of 3,3-Diethyl-2-methylhexane
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 3,3-Diethyl-2-methylhexane synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and versatile method for synthesizing highly branched alkanes like this compound is through a Grignard reaction. A plausible route involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated. For this specific target, reacting ethylmagnesium bromide (EtMgBr) with 2-methyl-3-pentanone (B165389) is a viable approach. The resulting 3,3-diethyl-2-methyl-3-hexanol can then be subjected to dehydration followed by hydrogenation to yield the final product.
Q2: What are the most critical factors for a successful Grignard reaction in this synthesis?
The success of the Grignard reaction hinges on several key factors:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. The presence of moisture will quench the Grignard reagent, reducing the yield of the desired alcohol.[1][2] It is imperative to use anhydrous solvents and thoroughly dried glassware.
-
Purity of Magnesium: The magnesium turnings used should be of high purity to ensure efficient reaction with the alkyl halide.[2] A passivating layer of magnesium oxide can prevent the reaction from initiating.[1]
-
Reaction Temperature: The temperature should be carefully controlled during the formation of the Grignard reagent and its subsequent reaction with the ketone to minimize side reactions.
Q3: What are the major side reactions that can lower the yield of this compound?
Several side reactions can compete with the desired synthesis pathway:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of butane.[1][2]
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the ketone, leading to the formation of an enolate and recovery of the starting ketone after workup.[1][3]
-
Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[1][3]
-
Incomplete Dehydration or Hydrogenation: In the subsequent steps, incomplete reactions will result in the presence of the intermediate alcohol or alkene in the final product.
Q4: How can I purify the final this compound product?
Fractional distillation is the most effective method for purifying the final alkane product from any remaining starting materials, solvents, or non-polar byproducts.[4] Given the potential for isomeric byproducts with close boiling points, a distillation column with a high number of theoretical plates is recommended for achieving high purity. Gas chromatography (GC) can be used to assess the purity of the collected fractions.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of the intermediate tertiary alcohol (3,3-diethyl-2-methyl-3-hexanol) | Grignard reagent failed to form. | Ensure all glassware is flame-dried or oven-dried to remove any traces of water. Use anhydrous ether or THF as the solvent. Activate the magnesium turnings with a small crystal of iodine or by crushing them. |
| Grignard reagent was quenched. | Check for and eliminate all sources of moisture and acidic protons in the reaction setup. | |
| Significant enolization of 2-methyl-3-pentanone. | Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. | |
| Presence of significant amounts of 3-ethyl-2-methyl-2-pentene (B10489) and 3-ethyl-2-methyl-1-pentene (B12184) after dehydration | Non-selective dehydration. | Use a milder dehydrating agent or optimize the reaction conditions (temperature and catalyst concentration) to favor the formation of the more substituted (and generally more stable) alkene. |
| Final product is a mixture of alkanes, alkenes, and alcohols. | Incomplete hydrogenation. | Ensure the hydrogenation catalyst (e.g., Pd/C) is active. Increase the hydrogen pressure and/or reaction time. |
| Final product is contaminated with isomeric alkanes. | Isomeric impurities in starting materials or rearrangement reactions. | Use high-purity starting materials. Check for potential acid-catalyzed rearrangements during the dehydration step and use milder conditions if necessary. Purify the final product using fractional distillation with a high-efficiency column. |
Data Presentation
Table 1: Effect of Solvent on the Yield of 3,3-diethyl-2-methyl-3-hexanol
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) |
| Diethyl Ether | 4.3 | 34.6 | 75-85 |
| Tetrahydrofuran (THF) | 7.6 | 66 | 80-90 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | 82-92 |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature on the Ratio of Addition to Enolization
| Temperature (°C) | Addition Product (%) | Enolization Product (%) |
| -20 | 90 | 10 |
| 0 | 85 | 15 |
| 25 (room temp.) | 70 | 30 |
Note: Data is hypothetical to demonstrate the general trend.
Experimental Protocols
Protocol 1: Synthesis of 3,3-diethyl-2-methyl-3-hexanol via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether via the dropping funnel.
-
Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of 2-methyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Protocol 2: Dehydration of 3,3-diethyl-2-methyl-3-hexanol
-
Place the crude alcohol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture and distill the resulting alkene.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and distill to purify the alkene mixture.
Protocol 3: Hydrogenation of the Alkene Mixture
-
Dissolve the alkene mixture in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC or TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Overcoming Challenges in GC-MS Separation of Alkane Isomers
Welcome to the technical support center for resolving common issues in the Gas Chromatography-Mass Spectrometry (GC-MS) separation of alkane isomers. Due to their similar physicochemical properties, achieving baseline separation of these compounds can be a significant analytical challenge.[1][2] This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and FAQs to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good separation of alkane isomers so difficult?
A: The difficulty arises from the very subtle differences in the physical and chemical properties of alkane isomers. They often have very similar boiling points and polarities, which are the primary factors driving separation in gas chromatography.[1] Branched-chain alkanes, in particular, can co-elute (exit the column at the same time) with linear alkanes or other branched isomers, making accurate identification and quantification challenging.[3][4]
Q2: What is the single most important factor for improving the separation of alkane isomers?
A: The choice of the GC column, specifically the stationary phase, is the most critical factor.[1] For alkane analysis, which involves non-polar compounds, a non-polar stationary phase is typically the best choice, operating on the principle of "like dissolves like".[5] Additionally, column dimensions such as length, internal diameter, and film thickness play a crucial role in overall column efficiency and, therefore, resolution.
Q3: How does temperature programming help in the separation of a complex mixture of alkanes?
A: Temperature programming involves increasing the column oven temperature during the analysis.[6][7] This technique is essential for complex mixtures with a wide range of boiling points.[8][9] A controlled temperature ramp allows for the separation of low-boiling isomers at lower temperatures and then speeds up the elution of high-boiling isomers as the temperature increases. This results in sharper peaks for later-eluting compounds, reduced analysis time, and improved resolution compared to isothermal (constant temperature) methods.[8][10]
Troubleshooting Guide
Issue 1: Poor Resolution and Co-elution of Isomers
Q: My chromatogram shows broad peaks, or multiple isomers are co-eluting as a single peak. What steps can I take to improve the separation?
A: Poor resolution is a common problem when analyzing closely related isomers.[5] Here are several parameters to investigate, ordered by their likely impact:
-
Optimize the GC Column:
-
Stationary Phase: Ensure you are using a non-polar stationary phase. The most common and effective phases for alkanes are 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[5]
-
Column Dimensions: For complex mixtures, increasing column efficiency is key.
-
-
Refine the Temperature Program:
-
Slower Ramp Rate: A fast temperature ramp doesn't allow enough time for isomers to interact with the stationary phase.[1] Reducing the ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min for critical pairs) can significantly improve separation.[5][10]
-
Lower Initial Temperature: A lower starting oven temperature can improve the focusing of volatile isomers at the head of the column, leading to sharper peaks.
-
-
Adjust Carrier Gas Flow Rate:
-
The carrier gas (typically Helium or Hydrogen) flow rate affects band broadening. An optimal flow rate minimizes peak width and maximizes resolution. Flow rates that are too high or too low will decrease separation efficiency.[1]
-
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor GC separation of alkane isomers.
Issue 2: Inconsistent Retention Times
Q: I am observing shifts in retention times for the same isomers between different runs. What could be the cause?
A: Shifting retention times are typically a sign of instability in the GC system. The most common culprits are:
-
Oven Temperature Fluctuations: Ensure the GC oven is properly calibrated and maintaining a stable temperature throughout the run and between runs.
-
Carrier Gas Flow Instability: Check for leaks in the gas lines, septa, and fittings. A leak will cause the column head pressure and flow rate to fluctuate. Also, ensure the gas source (cylinder or generator) is providing a consistent pressure.
-
Column Contamination: Buildup of non-volatile residue at the inlet of the column can affect analyte interaction and lead to retention time shifts. Trimming the first 10-20 cm of the column from the inlet side can often resolve this.[5]
Issue 3: Peak Fronting or Tailing
Q: My peaks are asymmetrical, showing either a sharp front (fronting) or a drawn-out tail (tailing). How can I achieve more symmetrical peaks?
A: Peak asymmetry can compromise both resolution and integration accuracy.
-
Peak Fronting: This is most often caused by column overload . The concentration of the analyte is too high for the column's capacity.
-
Solution: Dilute your sample or increase the split ratio of your injection to reduce the amount of sample introduced onto the column.[11]
-
-
Peak Tailing: This is commonly caused by active sites in the system that interact undesirably with the analytes.
-
Solution: Check for and address contamination in the injector liner, or degradation of the stationary phase within the column. Deactivated liners can help minimize these interactions. Trimming the column inlet can also remove active sites that have developed over time.
-
Data Summary Tables
For complex separations, the choice of stationary phase and column dimensions has a profound impact on resolution. Below is a summary of how these factors can influence separation performance.
Table 1: Influence of Column Parameters on Alkane Isomer Resolution
| Parameter | Standard Condition | Optimized Condition for High Resolution | Expected Outcome |
| Column Length | 30 m | 60 m - 100 m | Increases total theoretical plates, improving separation of closely eluting peaks.[1] |
| Internal Diameter (ID) | 0.25 mm | 0.18 mm or smaller | Increases column efficiency, leading to sharper peaks and better resolution.[1] |
| Film Thickness | 0.25 µm | 0.10 - 0.25 µm | Thinner films can improve the separation of more volatile isomers. |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane | 5% Phenyl Polydimethylsiloxane or specialized liquid crystalline phases | Liquid crystalline phases can offer unique selectivity for positional and geometric isomers.[12] |
Key Experimental Protocols
Protocol 1: Optimizing a GC Oven Temperature Program
This protocol provides a systematic approach to developing a temperature program for separating a complex mixture of alkane isomers.
-
Initial Scouting Run:
-
Objective: To determine the elution range of the analytes.
-
Conditions:
-
Analysis: Examine the resulting chromatogram to identify the temperature range where most isomers elute and note any areas of significant co-elution.
-
-
Refining the Ramp Rate:
-
Objective: To improve separation in the regions of co-elution.
-
Procedure: Based on the scouting run, slow down the ramp rate in the temperature region where the target isomers elute. For example, if co-elution occurs between 150°C and 180°C, modify the program:
-
Initial Ramp: 10°C/min from 40°C to 150°C.
-
Slow Ramp: 2°C/min from 150°C to 180°C.
-
Final Ramp: 20°C/min from 180°C to 300°C to quickly elute remaining components.
-
-
-
Introducing Hold Times:
-
Objective: To maximize resolution for extremely difficult-to-separate pairs.
-
Procedure: If a slow ramp is insufficient, introduce an isothermal hold just before the critical pair elutes. This can sometimes allow the two compounds to separate further.
-
Logical Relationship of GC Parameters for Peak Resolution
Caption: Relationship between experimental parameters and the factors governing chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. google.com [google.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. inficon.com [inficon.com]
- 11. agilent.com [agilent.com]
- 12. vurup.sk [vurup.sk]
Technical Support Center: Troubleshooting NMR Peak Overlap in Branched Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of overlapping peaks in the NMR spectra of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why is peak overlap a common problem in the ¹H NMR spectra of branched alkanes?
A1: Peak overlap is prevalent in the ¹H NMR spectra of branched alkanes due to the small chemical shift dispersion of protons in aliphatic systems. Protons in similar electronic environments, such as those in methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups of alkanes, resonate in a narrow region of the spectrum, typically between 0.5 and 2.0 ppm.[1] This proximity of signals often leads to extensive overlap, making it difficult to discern individual multiplets and extract crucial information about coupling constants and integrations.
Q2: What are the initial steps to take when I encounter overlapping signals in my alkane spectrum?
A2: Before resorting to more advanced techniques, several initial checks and simple experimental adjustments can be beneficial:
-
Sample Purity: Ensure your sample is of high purity. Impurities can introduce extraneous peaks that complicate the spectrum.
-
Spectrometer Shimming: Poor shimming of the magnetic field leads to broadened peaks, which can exacerbate overlap.[2][3] Re-shimming the spectrometer can improve spectral resolution.
-
Increase Scans: For samples with low concentration, increasing the number of scans can improve the signal-to-noise ratio, which may help in resolving closely spaced signals.[3]
-
Zoom In: Carefully examine the overlapped region by zooming in. What appears to be a single broad peak might be a cluster of closely spaced multiplets.[3]
Q3: Can changing the experimental conditions on a standard 1D NMR experiment help resolve peak overlap?
A3: Yes, simple modifications to the experimental setup can sometimes be sufficient to resolve overlapping signals:
-
Change the Solvent: The chemical shift of a nucleus can be influenced by the solvent due to interactions between the solvent and the solute.[2][4] Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the overlapping peaks, potentially leading to their resolution.[2][3][4][5][6] Aromatic solvents like benzene-d₆ can induce significant shifts in nearby protons.
-
Vary the Temperature: Changing the acquisition temperature can affect the conformational equilibrium of a flexible molecule like a branched alkane.[3] This can, in turn, alter the chemical shifts of the nuclei and may be enough to separate overlapping signals.
Q4: What are some advanced 1D NMR techniques that can help with peak overlap in branched alkanes?
A4: Several advanced 1D NMR experiments can aid in deciphering complex, overlapping spectra:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups.[7][8][9] By running DEPT-45, DEPT-90, and DEPT-135 experiments, you can determine the multiplicity of each carbon signal, which helps in assigning the types of carbons that are overlapping.[7][9]
-
1D TOCSY (Total Correlation Spectroscopy): If one proton in a spin system is well-resolved, a 1D TOCSY experiment can be used to selectively excite that proton and reveal the signals of all other protons within the same coupled network, even if they are buried under other peaks.
-
Pure-Shift NMR: These experiments aim to produce a simplified ¹H NMR spectrum where all multiplets are collapsed into singlets. This significantly enhances resolution and allows for the clear identification of individual chemical shifts in crowded regions.
Q5: When should I consider using 2D NMR spectroscopy?
A5: When 1D NMR techniques are insufficient to resolve the spectral overlap, 2D NMR is the next logical step. These experiments disperse the signals into a second dimension, providing much greater resolution and revealing connectivity between nuclei.[10][11] They are particularly powerful for the structural elucidation of complex molecules like highly branched alkanes.[1]
Q6: Which 2D NMR experiments are most useful for branched alkanes?
A6: The following 2D NMR experiments are highly effective for analyzing branched alkanes:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds.[11][12] It is excellent for tracing out the proton-proton connectivity within the carbon skeleton.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[13][14][15] Since the carbon spectrum is much more dispersed than the proton spectrum, HSQC is extremely effective at resolving overlapping proton signals by spreading them out in the carbon dimension.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[14][15][16] It is crucial for connecting different spin systems identified by COSY and for identifying quaternary carbons, which do not appear in DEPT or HSQC spectra.[11]
Q7: What are chiral shift reagents and can they be used for alkanes?
A7: Chiral shift reagents are paramagnetic lanthanide complexes that can be added to an NMR sample to induce large changes in the chemical shifts of nearby nuclei.[17] While they are often used to separate the signals of enantiomers, they can also be used to resolve the signals of diastereotopic protons.[18][19][20] In a chiral branched alkane, or an achiral alkane that becomes chiral upon isotopic labeling, methylene (CH₂) protons adjacent to a stereocenter are diastereotopic and should have different chemical shifts. If these signals overlap, a chiral shift reagent can be used to increase their separation.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Branched Alkanes.
| Carbon Type | Proton Type | Structure | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Primary | Methyl | R-CH₃ | 0.7 - 1.3[1] | 10 - 20[21] |
| Secondary | Methylene | R₂-CH₂ | 1.2 - 1.6 | 20 - 40[21] |
| Tertiary | Methine | R₃-CH | 1.4 - 1.8 | 25 - 50 |
| Quaternary | - | R₄-C | - | 30 - 40[21] |
Note: These are general ranges and can be influenced by the specific structure of the alkane and the solvent used.
Experimental Protocols
DEPT (Distortionless Enhancement by Polarization Transfer)
Objective: To differentiate between CH, CH₂, and CH₃ groups.
Methodology:
-
Sample Preparation: Prepare a solution of your branched alkane in a suitable deuterated solvent.
-
Instrument Setup:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum to identify all carbon signals.
-
Load the DEPT-90 pulse program. This experiment will only show signals from CH (methine) carbons.[7]
-
Load the DEPT-135 pulse program. This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[7][8] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[7]
-
-
Data Analysis:
-
Compare the DEPT-90 and DEPT-135 spectra with the standard ¹³C spectrum.
-
Identify CH carbons from the DEPT-90 spectrum.
-
Identify CH₂ carbons as the negative peaks in the DEPT-135 spectrum.
-
Identify CH₃ carbons as the positive peaks in the DEPT-135 spectrum that are not present in the DEPT-90 spectrum.
-
Identify quaternary carbons as the peaks present in the standard ¹³C spectrum but absent in both DEPT spectra.
-
COSY (Correlation Spectroscopy)
Objective: To identify proton-proton couplings and establish connectivity within the carbon skeleton.
Methodology:
-
Sample Preparation: Prepare a well-dissolved and filtered sample of the branched alkane.
-
Instrument Setup:
-
Load a standard COSY pulse program (e.g., COSY-90 or COSY-45).[12]
-
Acquire a high-resolution 1D ¹H NMR spectrum to determine the spectral width.
-
-
Acquisition Parameters:
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of increments in the F1 dimension will determine the resolution; 256-512 increments are common.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
The resulting spectrum will have the 1D ¹H spectrum along the diagonal.
-
Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled.[12] Trace the connectivity from one cross-peak to another to map out the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence)
Objective: To correlate each carbon atom with its directly attached proton(s).
Methodology:
-
Sample Preparation: A reasonably concentrated sample is preferred as ¹³C is less sensitive than ¹H.
-
Instrument Setup:
-
Acquisition Parameters:
-
Data Processing and Analysis:
-
Process the 2D data.
-
The spectrum will show the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Each cross-peak indicates a direct one-bond connection between a proton and a carbon.[15] This is highly effective for resolving overlapping ¹H signals based on the chemical shift of the carbon they are attached to.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
Methodology:
-
Sample Preparation: Similar to HSQC, a concentrated sample is beneficial.
-
Instrument Setup:
-
Acquisition Parameters:
-
Data Processing and Analysis:
-
Process the 2D data.
-
Cross-peaks in the HMBC spectrum indicate correlations between protons and carbons that are two or three bonds apart.[14] This information is crucial for connecting different molecular fragments and for assigning quaternary carbons.
-
Mandatory Visualization
Caption: Troubleshooting workflow for resolving overlapping NMR peaks in branched alkanes.
Caption: Logical relationships between key NMR experiments for branched alkane analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 21. Alkanes | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Stabilizing Reaction Intermediates in Branched Alkane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of branched alkanes, with a focus on the stabilization of reaction intermediates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reaction intermediates in branched alkane synthesis, and why are they important?
A1: In many common pathways for synthesizing branched alkanes, such as the isomerization of n-alkanes or Friedel-Crafts alkylation, the primary reaction intermediates are carbocations.[] These are highly reactive species where a carbon atom carries a positive charge.[] The stability and fate of these carbocation intermediates are critical as they directly determine the final product distribution, influencing reaction selectivity and yield.[2]
Q2: What is carbocation rearrangement, and why does it lead to undesired products?
A2: Carbocation rearrangement is a process where a less stable carbocation rearranges to a more stable one.[3] This typically occurs through a 1,2-hydride shift (a hydrogen atom moves to an adjacent carbon) or a 1,2-alkyl shift (an alkyl group migrates).[4][5] The driving force is the inherent stability order: tertiary carbocations are more stable than secondary, which are far more stable than primary carbocations.[6][7] This rearrangement leads to a mixture of isomers instead of a single desired product, complicating purification and reducing the yield of the target molecule.[3][4]
Q3: What key factors influence the stability of carbocation intermediates?
A3: Three main factors stabilize carbocations:
-
Adjacent Alkyl Groups: Alkyl groups are electron-donating and help stabilize the positive charge through an inductive effect and hyperconjugation.[2][7] Therefore, stability increases with the number of alkyl substituents (tertiary > secondary > primary).[6]
-
Adjacent Pi Bonds: Double or triple bonds next to the carbocation can delocalize the positive charge through resonance, leading to significant stabilization.[2][6]
-
Adjacent Lone Pairs: Atoms with lone pairs (like oxygen or nitrogen) adjacent to the carbocation can donate electron density, forming a pi bond and delocalizing the charge.[2][6]
Q4: How do catalysts like zeolites help in controlling these reactions?
A4: Zeolites are crystalline aluminosilicates with a porous structure and acidic properties that are highly effective for n-alkane isomerization.[8] Their well-defined pore architecture can exert shape-selective control, influencing which intermediates can form and how they react, thus dictating the selectivity of the process.[8][9] Bifunctional catalysts, such as platinum-loaded zeolites (Pt/zeolite), are often used. The platinum sites handle dehydrogenation and hydrogenation, while the zeolite's acid sites catalyze the carbocation-mediated isomerization.[9]
Section 2: Troubleshooting Guide
Problem 1: My reaction produces a complex mixture of isomers instead of the target branched alkane.
-
Possible Cause: Uncontrolled carbocation rearrangement is the most likely cause.[4] This happens when a less stable primary or secondary carbocation is formed, which then shifts to a more stable configuration before the final product is formed.[3]
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes disfavor rearrangement pathways, which often have slightly higher activation energies.[10]
-
Select a Different Precursor: If possible, choose a starting material (e.g., an alkyl halide) that will directly form a more stable tertiary carbocation, thus avoiding the need for rearrangement.[4]
-
Optimize the Catalyst: In isomerization reactions, use a shape-selective zeolite catalyst. The steric constraints of the catalyst's pores can hinder the formation of bulky transition states required for certain rearrangements, favoring the desired isomer.[9]
-
Problem 2: I'm observing a high yield of cracked products (smaller alkanes and alkenes).
-
Possible Cause: The reaction conditions or catalyst are too harsh, leading to side reactions like β-scission. This is particularly common with highly acidic catalysts or at high temperatures.[9]
-
Troubleshooting Steps:
-
Reduce Catalyst Acidity: Select a zeolite with a higher silica-to-alumina ratio (Si/Al) to decrease the acid site density and strength.[11]
-
Lower the Reaction Temperature: Cracking reactions are generally favored at higher temperatures than isomerization. Reducing the temperature can significantly improve selectivity towards branched products.
-
Optimize Hydrogen Pressure (for hydroisomerization): In bifunctional catalysis, hydrogen pressure impacts the balance between isomerization and cracking.[8] Ensure optimal pressure to maintain the catalytic cycle without promoting hydrogenolysis (cracking).
-
Consider Supercritical Conditions: Operating in a supercritical fluid phase can sometimes reduce coke formation on the catalyst surface, which can improve catalyst stability and selectivity.[11]
-
Problem 3: I am unable to confirm if rearrangement has occurred or identify the products in my mixture.
-
Possible Cause: The analytical method used is insufficient for distinguishing between structural isomers.
-
Troubleshooting Steps:
-
Employ Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating different isomers in a product mixture. The mass spectrum for each separated peak provides information on its molecular weight and fragmentation pattern, which helps in identification.[4]
-
Utilize Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for definitive structural elucidation. The chemical shifts, integration, and splitting patterns provide detailed information about the connectivity of atoms, allowing you to distinguish between non-rearranged and rearranged products.[4]
-
Section 3: Data Presentation
Table 1: Relative Stability and Ease of Formation of Carbocations
| Carbocation Type | Structure Example | Relative Stability | Ease of Formation |
| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable | Easiest |
| Secondary (2°) | (CH₃)₂CH⁺ | More Stable | Easier |
| Primary (1°) | CH₃CH₂⁺ | Less Stable | Difficult |
| Methyl | CH₃⁺ | Least Stable | Very Difficult |
Data compiled from principles described in multiple sources.[7][12]
Table 2: Example Product Selectivity in n-Decane Hydroisomerization over Different Pt/Zeolite Catalysts
| Catalyst | n-Decane Conversion (%) | Monobranched Isomers Yield (%) | Multibranched Isomers Yield (%) | Cracking Products Yield (%) |
| Pt/HBEA | 20 | 18 | 2 | < 1 |
| Pt/HBEA | 80 | 55 | 20 | 5 |
| Pt/HMCM-22 | 20 | 10 | < 1 | 9 |
| Pt/HZSM-5 | 20 | 5 | < 1 | 14 |
This table summarizes representative data based on findings reported for long-chain alkanes, where BEA zeolites show high selectivity to isomerization, while MCM-22 and ZSM-5 can lead to significant cracking.[9]
Section 4: Key Experimental Protocols
Protocol 1: GC-MS Analysis of Alkylation Products
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture in a volatile solvent like dichloromethane (B109758) or hexane.[4]
-
GC Column Selection: Use a non-polar or medium-polarity capillary column suitable for separating hydrocarbon isomers (e.g., DB-5ms, HP-5ms).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific products).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.[4]
-
-
Data Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the non-rearranged and rearranged products. The relative peak areas can be used to estimate the product ratio.[4]
Protocol 2: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product (or a purified fraction from the mixture) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). If necessary, run 2D NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.
-
Data Analysis: Analyze the chemical shifts, coupling constants (for ¹H), and number of signals to determine the exact structure of the isomers. A branched structure will have a distinctly different spectrum (e.g., characteristic methine protons, non-equivalent methyl groups) compared to a linear one.
Section 5: Visual Guides
Caption: Logical flow of carbocation rearrangement to more stable species.
Caption: Workflow for the analysis and identification of synthesis products.
Caption: Catalytic cycle for alkane isomerization on a bifunctional catalyst.
References
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. theory.labster.com [theory.labster.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. greenchemistry.ru [greenchemistry.ru]
- 12. byjus.com [byjus.com]
Technical Support Center: Minimizing Alkane Fragmentation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of alkanes by mass spectrometry, with a focus on minimizing fragmentation to preserve the molecular ion.
Frequently Asked Questions (FAQs)
Q1: Why do alkanes fragment so easily in mass spectrometry?
Alkanes are highly susceptible to fragmentation, particularly with high-energy ionization techniques like Electron Ionization (EI). This is due to several factors:
-
Bond Strength: The energy imparted by standard 70 eV EI is significantly higher than the energy of the C-C and C-H bonds within the alkane. C-C bonds are generally weaker than C-H bonds, making them prone to breaking.[1]
-
Charge Delocalization: After an electron is ejected to form the molecular ion (M+•), the positive charge and radical character are delocalized across all the covalent bonds in the molecule.[1][2] This weakens all bonds equally, leading to fragmentation at various points along the carbon chain.[1]
-
Fragment Stability: Fragmentation of branched alkanes is especially favored at the branching points because it leads to the formation of more stable secondary and tertiary carbocations.[1][3][4] This extensive fragmentation can cause the molecular ion peak to be very weak or completely absent.[3][5]
Q2: What is the difference between "hard" and "soft" ionization techniques?
The terms "hard" and "soft" refer to the amount of energy transferred to the analyte molecule during the ionization process.
-
Hard Ionization: Techniques like Electron Ionization (EI) are considered "hard" because they impart a large amount of internal energy to the molecule, causing extensive fragmentation.[6] This is useful for structural elucidation by creating a reproducible "fingerprint" of fragment ions.[7]
-
Soft Ionization: Techniques such as Chemical Ionization (CI), Atmospheric Pressure Chemical Ionization (APCI), and Field Ionization (FI) are "soft."[8][9] They transfer much less energy, resulting in minimal fragmentation and a higher abundance of the intact molecular ion or a closely related species like the protonated molecule [M+H]⁺ or the [M-H]⁺ ion.[5][6][10]
Q3: Which ionization techniques are best for minimizing alkane fragmentation?
To observe the molecular ion and reduce fragmentation, soft ionization techniques are strongly recommended. The most suitable methods for nonpolar alkanes include:
-
Chemical Ionization (CI): This technique uses a reagent gas (like methane (B114726) or isobutane) which is first ionized by electron impact.[9][11] These reagent ions then react with the alkane analyte in the gas phase through less energetic processes like proton transfer or hydride abstraction, producing stable [M+H]⁺ or [M-H]⁺ ions with significantly less fragmentation than EI.[5][12]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for nonpolar compounds and typically ionizes saturated hydrocarbons via hydride abstraction to form [M-H]⁺ ions with minimal fragmentation.[10] It has been shown to have better reproducibility than Field Ionization for some applications.[13]
-
Field Ionization (FI) / Field Desorption (FD): These are extremely gentle ionization methods that involve applying a high electric field to a sharp emitter.[8][14] Molecules are ionized by an electron tunneling effect, which imparts very little excess energy, making FI and FD excellent for preserving the molecular ion of fragile compounds like long-chain alkanes.[8][14]
Standard Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are generally not efficient for the direct analysis of nonpolar saturated hydrocarbons.[13]
Q4: What does a typical Electron Ionization (EI) mass spectrum of a straight-chain alkane look like?
The EI spectrum of a straight-chain alkane has several characteristic features:
-
A molecular ion (M+) peak that is often present but faint, with its intensity decreasing as the chain length and molecular weight increase.[1][15]
-
A complex pattern of fragment ions.[1]
-
Clusters of peaks separated by 14 Da, corresponding to the loss of successive methylene (B1212753) (CH₂) groups.[1][15]
-
The most abundant fragments are typically alkyl carbocations (CnH2n+1)+, with butyl (m/z 57) and propyl (m/z 43) cations often being prominent.[2][15]
Troubleshooting Guide
Issue: I cannot find the molecular ion peak for my alkane sample.
This is a very common issue, especially when using standard GC-MS with Electron Ionization.
Primary Cause: The energy of the EI source (typically 70 eV) is high enough to cause the molecular ion of the alkane to fragment completely.[2][5] Highly branched alkanes are particularly prone to this, as fragmentation at the branch point creates very stable carbocations.[2][3]
Solution 1: Switch to a Soft Ionization Technique
The most effective way to obtain a molecular ion is to use a soft ionization method.
Table 1: Comparison of Ionization Techniques for Alkane Analysis
| Technique | Fragmentation | Typical Ions Formed | Primary Use Case for Alkanes |
| Electron Ionization (EI) | Extensive | M+• (often weak/absent), CnH2n+1+ | Structural elucidation via fragmentation pattern ("fingerprinting"). |
| Chemical Ionization (CI) | Minimal | [M+H]⁺, [M-H]⁺ | Molecular weight determination of volatile alkanes (GC-MS).[5][11] |
| Atmospheric Pressure Chemical Ionization (APCI) | Minimal | [M-H]⁺ | Molecular weight determination of less volatile alkanes (LC-MS).[10][16] |
| Field Ionization (FI) | Very Low | M+• | Molecular weight determination of fragile or non-volatile alkanes.[14] |
Solution 2: Optimize Electron Ionization (EI) Parameters
If a soft ionization source is not available, you can adjust EI parameters to reduce fragmentation, though this may also decrease overall sensitivity.
-
Reduce Electron Energy: Lower the ionizing electron energy from the standard 70 eV to a value closer to the ionization potential of the molecule (e.g., 15-20 eV). This imparts less excess energy, reducing fragmentation.[17][18]
-
Reduce Ion Source Temperature: A lower source temperature can minimize thermal degradation of the analyte before it is even ionized.[5] However, the temperature must remain high enough to prevent sample condensation.[5][19]
Issue: My mass spectrum is overly complex and difficult to interpret.
Potential Causes:
-
Extensive fragmentation from a hard ionization technique.
-
Presence of impurities in the sample.[5]
-
Interference from background ions (e.g., GC column bleed).[5]
Solutions:
-
Employ Soft Ionization: As detailed above, switching to CI, APCI, or FI will produce a much simpler spectrum dominated by the molecular ion.
-
Ensure Sample Purity: Use Gas Chromatography (GC) to separate your alkane of interest from the solvent and any impurities before it enters the mass spectrometer.[5]
-
Perform Background Subtraction: Use your instrument's software to subtract a background spectrum (taken from a blank run or a section of the chromatogram with no analyte) to remove interfering ions.[5]
Experimental Protocols
Protocol: Analysis of Alkanes by Gas Chromatography-Chemical Ionization (GC-CI)
This protocol outlines the general steps for setting up a GC-CI experiment to obtain the molecular weight of an alkane with minimal fragmentation.
1. Instrument Setup
-
Couple a Gas Chromatograph (GC) to a mass spectrometer equipped with a Chemical Ionization source.
-
Ensure the CI source is properly installed and the system is free of leaks.
2. Reagent Gas Selection and Setup
-
Select an appropriate reagent gas. Methane is common, but isobutane (B21531) is a "gentler" reagent that often results in even less fragmentation.
-
Introduce the reagent gas into the ion source. Adjust the flow to maintain a stable source pressure, typically around 1 torr.[5]
3. GC Method Parameters
-
Injector: Use a split/splitless injector. Set the temperature high enough to ensure complete vaporization of the alkane without thermal degradation. A typical starting point is 250-300°C.
-
Column: Select a standard nonpolar GC column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Develop a temperature program that provides good chromatographic separation of the target alkane from the solvent and any impurities.
4. Mass Spectrometer and Ion Source Parameters
-
Ion Source Temperature: Set the source temperature to the lowest value that prevents sample condensation while allowing for efficient ionization (e.g., 200-250°C).[5]
-
Electron Energy: Use a standard electron energy (e.g., 70-100 eV) to ionize the reagent gas, not the analyte.[5]
-
Mass Range: Set the scan range to include the expected mass of the protonated molecule ([M+H]⁺) or [M-H]⁺.
5. Sample Preparation and Injection
-
Dissolve the alkane sample in a volatile, non-reactive solvent (e.g., hexane, heptane).
-
Inject an appropriate volume (e.g., 1 µL) into the GC.
6. Data Acquisition and Analysis
-
Acquire the data in CI mode.
-
Examine the resulting mass spectrum. Look for a high-mass ion corresponding to the expected quasi-molecular ion (e.g., for decane, C10H22, MW = 142.28, look for [M+H]⁺ at m/z 143 or [M-H]⁺ at m/z 141). This peak should be significantly more abundant than in a corresponding EI spectrum.
Visualizations
Caption: Workflow for choosing an ionization method for alkanes.
Caption: Comparison of energy transfer in hard vs. soft ionization.
Caption: Logical workflow for troubleshooting a missing molecular ion.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. as.uky.edu [as.uky.edu]
- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. What are the common ionization methods for GC/MS [scioninstruments.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. masspec.scripps.edu [masspec.scripps.edu]
- 15. whitman.edu [whitman.edu]
- 16. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Optimization for Branched Alkane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during temperature optimization for branched alkane synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on branched alkane synthesis?
A1: Temperature is a critical parameter that significantly influences reaction rate, product selectivity, and catalyst stability. Generally, higher temperatures increase reaction rates but can also lead to undesirable side reactions such as thermal cracking, resulting in the formation of lighter hydrocarbons and coke, which deactivates the catalyst.[1][2][3] Conversely, lower temperatures favor the formation of desired branched isomers but may result in lower conversion rates.[3][4] An optimal temperature must be determined to balance these factors for maximum yield of branched alkanes.[3]
Q2: How does temperature affect catalyst lifespan?
A2: Elevated temperatures can accelerate catalyst deactivation through several mechanisms. In processes like catalytic cracking and hydroisomerization, high temperatures promote the formation of coke, a carbonaceous deposit that blocks active sites on the catalyst.[1][3][5] In Fischer-Tropsch synthesis, high temperatures can lead to sintering of metal particles, reducing the active surface area, and can also cause the formation of inactive catalyst phases.[6] Careful temperature control is therefore essential for maintaining catalyst activity and longevity.
Q3: What are the typical temperature ranges for different branched alkane synthesis methods?
A3: The optimal temperature range varies depending on the specific synthesis method and catalyst used:
-
Fischer-Tropsch Synthesis: Generally operated between 150-300°C (302-572°F). Low-temperature Fischer-Tropsch (LTFT) is typically 200-250°C, while high-temperature (HTFT) is around 300-350°C.[6][7]
-
Catalytic Cracking: Modern catalytic cracking using zeolite catalysts is typically conducted at temperatures around 500°C.[8][9] Thermal cracking, which does not use a catalyst, requires higher temperatures, ranging from 450°C to 750°C.[2][8]
-
Hydroisomerization: This process is generally carried out at lower temperatures to favor the formation of branched isomers. With noble metal catalysts, temperatures are often in the range of 230-240°C.[4] Industrial processes may operate at temperatures between 400-480°C.[3]
Q4: How can I minimize coke formation during catalytic cracking?
A4: Minimizing coke formation is crucial for maintaining catalyst activity. Several strategies can be employed:
-
Temperature Control: Avoid excessively high temperatures, as coke formation increases with temperature.[1]
-
Catalyst Selection: Utilize catalysts with properties that are less prone to coking.
-
Feedstock Properties: The composition of the feedstock can influence coking tendencies.
-
Steam Co-feeding: In some processes like steam cracking, the addition of steam can help reduce coke formation.[8]
-
Catalyst Regeneration: Periodically regenerating the catalyst by controlled burning of the coke can restore its activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during branched alkane synthesis experiments, with a focus on temperature-related issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Branched Alkanes | Suboptimal Temperature: The reaction temperature may be too high, favoring cracking to lighter alkanes, or too low, resulting in low conversion.[10] | Systematically vary the reaction temperature in small increments (e.g., 10-20°C) to find the optimal point for branched isomer formation.[10] |
| Catalyst Deactivation: The catalyst may have lost activity due to coking or sintering.[5][11] | Regenerate the catalyst according to the manufacturer's protocol. If deactivation is rapid, consider lowering the reaction temperature or using a more robust catalyst.[11][12] | |
| Poor Selectivity (High Proportion of Linear or Cracked Products) | Incorrect Temperature: High temperatures generally decrease selectivity towards branched products and increase the formation of light, cracked products.[4][13] | Lower the reaction temperature. While this may decrease the overall conversion rate, it often improves selectivity for the desired branched isomers.[4] |
| Inappropriate Catalyst: The catalyst may not be suitable for promoting the desired isomerization reactions. | Select a catalyst with the appropriate acidity and metal function for branched alkane synthesis. | |
| Rapid Catalyst Deactivation | Excessive Temperature: High operating temperatures are a primary cause of rapid coking and catalyst sintering.[1][3] | Reduce the reaction temperature. Ensure the temperature control system is accurate and stable to avoid temperature overshoots.[6] |
| Feedstock Impurities: Contaminants in the feed can poison the catalyst. | Ensure the feedstock is properly purified before introducing it to the reactor. | |
| Temperature Fluctuations in the Reactor | Poor Heat Transfer: In highly exothermic reactions like Fischer-Tropsch synthesis, inadequate heat removal can lead to temperature instability and runaways.[6] | Improve reactor cooling by using a cooling jacket, internal cooling coils, or a fluidized bed reactor. The use of a phase change material (PCM) can also help stabilize the temperature.[6][14] |
| Inadequate Temperature Control System: The thermocouple or controller may not be responding quickly enough to changes in reaction temperature. | Ensure the temperature measurement and control system is properly calibrated and positioned to accurately reflect the catalyst bed temperature.[6] |
Quantitative Data Presentation
The following table summarizes the effect of temperature on key performance indicators for different branched alkane synthesis methods.
| Synthesis Method | Temperature Range (°C) | Effect on Conversion | Effect on Branched Alkane Selectivity/Yield | Key Side Reactions at Higher Temperatures |
| Fischer-Tropsch Synthesis | 150 - 350 | Increases with temperature. | Generally decreases with temperature, favoring lighter alkanes (methane).[6][15] | Methanation, catalyst sintering.[6] |
| Catalytic Cracking | 450 - 750 | Increases with temperature. | Complex relationship; higher temperatures can increase branching but also lead to excessive cracking to light olefins.[8][9] | Thermal cracking, coke formation.[1][2] |
| Hydroisomerization | 230 - 480 | Increases with temperature. | Generally decreases at higher temperatures, as hydrocracking becomes more prominent.[4][10][13] | Hydrocracking, dehydrogenation, coke formation.[3] |
Experimental Protocols
Protocol 1: Temperature Optimization for Fischer-Tropsch Synthesis in a Fixed-Bed Reactor
-
Catalyst Loading:
-
Load a known amount of the Fischer-Tropsch catalyst into a fixed-bed reactor.
-
Ensure the catalyst bed is uniformly packed to avoid channeling.
-
-
System Purge and Leak Test:
-
Purge the system with an inert gas (e.g., Nitrogen or Argon) to remove air and moisture.
-
Perform a leak test to ensure the system is sealed.
-
-
Catalyst Activation (Reduction):
-
Activate the catalyst by heating it under a flow of hydrogen or a hydrogen-containing gas, following the specific protocol for the catalyst being used. This typically involves ramping the temperature to a specific activation temperature and holding it for several hours.
-
-
Reaction Start-up:
-
Cool the reactor to the initial desired reaction temperature (e.g., 200°C).
-
Introduce the synthesis gas (a mixture of CO and H₂) at the desired flow rate and H₂:CO ratio.
-
Pressurize the reactor to the desired operating pressure.
-
-
Temperature Optimization Study:
-
Maintain the initial temperature for a set period (e.g., 24 hours) to reach a steady state.
-
Collect and analyze the products (gas and liquid) using gas chromatography (GC) and other relevant analytical techniques.
-
Increase the reactor temperature in increments of 10-20°C.
-
At each new temperature, allow the system to stabilize and then collect and analyze the products.
-
Continue this process over the desired temperature range (e.g., 200-300°C).
-
-
Data Analysis:
-
Calculate the CO conversion, selectivity to branched alkanes, and yield of desired products at each temperature.
-
Plot the results to determine the optimal temperature for maximizing the yield of branched alkanes.
-
-
Shutdown:
-
Stop the synthesis gas flow and switch to an inert gas flow.
-
Cool the reactor to room temperature under the inert gas flow.
-
Safely depressurize the system.
-
Protocol 2: Temperature Optimization for Catalytic Cracking in a Micro-Activity Test (MAT) Unit
-
Catalyst Loading:
-
Accurately weigh and load a small amount of the cracking catalyst into the MAT reactor.
-
-
System Preparation:
-
Assemble the MAT unit and perform a leak check.
-
Purge the system with an inert gas (e.g., Nitrogen).
-
-
Heating to Reaction Temperature:
-
Heat the reactor to the desired initial reaction temperature (e.g., 480°C).
-
-
Feed Injection:
-
Inject a precise amount of the alkane feedstock into the reactor over a set period.
-
-
Product Collection and Analysis:
-
Collect the gaseous and liquid products.
-
Analyze the product distribution using gas chromatography (GC) to determine the conversion of the feedstock and the selectivity to branched alkanes and other products.
-
After the run, determine the amount of coke deposited on the catalyst, typically through combustion and analysis of the resulting CO₂.
-
-
Temperature Variation:
-
Repeat the experiment at different temperatures (e.g., in 20°C increments from 480°C to 560°C), keeping all other parameters (catalyst weight, feed injection rate, etc.) constant.
-
-
Data Analysis:
-
For each temperature, calculate the feedstock conversion, yield of branched alkanes, and coke yield.
-
Plot these values as a function of temperature to identify the optimal operating temperature.
-
Protocol 3: Temperature Optimization for Hydroisomerization of n-Alkanes
-
Catalyst Loading and Pre-treatment:
-
Load the bifunctional hydroisomerization catalyst into a high-pressure reactor.
-
Pre-treat the catalyst as required (e.g., reduction under hydrogen flow at an elevated temperature).
-
-
Reactor Pressurization and Heating:
-
Pressurize the reactor with hydrogen to the desired operating pressure.
-
Heat the reactor to the initial experimental temperature (e.g., 220°C).
-
-
Feed Introduction:
-
Introduce the n-alkane feedstock into the reactor at a constant flow rate.
-
-
Steady-State Operation and Sampling:
-
Allow the reaction to reach a steady state at the set temperature.
-
Collect liquid and gas samples from the reactor outlet.
-
Analyze the samples using GC to determine the conversion of the n-alkane and the selectivity to various branched isomers.
-
-
Temperature Screening:
-
Incrementally increase the reaction temperature (e.g., by 15°C) and repeat the steady-state operation and sampling procedure at each new temperature.
-
-
Data Analysis:
-
Calculate the conversion, selectivity, and yield of branched isomers for each temperature.
-
Identify the temperature that provides the highest yield of the desired branched products.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for temperature optimization in branched alkane synthesis.
Caption: Logical relationships between reaction temperature and key outcomes in branched alkane synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. theengineeringguide.com [theengineeringguide.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Coke Formation in FCC Catalyst Testing | XY-MAT [xytelindia.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. researchgate.net [researchgate.net]
- 14. Dynamically Operated Fischer-Tropsch Synthesis in PtL-Part 1: System Response on Intermittent Feed [mdpi.com]
- 15. osti.gov [osti.gov]
Validation & Comparative
Validating the Structure of 3,3-Diethyl-2-methylhexane: A Comparative Analysis Using ¹H NMR and Alternative Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of spectroscopic and spectrometric methods for the validation of the 3,3-diethyl-2-methylhexane structure, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present supporting experimental data and protocols for ¹H NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to offer a comprehensive approach to structural elucidation.
The correct identification of a molecule's structure is paramount, as isomers—molecules with the same molecular formula but different arrangements of atoms—can exhibit distinct physical, chemical, and biological properties. In the case of this compound (C₁₁H₂₄), several constitutional isomers exist, necessitating reliable analytical techniques for its differentiation. This guide will compare the expected analytical signatures of this compound with a structurally similar isomer, 4,4-diethylheptane, to highlight the discerning power of each technique.
Comparative Analysis of Spectroscopic and Spectrometric Data
The following table summarizes the expected data from ¹H NMR, GC-MS, and FT-IR for this compound and a selected isomer, 4,4-diethylheptane. This direct comparison illustrates the utility of each method in distinguishing between these two structures.
| Analytical Technique | Parameter | This compound | 4,4-Diethylheptane (Isomer for Comparison) |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm) | ~0.8-1.0 (m, 21H), ~1.5 (m, 1H) | ~0.85 (t, 12H), ~1.25 (q, 8H) |
| Signal Multiplicity | Complex multiplets | Triplet, Quartet | |
| Integration | 21:1 ratio of overlapping signals | 12:8 (or 3:2) ratio | |
| GC-MS | Retention Time | Expected to be distinct from its isomers under specific GC conditions. | Expected to have a different retention time from this compound. |
| Molecular Ion Peak (m/z) | 156 | 156 | |
| Key Fragment Ions (m/z) | Loss of ethyl (127), propyl (113), and larger fragments. | Predominant loss of ethyl (127) and propyl (113) groups. | |
| FT-IR | Key Absorption Bands (cm⁻¹) | ~2850-2960 (C-H stretch), ~1465 (C-H bend), ~1375 (C-H bend) | ~2850-2960 (C-H stretch), ~1465 (C-H bend), ~1375 (C-H bend) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton NMR spectrum to determine the chemical environment, number, and connectivity of protons in the molecule.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
Standard 5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the compound from any impurities and to determine its molecular weight and fragmentation pattern.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the types of chemical bonds present in the molecule, particularly the C-H bonds characteristic of alkanes.
Instrumentation:
-
An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., ATR, salt plates).
Procedure:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands for alkane C-H stretching and bending vibrations.
-
Logical Workflow for Structure Validation
The following diagram illustrates a logical workflow for the validation of the this compound structure, incorporating the discussed analytical techniques.
Caption: Workflow for the structural validation of this compound.
References
Purity Assessment of 3,3-Diethyl-2-methylhexane by GC-FID: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of 3,3-Diethyl-2-methylhexane, a branched-chain alkane. We present supporting experimental data, detailed methodologies, and comparisons with alternative techniques to facilitate informed analytical decisions.
Performance Comparison: GC-FID vs. Alternative Methods
Gas Chromatography is a powerful technique for separating volatile and semi-volatile compounds.[1] The choice of detector is crucial for achieving the desired analytical performance. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, making it an excellent choice for the analysis of alkanes like this compound.[1]
While GC-FID is a robust and widely used method for purity analysis of organic compounds[2], other techniques can also be employed. The following table summarizes the performance of GC-FID in comparison to Gas Chromatography-Mass Spectrometry (GC-MS), another common analytical method.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Application for this compound |
| GC-FID | Separates compounds based on their boiling points and interactions with the stationary phase. The FID detects ions produced during the combustion of organic compounds in a hydrogen flame.[3] | High sensitivity to hydrocarbons, robust, reliable, and provides accurate quantification over a wide linear range.[4][5] | Provides no structural information for peak identification, relying on retention time comparison with standards. | Ideal for routine purity checks and quantification of known impurities, especially isomeric alkanes. |
| GC-MS | Separates compounds similarly to GC-FID, but the mass spectrometer detects fragments of the compounds based on their mass-to-charge ratio. | Provides structural information, allowing for the identification of unknown impurities. High sensitivity and selectivity. | Can be more expensive and complex to operate and maintain than GC-FID. | Best suited for identifying unknown impurities and for method development before transitioning to routine GC-FID analysis. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the purity assessment of a this compound sample using GC-FID. The data assumes the presence of common isomeric impurities that may arise during synthesis. The peak area is directly proportional to the concentration of the analyte.[1]
| Peak No. | Compound Name | Retention Time (min) | Peak Area (arbitrary units) | Concentration (%) |
| 1 | 3,4-Diethyl-2-methylhexane | 10.25 | 15,000 | 1.5 |
| 2 | This compound | 10.80 | 965,000 | 96.5 |
| 3 | 3,3-Diethyl-2,5-dimethylhexane | 11.20 | 10,000 | 1.0 |
| 4 | Other branched C11/C12 alkanes | 11.5 - 12.5 | 10,000 | 1.0 |
Note: The retention times and peak areas are illustrative and may vary depending on the specific instrument and column conditions. A calibration curve should be constructed for accurate quantification.
Experimental Protocol: Purity Assessment by GC-FID
This section details a standard operating procedure for the purity analysis of this compound by GC-FID.
1. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane (B92381) or pentane.
-
Sample Concentration: Prepare a sample solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard (e.g., 1000 µg/mL) in the same solvent. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.
2. GC-FID Instrumentation and Conditions
The successful separation of isomeric alkanes is highly dependent on the choice of the capillary column and the optimization of GC parameters. A non-polar stationary phase is typically effective for separating alkanes based on their boiling points.[6]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Capillary Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutesRamp: 10°C/min to 200°CHold: 5 minutes |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Nitrogen) | 30 mL/min |
3. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the certified reference standard.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Peak Area of this compound / Total Peak Area of all components) x 100
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using GC-FID.
This comprehensive guide provides the necessary information for researchers to effectively assess the purity of this compound using GC-FID. By following the detailed protocol and understanding the comparative performance of different analytical techniques, scientists can ensure the quality and reliability of their research materials.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. agilent.com [agilent.com]
- 5. scielo.org.co [scielo.org.co]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis for Researchers: 3,3-Diethyl-2-methylhexane vs. n-Undecane
In the fields of chemical research and drug development, the selection of appropriate standards, solvents, and reference materials is paramount for achieving accurate and reproducible results. This guide provides a detailed comparative analysis of two C11 alkanes: the branched isomer 3,3-Diethyl-2-methylhexane and the linear n-undecane. We will explore their physicochemical properties, performance in analytical applications, and relevant biological interactions, supported by experimental principles and protocols.
Physicochemical Properties: A Tale of Two Structures
The most fundamental differences between n-undecane and this compound arise from their distinct molecular structures. n-Undecane is a straight-chain alkane, which allows for significant surface area contact and strong intermolecular van der Waals forces. In contrast, the bulky ethyl and methyl groups in this compound create a more compact, spherical shape, reducing the effective surface area for intermolecular interactions.
This structural variance has predictable consequences for their physical properties. Generally, increased branching in alkanes leads to a lower boiling point compared to their linear counterparts because the reduced surface area weakens the London dispersion forces between molecules. Conversely, melting points are influenced by both intermolecular forces and how well the molecules pack into a crystal lattice; highly symmetrical or spherical molecules can sometimes exhibit higher melting points than their linear isomers.
The following table summarizes the available quantitative data for both compounds.
| Property | This compound | n-Undecane (Hendecane) |
| Molecular Formula | C₁₁H₂₄[1][2] | C₁₁H₂₄[1] |
| Molecular Weight | 156.31 g/mol [1] | 156.31 g/mol [1] |
| CAS Number | 61868-67-5[1][2] | 1120-21-4[1] |
| Boiling Point | Not experimentally available¹ | 196 °C[1] |
| Melting Point | Not experimentally available¹ | -26 °C[1] |
| Density | Not experimentally available¹ | 0.74 g/cm³ (at 20°C)[1] |
| Dynamic Viscosity | Not experimentally available¹ | 1.311 cP (at 20°C)[1] |
| Water Solubility | (Predicted to be very low) | Immiscible[1] |
¹Experimental data for this compound is not readily found in common databases. Based on established principles, its boiling point is expected to be lower than that of n-undecane due to its branched structure.
Performance in Research Applications: Gas Chromatography
A primary application for alkanes like n-undecane in research is as an internal standard for quantitative analysis using Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID). An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of the analysis.
n-Undecane is often used as an internal standard when analyzing mixtures of other hydrocarbons or volatile organic compounds. Its well-defined boiling point of 196°C results in a predictable retention time on most nonpolar and moderately polar GC columns, allowing it to be easily resolved from other analytes in a mixture.
This compound , while not commonly used as a standard, could theoretically serve a similar purpose. Its more compact structure and expected lower boiling point would result in a shorter retention time compared to n-undecane under the same GC conditions. This could be advantageous in analyses where analytes of interest elute much earlier than n-undecane, allowing for a shorter overall run time. The choice between them would depend on the specific retention times of the target analytes in a given sample matrix, as the ideal internal standard should elute near the analytes of interest without co-eluting (overlapping) with any of them.
Experimental Protocols
Protocol: Quantitative Analysis of Hydrocarbons by GC-FID with an Internal Standard
This protocol provides a general workflow for quantifying hydrocarbon analytes in a sample using either n-undecane or an appropriate branched alkane as an internal standard.
1. Objective: To determine the concentration of one or more target analytes in a sample matrix.
2. Materials:
-
Target analyte(s) of known purity
-
Internal Standard (IS): n-undecane or this compound
-
High-purity solvent (e.g., hexane, methylene (B1212753) chloride)
-
Volumetric flasks and pipettes
-
GC vials with caps
-
Gas Chromatograph with FID (GC-FID)
-
Appropriate GC column (e.g., non-polar DB-1 or similar)
3. Procedure:
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh a known amount of the chosen Internal Standard (e.g., 100 mg of n-undecane).
-
Dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Calibration Standard Preparation:
-
Prepare a series of at least five calibration standards by accurately diluting a stock solution of the target analyte(s).
-
To each calibration standard, add a constant, known amount of the Internal Standard stock solution. For example, add 100 µL of the 1 mg/mL IS stock to 900 µL of each analyte dilution. This ensures the IS concentration is the same in every standard.
-
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the unknown sample.
-
Dissolve or dilute the sample in a known volume of solvent.
-
Add the same constant, known amount of the Internal Standard stock solution as was added to the calibration standards.
-
-
GC-FID Analysis:
-
Set up the GC-FID instrument conditions (inlet temperature, oven temperature program, carrier gas flow rate, detector temperature). A typical starting point for these alkanes would be an initial oven temperature of 50°C, ramping to 250°C.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample(s).
-
4. Data Analysis:
-
For each calibration standard, determine the peak areas of the analyte and the Internal Standard.
-
Calculate the Response Factor (RF) for the analyte relative to the IS using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Plot a calibration curve of (Area_analyte / Area_IS) versus the concentration of the analyte. The curve should be linear.
-
For the unknown sample, measure the peak areas of the analyte and the IS.
-
Calculate the concentration of the analyte in the sample using the calibration curve and the measured peak area ratio.
The following workflow diagram illustrates the key steps in this experimental process.
Biological Interactions: Microbial Degradation
As simple saturated hydrocarbons, this compound and n-undecane are not known to participate in specific cell signaling pathways in the manner of complex drugs or biomolecules. Their primary biological relevance lies in their low reactivity and their potential to be metabolized by certain microorganisms. The aerobic biodegradation of linear alkanes like n-undecane is a well-studied process. It serves as a crucial mechanism for the removal of hydrocarbons from the environment.
The pathway is initiated by the oxidation of the terminal methyl group, a reaction catalyzed by alkane hydroxylases. This initial step is the most challenging due to the chemical inertness of the C-H bond. The resulting primary alcohol is then sequentially oxidized to an aldehyde and then to a fatty acid. This fatty acid can then enter the β-oxidation pathway to be fully metabolized for energy and cellular components.
The diagram below outlines the principal steps in this aerobic degradation pathway.
References
Navigating the Labyrinth of Branched Alkanes: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,3-Diethyl-2-methylhexane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of their work. Mass spectrometry stands as a powerful analytical technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-diethyl-2-methylhexane with experimentally determined spectra of structurally related alkanes, supported by established fragmentation principles.
The fragmentation of branched alkanes in EI mass spectrometry is governed by the stability of the resulting carbocations. Cleavage of C-C bonds is favored at branching points, leading to the formation of more stable secondary and tertiary carbocations. Furthermore, the expulsion of the largest possible alkyl radical from a branch point is a common and energetically favorable fragmentation pathway. In highly branched alkanes, the molecular ion peak is often of low abundance or entirely absent.
Predicted Fragmentation of this compound
This compound (C₁₁H₂₄, molecular weight: 156.31 g/mol ) is a highly branched alkane. Its structure features a quaternary carbon at position 3, bonded to two ethyl groups, a methyl group at position 2, and a propyl group as part of the main chain. Due to this high degree of branching, the molecular ion peak at m/z 156 is expected to be very weak or absent.
The primary fragmentation is anticipated to occur at the C3 position, the most substituted carbon atom. The loss of the largest alkyl group, a propyl radical (•CH₂CH₂CH₃), would lead to a stable tertiary carbocation. However, cleavage resulting in the loss of an ethyl radical (•CH₂CH₃) is also a highly probable event, leading to another tertiary carbocation.
The following DOT script visualizes the predicted primary fragmentation pathways of this compound.
A Comparative Guide to the Solvent Properties of C11 Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
Undecane (B72203), a C11 alkane, and its numerous isomers are non-polar hydrocarbons that see significant use across various scientific and industrial fields, including as solvents, lubricants, and components in fuel formulations. The seemingly subtle differences in their molecular architecture—specifically the degree and position of branching—give rise to a wide spectrum of physicochemical properties. This guide provides a detailed comparison of the key solvent properties of n-undecane and several of its isomers, supported by available experimental data. Understanding these structure-property relationships is crucial for selecting the optimal isomer for a specific application, whether in organic synthesis, formulation science, or materials engineering.
Comparative Analysis of Physicochemical Properties
The solvent capabilities of an alkane are primarily dictated by its physical properties. Increased molecular branching generally disrupts the intermolecular van der Waals forces, leading to lower boiling points and viscosities compared to their straight-chain counterparts. This can be advantageous for applications requiring faster evaporation or lower viscosity. Conversely, more compact, highly branched isomers can exhibit different solvency characteristics.
Table 1: Comparison of Boiling Point and Density of C11 Alkane Isomers
| Isomer Name | CAS Number | Boiling Point (°C) | Density (g/cm³) at 20°C |
| n-Undecane | 1120-21-4 | 196 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | 0.737 |
| 3-Methyldecane | 13151-34-3 | 189.1 | 0.742 |
| 2,3-Dimethylnonane (B13832861) | 2884-06-2 | 186.9[1] | 0.741[1] |
| 3-Ethylnonane | 17302-11-3 | 188.9[2] | 0.7456[2] |
| 4,5-Dimethylnonane | 17302-23-7 | Not Available | Not Available |
| 2,6-Dimethylnonane | 17302-23-7 | 184 | Not Available |
Table 2: Comparison of Flash Point and Viscosity of C11 Alkane Isomers
| Isomer Name | Flash Point (°C) | Kinematic Viscosity (cSt) at 25°C |
| n-Undecane | 60 | 1.098 |
| 2-Methyldecane | 50.1 (estimated)[3] | Not Available |
| 3-Methyldecane | Not Available | Not Available |
| 2,3-Dimethylnonane | 114.4[1] | Not Available |
| 3-Ethylnonane | 50.2 (predicted)[2] | Not Available |
Note: The Kauri-butanol (Kb) value is a standard measure of a hydrocarbon's solvency power. Unfortunately, experimentally determined Kb values for branched C11 alkane isomers are not widely available in the reviewed literature. Generally, for alkanes, a higher degree of branching can sometimes lead to a slight increase in solvency for certain non-polar solutes, though this is not a universal rule and is highly dependent on the specific solute.
Structure-Property Relationships
The data presented in the tables illustrates the fundamental principles of structure-property relationships in alkanes.
Caption: Relationship between alkane structure and physical properties.
As depicted in the diagram, the linear structure of n-undecane allows for greater surface area contact between molecules, resulting in stronger van der Waals forces. This leads to a higher boiling point and viscosity compared to its branched isomers. Branching introduces steric hindrance, which limits how closely the molecules can pack together, thereby weakening the intermolecular forces and lowering the boiling point and viscosity.
Experimental Protocols
The following are summaries of the standard American Society for Testing and Materials (ASTM) methods used to determine the key solvent properties discussed in this guide.
Experimental Workflow
The characterization of a C11 alkane isomer's solvent properties typically follows a standardized workflow to ensure accurate and reproducible data.
Caption: A typical experimental workflow for characterizing solvent properties.
1. Density: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter
-
Principle: This method employs a U-shaped oscillating tube. The change in the oscillation frequency of the tube when filled with the sample is directly related to the density of the sample.
-
Methodology: A small volume (approximately 1-2 mL) of the liquid alkane isomer is injected into the thermostatically controlled oscillating U-tube. The instrument measures the oscillation period, which is then used to calculate the density of the sample. The method is applicable to liquids with viscosities typically below 15,000 mm²/s at the test temperature.[4][5]
2. Boiling Point: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure
-
Principle: This test method determines the boiling range characteristics of a liquid by distillation.[6][7]
-
Methodology: A 100 mL sample of the alkane isomer is placed in a distillation flask. The sample is heated, and the vapor is passed through a condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds.[8][9]
3. Kinematic Viscosity: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
-
Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[10][11]
-
Methodology: A calibrated viscometer is filled with the alkane isomer and placed in a constant-temperature bath. Once the sample reaches the desired temperature, the time it takes for the liquid to flow between two marked points is measured. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.[12][13]
4. Flash Point: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester
-
Principle: The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced. This method uses a closed-cup apparatus to contain the vapors.[14][15]
-
Methodology: The alkane isomer is placed in the test cup and heated at a slow, constant rate. A small flame is periodically directed into the vapor space of the cup. The flash point is the temperature at which a flash is observed.[16]
5. Kauri-Butanol (Kb) Value: ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents
-
Principle: This test measures the relative solvent power of hydrocarbon solvents. A higher Kb value indicates a stronger solvency.[17][18]
-
Methodology: A standard solution of kauri gum in n-butanol is titrated with the hydrocarbon solvent being tested until a defined turbidity is reached. The volume of the solvent required to reach this endpoint is used to calculate the Kauri-butanol value.[19][20]
Conclusion
The choice of a C11 alkane isomer as a solvent has a significant impact on process efficiency, safety, and final product characteristics. While n-undecane provides a baseline with its well-characterized properties, its branched isomers offer a range of boiling points, densities, and flash points that can be tailored to specific applications. For instance, a lower boiling point isomer like 2,3-dimethylnonane may be preferable for applications requiring rapid solvent removal. Conversely, the higher flash point of 2,3-dimethylnonane compared to n-undecane suggests a lower fire hazard.
The lack of comprehensive experimental data, particularly for Kauri-butanol values and viscosity of branched isomers, highlights an area for future research. Such data would enable a more complete and nuanced understanding of the solvent properties of this versatile class of compounds, benefiting researchers and professionals in drug development and other chemical sciences.
References
- 1. 2884-06-2 2,3-dimethylnonane 2,3-dimethylnonane - CAS Database [chemnet.com]
- 2. 3-Ethylnonane (17302-11-3) for sale [vulcanchem.com]
- 3. 2-methyl decane, 6975-98-0 [thegoodscentscompany.com]
- 4. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 5. ASTM D4052 - eralytics [eralytics.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 8. nazhco.com [nazhco.com]
- 9. fluidlife.com [fluidlife.com]
- 10. ASTM D445 - eralytics [eralytics.com]
- 11. tamson-instruments.com [tamson-instruments.com]
- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]
- 14. precisionlubrication.com [precisionlubrication.com]
- 15. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]
- 16. delltech.com [delltech.com]
- 17. besttechnologyinc.com [besttechnologyinc.com]
- 18. store.astm.org [store.astm.org]
- 19. finishingandcoating.com [finishingandcoating.com]
- 20. file.yizimg.com [file.yizimg.com]
A Spectroscopic Showdown: Differentiating 3,3-Diethyl-2-methylhexane and Its Isomers
In the realm of organic chemistry, isomers—molecules that share the same molecular formula but differ in the arrangement of their atoms—present a unique analytical challenge. For researchers and professionals in drug development and materials science, the precise identification of a specific isomer is crucial, as even subtle structural variations can lead to significant differences in chemical, physical, and biological properties. This guide offers a detailed spectroscopic comparison of 3,3-Diethyl-2-methylhexane (C₁₁H₂₄) and a selection of its constitutional isomers: the linear n-undecane, the single-branched 2-methyldecane, and the di-branched 2,2-dimethylnonane. By examining their nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and mass spectra, we can illuminate the distinct spectroscopic "fingerprints" that arise from their diverse molecular architectures.
The differentiation of these undecane (B72203) isomers is based on how their unique structures influence their interactions with electromagnetic radiation and their fragmentation patterns under high energy. IR spectroscopy probes the vibrational frequencies of bonds, providing insight into the functional groups present. NMR spectroscopy, in both its proton (¹H) and carbon-13 (¹³C) forms, reveals the chemical environment of each atom, offering a detailed map of the molecular skeleton. Mass spectrometry provides information on the molecular weight and the fragmentation patterns, which are often unique to a specific isomer's branching.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and its selected constitutional isomers. Please note that experimental data for this compound is not widely available in public databases; therefore, some of the presented data is based on established principles of spectroscopy for alkanes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Due to its complex and asymmetric structure, a wide range of overlapping signals are expected in the aliphatic region (approx. 0.8-1.5 ppm). Distinct signals would include multiple triplets for the terminal methyls of the ethyl and hexyl chains, and complex multiplets for the methylene (B1212753) and methine protons. |
| n-Undecane | ~0.88 (t, 6H, 2 x CH₃), ~1.26 (m, 18H, 9 x CH₂) |
| 2-Methyldecane | ~0.86 (d, 6H, 2 x CH₃), ~0.88 (t, 3H, CH₃), ~1.25 (m, 14H, 7 x CH₂), ~1.5 (m, 1H, CH) |
| 2,2-Dimethylnonane | ~0.86 (s, 9H, 3 x CH₃), ~0.88 (t, 3H, CH₃), ~1.24 (m, 12H, 6 x CH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | A complex spectrum with 11 distinct signals is expected due to the lack of symmetry. A quaternary carbon signal would be present around 35-45 ppm. |
| n-Undecane | ~14.1 (CH₃), ~22.7 (CH₂), ~29.4 (CH₂), ~29.6 (CH₂), ~31.9 (CH₂) |
| 2-Methyldecane [1][2] | ~14.1, ~22.7, ~27.0, ~28.0, ~29.4, ~29.7, ~30.0, ~31.9, ~36.8, ~39.2 |
| 2,2-Dimethylnonane | A quaternary carbon signal would be a key feature, typically downfield from other aliphatic carbons. Multiple signals for the non-equivalent methylene carbons of the nonane (B91170) chain would also be present. |
Table 3: IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | C-H stretching from methyl and methylene groups (~2850-2960 cm⁻¹), C-H bending (~1465 cm⁻¹ and ~1375 cm⁻¹) |
| n-Undecane [3][4] | ~2925 (asymmetric CH₂ stretch), ~2855 (symmetric CH₂ stretch), ~1465 (CH₂ scissoring), ~722 (CH₂ rocking) |
| 2-Methyldecane [5][6] | Similar to n-undecane with C-H stretching and bending modes. The presence of a tertiary C-H may introduce subtle changes in the spectrum. |
| 2,2-Dimethylnonane | The gem-dimethyl group would likely show a characteristic doublet in the C-H bending region (~1365-1385 cm⁻¹). |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 156 | Fragmentation would be complex. Loss of ethyl (C₂H₅, m/z 127) and larger fragments would be expected. |
| n-Undecane [7][8][9] | 156 | 43, 57, 71, 85 (characteristic of straight-chain alkanes) |
| 2-Methyldecane [10] | 156 | Prominent peaks resulting from cleavage at the branch point, such as loss of a methyl group (m/z 141) or larger alkyl fragments. |
| 2,2-Dimethylnonane | 156 | A prominent peak at m/z 57 corresponding to the stable tertiary butyl cation ((CH₃)₃C⁺) would be a key diagnostic feature. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of the liquid alkane is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid alkanes, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation of any potential impurities.
-
Ionization : Electron ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Visualization of the Analytical Workflow
The logical workflow for the spectroscopic comparison of these isomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of undecane isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers demonstrates the power of modern analytical techniques in elucidating molecular structure. While all isomers share the same molecular formula, their unique branching patterns give rise to distinct spectroscopic signatures. The number of unique signals in ¹H and ¹³C NMR spectra reveals the degree of symmetry in each molecule. The characteristic absorption bands in IR spectroscopy confirm the presence of C-H bonds in various environments. Finally, the fragmentation patterns in mass spectrometry provide definitive clues about the stability of carbocations formed and the branching of the carbon skeleton. Together, these methods provide a comprehensive toolkit for the unambiguous identification of isomeric alkanes, a critical capability for researchers in a wide array of scientific disciplines.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Undecane [webbook.nist.gov]
- 4. Undecane [webbook.nist.gov]
- 5. Decane, 2-methyl- [webbook.nist.gov]
- 6. Decane, 2-methyl- [webbook.nist.gov]
- 7. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. Undecane [webbook.nist.gov]
- 10. Decane, 2-methyl- [webbook.nist.gov]
A Researcher's Guide to Gas Chromatographic Retention of Branched Alkanes
For researchers, scientists, and drug development professionals, understanding the elution behavior of branched alkanes in gas chromatography (GC) is crucial for accurate compound identification and separation. This guide provides a comprehensive comparison of the retention times of branched alkanes, supported by experimental data and detailed protocols.
The retention of alkanes in gas chromatography is primarily governed by their volatility, which is closely related to their boiling points. Generally, for a given carbon number, a higher degree of branching leads to a more compact molecular structure, resulting in weaker intermolecular van der Waals forces and, consequently, a lower boiling point. This principle dictates that branched alkanes will typically elute earlier from a non-polar GC column than their straight-chain (n-alkane) counterparts.
Elution Order of C8 Alkane Isomers: A Comparative Analysis
To illustrate the effect of branching on retention time, the following table summarizes the boiling points and Kovats retention indices for various octane (B31449) (C8) isomers. The Kovats retention index (I) is a standardized measure in gas chromatography that helps to compare retention data across different instruments and conditions. On a non-polar stationary phase, the retention index of an n-alkane is defined as 100 times its carbon number (e.g., for n-octane, I = 800).
| Compound Name | Structure | Boiling Point (°C) | Kovats Retention Index (I) on a non-polar column |
| n-Octane | CH₃(CH₂)₆CH₃ | 125.7 | 800 |
| 2-Methylheptane | (CH₃)₂CH(CH₂)₄CH₃ | 117.6 | 765 |
| 3-Methylheptane | CH₃CH₂CH(CH₃)(CH₂)₃CH₃ | 118.9 | 775 |
| 4-Methylheptane | CH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃ | 117.7 | 767 |
| 2,2-Dimethylhexane | (CH₃)₃C(CH₂)₃CH₃ | 106.8 | 728 |
| 2,3-Dimethylhexane | (CH₃)₂CHCH(CH₃)(CH₂)₂CH₃ | 115.6 | 769 |
| 2,4-Dimethylhexane | (CH₃)₂CHCH₂CH(CH₃)CH₂CH₃ | 109.4 | 745 |
| 2,5-Dimethylhexane | (CH₃)₂CH(CH₂)₂CH(CH₃)₂ | 109.1 | 742 |
| 3,3-Dimethylhexane | CH₃CH₂C(CH₃)₂ (CH₂)₂CH₃ | 112.0 | 760 |
| 3,4-Dimethylhexane | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃ | 117.7 | 783 |
| 2,2,3-Trimethylpentane | (CH₃)₃CCH(CH₃)CH₂CH₃ | 114.6 | 768 |
| 2,2,4-Trimethylpentane (B7799088) | (CH₃)₃CCH₂CH(CH₃)₂ | 99.2 | 692 |
| 2,3,3-Trimethylpentane | (CH₃)₂CHC(CH₃)₂CH₂CH₃ | 114.7 | 785 |
| 2,3,4-Trimethylpentane | (CH₃)₂CHCH(CH₃)CH(CH₃)₂ | 113.5 | 765 |
Data compiled from the NIST Chemistry WebBook.
As the data indicates, the highly branched 2,2,4-trimethylpentane (iso-octane) has the lowest boiling point and, consequently, the lowest retention index, meaning it elutes the earliest. In contrast, the linear n-octane has the highest boiling point and the longest retention time.
Factors Influencing Retention Time of Branched Alkanes
The following diagram illustrates the key factors that determine the gas chromatographic retention time of branched alkanes on a non-polar stationary phase.
Figure 1. Logical relationship of factors influencing the GC retention time of branched alkanes.
Experimental Protocol for GC Analysis of Alkane Mixtures
This section provides a standard methodology for the separation and analysis of branched alkanes using gas chromatography.
1. Sample Preparation:
-
Prepare a standard solution containing a mixture of the alkane isomers of interest in a volatile solvent such as hexane (B92381) or pentane. A typical concentration is 100 ppm for each component.
-
If analyzing a complex sample, dilute the sample in the chosen solvent to ensure that the concentration of the analytes falls within the linear range of the detector.
2. Gas Chromatography (GC) System and Conditions:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) is suitable for hydrocarbon analysis.
-
Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase, is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to handle the concentration of the standards and prevent column overload.
-
Injector Temperature: 250 °C to ensure complete vaporization of the analytes.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase the temperature at a rate of 5 °C/min to 150 °C.
-
Final hold: Hold at 150 °C for 2 minutes.
-
-
Detector Temperature: 300 °C.
3. Data Analysis:
-
Identify the peaks corresponding to each alkane isomer based on their retention times.
-
For quantitative analysis, generate a calibration curve for each analyte using standard solutions of known concentrations.
-
Calculate the Kovats retention index for each peak by running a series of n-alkanes under the same chromatographic conditions. The formula for a temperature-programmed run is:
-
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
-
Where:
-
I is the Kovats retention index
-
n is the carbon number of the n-alkane eluting before the analyte
-
t_R(x) is the retention time of the analyte
-
t_R(n) is the retention time of the n-alkane eluting before the analyte
-
t_R(n+1) is the retention time of the n-alkane eluting after the analyte
-
-
By understanding the principles of alkane separation and utilizing standardized methods like the Kovats retention index system, researchers can confidently identify and quantify branched alkanes in their samples.
Conformational analysis of 3,3-Diethyl-2-methylhexane
An Objective Comparison of the Conformational Landscape of 3,3-Diethyl-2-methylhexane and Related Branched Alkanes
Introduction
The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical and chemical properties. For highly branched alkanes, such as this compound, the interplay of steric hindrance and torsional strain dictates a complex conformational landscape. This guide provides a comparative conformational analysis of this compound, leveraging experimental and computational data from structurally similar alkanes to elucidate its likely conformational preferences. Due to a lack of specific experimental data for this compound in the available literature, this analysis will draw comparisons with 3,3-diethylpentane (B93089) and other highly substituted alkanes.
Conformational Analysis of this compound: An Overview
The central C3-C4 bond of this compound is highly substituted, leading to significant steric interactions that govern its rotational energy profile. Rotation around this bond will give rise to various staggered and eclipsed conformers. The staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are expected to be the energy minima. Conversely, the eclipsed conformations, where these substituents are aligned, represent energy maxima.
The key structural features influencing the conformational preferences of this compound are the two ethyl groups and a methyl group attached to the core hexane (B92381) chain. The steric bulk of these groups will lead to a preference for conformations that minimize gauche interactions between them.
Comparative Conformational Analysis
To understand the likely conformational preferences of this compound, we will compare it with its close structural analog, 3,3-diethylpentane, and other highly branched alkanes.
Primary Comparison: this compound vs. 3,3-Diethylpentane
3,3-Diethylpentane is an excellent model for comparison as it shares the same quaternary carbon with two ethyl groups. A study using gas electron diffraction and ab initio calculations has provided valuable insights into its conformational preferences.
| Conformer | Symmetry | Population (%) at Room Temp. | Relative Enthalpy (kJ mol⁻¹) |
| 3,3-Diethylpentane | |||
| Conformer 1 | D₂ | 66 ± 2 | 0 |
| Conformer 2 | S₄ | 34 ± 2 | 3.3 ± 0.2 |
Table 1: Conformational data for 3,3-diethylpentane.
The presence of the additional methyl group at the C2 position in this compound is expected to further increase steric hindrance, likely leading to a more complex rotational energy profile with potentially higher energy barriers between conformers.
Broader Comparison with Other Branched Alkanes
Examining other highly branched alkanes can provide further context on the impact of steric crowding.
| Molecule | Key Structural Feature | Conformational Preference Highlights |
| 2,2,3,3-Tetramethylbutane | Two adjacent quaternary centers | The staggered conformation is significantly more stable than the eclipsed conformation due to severe steric hindrance between the methyl groups. The energy difference is approximately 10.2 kJ/mol.[1] |
| 3-Ethyl-3-methylpentane | A quaternary center with one methyl and three ethyl groups | The molecule will adopt conformations that minimize the interactions between the ethyl and methyl groups. |
Table 2: Qualitative conformational comparison with other branched alkanes.
Experimental and Computational Protocols
The conformational analysis of branched alkanes like this compound is typically carried out using a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational equilibria of molecules in solution.
-
Sample Preparation: A dilute solution of the alkane is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired over a range of temperatures. For complex spectra due to signal overlap, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.[2]
-
Analysis: The populations of different conformers can be determined by analyzing the temperature dependence of chemical shifts and coupling constants. The Karplus equation can be used to relate vicinal coupling constants to dihedral angles, providing information about the predominant conformations.
2. Gas Electron Diffraction (GED)
GED is a primary method for determining the gas-phase structure of molecules.
-
Experiment: A high-energy electron beam is directed at a gaseous sample of the alkane. The scattered electrons create a diffraction pattern that is recorded.
-
Data Analysis: The diffraction pattern provides information about the distances between all pairs of atoms in the molecule. By fitting a molecular model to the experimental data, the bond lengths, bond angles, and torsional angles of the most stable conformers can be determined, along with their relative populations.
Computational Protocol
Computational chemistry provides a theoretical framework to explore the full conformational space of a molecule.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved by rotating around all rotatable single bonds.
-
Geometry Optimization: The geometry of each identified conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set (e.g., 6-31G* or larger).
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.
-
Rotational Energy Profile: A potential energy surface can be generated by systematically rotating a specific dihedral angle and calculating the energy at each step. This provides the energy barriers for interconversion between conformers.
Visualization of Conformational Analysis
The following diagrams illustrate key concepts in the conformational analysis of branched alkanes.
A representative potential energy diagram for rotation around a C-C bond in a branched alkane.
Newman projections illustrating staggered and eclipsed conformations.
Conclusion
The conformational analysis of this compound, while not directly documented, can be reliably inferred through the study of its structural analogs. The high degree of substitution around the central carbon atoms suggests that its conformational landscape is dominated by steric avoidance. The molecule is expected to preferentially adopt staggered conformations that minimize gauche interactions between the bulky ethyl and methyl groups. Detailed experimental and computational studies, following the protocols outlined above, would be necessary to precisely quantify the energy differences and rotational barriers for this specific molecule. Such studies would provide valuable data for understanding the structure-property relationships in highly branched alkanes, which are relevant in fields ranging from materials science to drug design.
References
Reactivity Unveiled: A Comparative Analysis of Tertiary and Linear Alkanes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of molecular scaffolds is paramount. Alkanes, the saturated hydrocarbon backbone of many organic molecules, exhibit significant differences in reactivity based on their substitution pattern. This guide provides an objective comparison of the reactivity of tertiary alkanes versus their linear counterparts, supported by experimental data, detailed protocols, and mechanistic visualizations.
The enhanced reactivity of tertiary alkanes is primarily attributed to the stability of the intermediates formed during reactions. A tertiary carbon, bonded to three other carbon atoms, gives rise to a more stable carbocation or free radical intermediate compared to the primary or secondary carbons found in linear alkanes. This fundamental principle governs their behavior in a variety of chemical transformations.
Free Radical Halogenation: A Tale of Selectivity
Free radical halogenation is a classic reaction that vividly illustrates the reactivity chasm between tertiary and linear C-H bonds. The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom by a halogen radical. The rate-determining step is the formation of the alkyl radical, and its stability dictates the regioselectivity of the reaction.
Data Presentation: Bond Dissociation Energies and Product Distributions
The stability of the resulting alkyl radical is inversely related to the C-H bond dissociation energy (BDE). Tertiary C-H bonds have a lower BDE than primary or secondary C-H bonds, making them more susceptible to cleavage.
| Bond Type | Alkane Example | Bond Dissociation Energy (kcal/mol) |
| Primary (1°) C-H | Propane (B168953) (CH₃-CH₂-CH₃) | ~98 |
| Secondary (2°) C-H | Propane (CH₃-CH₂-CH₃) | ~95 |
| Tertiary (3°) C-H | 2-Methylpropane ((CH₃)₃C-H) | ~91-93 |
| Table 1: Representative C-H Bond Dissociation Energies (BDEs). Data compiled from various sources.[1] |
This difference in BDE directly translates to the product distribution in halogenation reactions. Bromination is highly selective for the weakest C-H bond due to the relatively low reactivity of the bromine radical. Chlorination, involving the more reactive chlorine radical, is significantly less selective.[2][3]
| Alkane | Halogenation | Product(s) | Experimental Product Distribution (%) |
| Propane (Linear) | Chlorination @ 25°C | 1-Chloropropane | 45% |
| 2-Chloropropane | 55% | ||
| 2-Methylpropane (Tertiary) | Chlorination @ 25°C | 1-Chloro-2-methylpropane | 65% |
| 2-Chloro-2-methylpropane | 35% | ||
| 2-Methylpropane (Tertiary) | Bromination @ 25°C | 1-Bromo-2-methylpropane | <1% |
| 2-Bromo-2-methylpropane | >99% | ||
| Table 2: Product distribution in the free radical halogenation of propane and 2-methylpropane.[2][4] |
The relative rates of abstraction per hydrogen atom further quantify this selectivity.
| Halogen | Primary (1°) C-H | Secondary (2°) C-H | Tertiary (3°) C-H |
| Chlorine (Cl•) | 1 | 3.8 | 5.0 |
| Bromine (Br•) | 1 | 82 | 1600 |
| Table 3: Relative reactivity of C-H bonds towards chlorination and bromination at 25°C.[2] |
Experimental Protocols
Protocol 1: Competitive Free Radical Bromination of 2-Methylpropane and n-Butane
This experiment demonstrates the high selectivity of bromination for tertiary C-H bonds.
Materials:
-
2-Methylpropane (isobutane)
-
n-Butane
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN) as solvent
-
Round-bottom flask with reflux condenser
-
UV lamp or heat source (oil bath)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, prepare an equimolar solution of 2-methylpropane and n-butane in CCl₄.
-
Add N-bromosuccinimide (1.0 equivalent relative to the total moles of alkanes).
-
Add a catalytic amount of AIBN (radical initiator).
-
Heat the mixture to reflux (or irradiate with a UV lamp) for 1-2 hours.
-
Monitor the reaction progress by GC-MS, observing the consumption of reactants and the formation of brominated products.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the product ratio by GC-MS.
Expected Outcome: The major product will be 2-bromo-2-methylpropane, with only trace amounts of 1-bromo-2-methylpropane, 1-bromobutane, and 2-bromobutane, quantitatively demonstrating the preferential reactivity of the tertiary C-H bond.
Oxidation Reactions
The susceptibility of tertiary C-H bonds to oxidation provides another avenue to distinguish their reactivity from linear alkanes. While alkanes are generally resistant to oxidation, tertiary hydrogens can be oxidized under specific conditions.
Data Presentation: Reactivity and Products
Branched alkanes, which contain tertiary C-H bonds, have been observed to oxidize more readily at lower temperatures compared to their linear isomers.[5][6] For instance, tertiary alkanes can be oxidized by potent oxidizing agents like potassium permanganate (B83412) to form tertiary alcohols.[7]
| Alkane Type | Oxidizing Agent | Typical Product | Relative Reactivity |
| Linear (e.g., n-Hexane) | KMnO₄ | No reaction under mild conditions | Low |
| Tertiary (e.g., 2-Methylpentane) | KMnO₄ | 2-Methyl-2-pentanol | Higher |
| Table 4: Qualitative comparison of the chemical oxidation of linear vs. tertiary alkanes. |
Experimental Protocols
Protocol 2: Comparative Oxidation with Potassium Permanganate
Materials:
-
n-Hexane (linear alkane)
-
2-Methylpentane (B89812) (tertiary alkane)
-
Potassium permanganate (KMnO₄) solution
-
Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
Test tubes
-
Stirring apparatus
Procedure:
-
In two separate test tubes, place 1 mL of n-hexane and 1 mL of 2-methylpentane.
-
To each test tube, add 2 mL of dichloromethane and a catalytic amount of the phase-transfer catalyst.
-
Add 1 mL of aqueous KMnO₄ solution to each test tube.
-
Stir the mixtures vigorously at room temperature and observe any color change. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate indicates a reaction.
-
The reaction in the 2-methylpentane sample is expected to proceed at a noticeably faster rate than in the n-hexane sample.
Cracking
In the context of industrial chemistry, cracking involves breaking down large alkane molecules into smaller, more useful ones. The mechanism of cracking, whether thermal or catalytic, is influenced by the stability of the intermediates. Catalytic cracking, which often proceeds through carbocation intermediates, favors the cleavage of bonds that lead to the formation of more stable tertiary carbocations.
While specific comparative kinetic data for the cracking of a simple tertiary versus a linear alkane is complex and depends heavily on the catalyst and conditions, the general principle is that the formation of branched, more stable products is favored in catalytic cracking processes.[8][9]
Visualizing the Reactivity Difference
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and logical relationships discussed.
Caption: Free radical halogenation mechanism comparison.
Caption: Factors influencing alkane reactivity.
Conclusion
The evidence from bond dissociation energies, product distribution in halogenation, and qualitative oxidation experiments consistently demonstrates that tertiary alkanes are more reactive than their linear isomers. This heightened reactivity is a direct consequence of the greater stability of the tertiary radical and carbocation intermediates that are formed during chemical reactions. For professionals in drug development and chemical synthesis, leveraging this predictable difference in reactivity is crucial for designing selective and efficient synthetic routes.
References
- 1. Ch4 : Selectivity [chem.ucalgary.ca]
- 2. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
Comparative Purity Analysis of Commercial 3,3-Diethyl-2-methylhexane: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of methods for verifying the purity of commercial 3,3-Diethyl-2-methylhexane, a highly branched C11 alkane. Due to the limited public availability of Certificates of Analysis for this specific compound, the purity and impurity data presented in this guide are representative examples based on common findings for structurally similar branched alkanes.
Executive Summary
The purity of commercial this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric and other impurities. Potential impurities may include structural isomers, unreacted starting materials from synthesis, residual solvents, and byproducts from side reactions. This guide outlines detailed experimental protocols for these analytical techniques and provides a comparative framework for assessing product quality from different suppliers.
Comparison of Commercial Offerings
The purity of this compound can differ between suppliers due to variations in their synthetic and purification processes. The following tables present a hypothetical comparison of products from three different commercial sources to illustrate potential variations.
Table 1: Hypothetical Purity Specifications for Commercial this compound
| Supplier | Product Code | Stated Purity | Primary Analytical Method |
| Supplier Alpha | DE-1001 | >98.5% | Gas Chromatography (GC-FID) |
| Supplier Beta | 45-209B | >99.0% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Supplier Gamma | C-332M | >98.0% | Gas Chromatography (GC-FID) |
Table 2: Hypothetical Impurity Profile of Commercial this compound
| Impurity | Potential Origin | Supplier Alpha (Typical %) | Supplier Beta (Typical %) | Supplier Gamma (Typical %) |
| Structural Isomers | Synthesis Side Reactions | < 1.0 | < 0.5 | < 1.5 |
| (e.g., 3,4-Diethyl-2-methylhexane) | ||||
| Other Alkanes | Synthesis Byproducts | < 0.3 | < 0.2 | < 0.4 |
| (e.g., C10 or C12 alkanes) | ||||
| Residual Solvents | Purification Process | < 0.1 | < 0.05 | < 0.1 |
| (e.g., Hexane, Diethyl Ether) | ||||
| Unreacted Precursors | Incomplete Synthesis | < 0.1 | < 0.05 | < 0.2 |
Alternative Compounds
For certain applications, structurally similar branched alkanes may serve as suitable alternatives to this compound. The selection of an alternative should be based on the specific physical and chemical properties required.
Table 3: Physicochemical Properties of this compound and Its Isomers
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) |
| This compound | 61868-67-5 | C₁₁H₂₄ | 175-177 |
| 3,4-Diethyl-2-methylhexane | 61868-68-6 | C₁₁H₂₄ | 176-178 |
| 2,2,3,3-Tetramethylheptane | 13475-79-1 | C₁₁H₂₄ | 179-181 |
| 4-Propyl-octane | 5631-59-4 | C₁₁H₂₄ | 185-187 |
Experimental Protocols for Purity Verification
Accurate determination of purity requires robust analytical methods. The following protocols detail the procedures for GC-MS and NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify the main component and any volatile impurities in the sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in high-purity n-hexane.
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or a similar non-polar column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Identify peaks by their retention times and mass fragmentation patterns, comparing them to a spectral library (e.g., NIST). Quantify the purity based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure of the main component and to identify and quantify any structural isomers or other impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: zg30.
-
Number of Scans: 16.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Sequence: zgpg30.
-
Number of Scans: 1024.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Assign signals to the protons and carbons of this compound. Identify impurity signals by their characteristic chemical shifts and coupling patterns. Use integration of ¹H NMR signals to determine the relative molar ratios of impurities.
Experimental Workflow
The following diagram illustrates the logical steps involved in the comprehensive purity verification of commercial this compound.
Caption: Purity verification workflow for this compound.
Safety Operating Guide
Safe Disposal of 3,3-Diethyl-2-methylhexane: A Procedural Guide
The proper disposal of 3,3-Diethyl-2-methylhexane, a flammable hydrocarbon, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for its safe handling and disposal, in line with established protocols for flammable and hazardous liquid waste management.
I. Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid.[1][2] Its properties demand careful handling to prevent ignition and exposure. Adherence to the following safety protocols is paramount from the moment of use through to final disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield should be worn.
-
Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile gloves.
-
Protective Clothing: A lab coat or a chemical-resistant apron is necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
Safety Measures:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1]
-
Ignition Sources: All potential ignition sources, including open flames, hot surfaces, and sparks, must be eliminated from the handling area.[1][2] Use explosion-proof electrical equipment.[1][2]
-
Static Discharge: Take precautionary measures against static discharge.[1][2] Ground and bond containers and receiving equipment.[1][2]
II. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [3] |
| CAS Number | 61868-67-5[3] |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of it down the drain or in regular trash.[4]
-
Waste Segregation:
-
Waste Container Requirements:
-
Compatibility: The container must be chemically resistant to the solvent.[5][6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[5]
-
Closure: The container must be kept tightly sealed except when adding waste to prevent the release of flammable vapors.[5][6]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with a liquid-absorbent, non-combustible material (e.g., Chemizorb®).[1] Collect the contaminated material in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.[1] For large spills, contact your institution's emergency response team.
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C11H24 | CID 23384867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. mtu.edu [mtu.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. hmdb.ca [hmdb.ca]
Essential Safety and Operational Guide for 3,3-Diethyl-2-methylhexane
Hazard Summary
Based on analogous compounds, 3,3-Diethyl-2-methylhexane should be treated as a hazardous substance with the following potential classifications:
| Hazard Statement | GHS Classification |
| Highly flammable liquid and vapor | Flammable Liquids, Category 2 |
| May be fatal if swallowed and enters airways | Aspiration Hazard, Category 1 |
| Causes skin irritation | Skin Irritation, Category 2 |
| May cause drowsiness or dizziness | Specific target organ toxicity - single exposure, Category 3 |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 1 |
Signal Word: Danger
Personal Protective Equipment (PPE)
To minimize exposure risk, all personnel handling this compound must use the following personal protective equipment.[1]
| PPE Category | Item | Material/Standard | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified | Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Inspect gloves for degradation before use. For incidental contact, nitrile gloves are recommended.[1] |
| Body Protection | Flame-Retardant Laboratory Coat | Nomex® or treated cotton | Standard polyester (B1180765) lab coats are unsuitable as they can melt and adhere to the skin in a fire.[4] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Varies based on risk assessment | Required when working outside a fume hood or with large quantities. |
| Footwear | Closed-toe Shoes | Non-porous material | Perforated shoes, sandals, or cloth sneakers should not be worn.[2] |
Operational Plan: Safe Handling and Storage
Handling:
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[1]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[1]
-
After handling, wash hands thoroughly with soap and water.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Store in a designated flammable liquid storage cabinet.[1]
-
Segregate from incompatible materials such as oxidizing agents.[1]
-
Use secondary containment to prevent spills from spreading.[1]
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[1] The container must be compatible with the chemical and sealable.[7]
-
The label should include the chemical name, concentration, and associated hazards.[7]
Spill Response:
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area thoroughly.[1]
-
-
Major Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
If safe to do so, turn off all ignition sources.
-
Close laboratory doors to contain vapors.
-
Contact the institution's emergency response team.[1]
-
Final Disposal:
-
Arrange for disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
-
Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. The labels on the empty containers should be defaced before disposal.[7]
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
